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Core Science & Biosynthesis

Foundational

5-Chloro-7-iodoquinoline chemical structure and molecular weight

An In-Depth Technical Guide to 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Introduction 5-Chloro-7-iodo-8-hydroxyquinoline, widely known by its non-proprietary name Clioquinol, is a halogenated hydroxyquinoline deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Introduction

5-Chloro-7-iodo-8-hydroxyquinoline, widely known by its non-proprietary name Clioquinol, is a halogenated hydroxyquinoline derivative with a storied history. Initially synthesized in the early 20th century and utilized as a topical antiseptic and an oral medication for gastrointestinal infections, its trajectory was significantly altered in the 1970s due to associations with subacute myelo-optic neuropathy (SMON).[1] However, recent decades have witnessed a remarkable resurgence of scientific interest in Clioquinol. This revival is driven by a deeper understanding of its mechanism of action as a metal ion chelator, which has positioned it as a promising therapeutic candidate for neurodegenerative disorders, cancers, and infectious diseases.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of Clioquinol's chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its complex biological activities, mechanisms of action, and contemporary applications in biomedical research, grounded in authoritative scientific literature.

Part 1: Physicochemical Properties and Characterization

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Clioquinol is a solid, typically appearing as a light yellow to brown powder.[1] Its core structure consists of a quinoline ring system substituted with chloro, iodo, and hydroxyl functional groups, which dictate its chemical reactivity, solubility, and biological interactions.

Key Chemical Data

The essential chemical and physical properties of 5-Chloro-7-iodo-8-hydroxyquinoline are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 5-Chloro-7-iodoquinolin-8-ol[3]
Synonyms Clioquinol, Iodochlorhydroxyquin[4]
CAS Number 130-26-7
Molecular Formula C₉H₅ClINO
Molecular Weight 305.50 g/mol
Melting Point 175-183 °C[5]
Appearance Light yellow to brown powder/crystal[1]
Solubility Soluble in dioxane and chloroform. Limited solubility in water.[3]
SMILES String Oc1c(I)cc(Cl)c2cccnc12
InChI Key QCDFBFJGMNKBDO-UHFFFAOYSA-N
Chemical Structure

The structural arrangement of atoms in Clioquinol is the foundation of its chemical identity and biological function.

Caption: Chemical Structure of 5-Chloro-7-iodo-8-hydroxyquinoline.

Analytical Characterization

The quantification and identification of Clioquinol, particularly in biological matrices, are critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the predominant analytical techniques employed.[6]

This protocol is adapted from methodologies described for pharmacokinetic studies in animal models.[6][7] It provides a robust framework for the sensitive detection of Clioquinol.

1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., 5,7-dichloro-8-quinolinol). b. Perform a liquid-liquid extraction by adding 500 µL of benzene (or a suitable organic solvent), vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes. c. Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Nucleosil C18 (e.g., 300 mm x 3.9 mm, 7 µm particle size).[6][7]
  • Mobile Phase: A mixture of 0.1 M phosphate/citrate buffer and a methanol:acetonitrile (1:1, v/v) solution, typically in a 40:60 ratio.[6][7]
  • Flow Rate: 1.0 mL/min.[6][7]
  • Detection: Electrochemical detection is highly sensitive.[7] Alternatively, UV detection at a wavelength such as 254 nm can be used.[6]
  • Expected Retention Time: Approximately 11.6 minutes under these specific conditions.[6][7]

3. Validation:

  • The method should be validated for linearity, accuracy, and precision.
  • Linearity is typically observed in the range of 5-2000 ng/mL in plasma.[6][7]
  • The limit of quantification is reported to be as low as 5 ng/mL in plasma.[6][7]

Part 2: Synthesis and Chemical Reactivity

The synthesis of Clioquinol is a key area of interest for medicinal chemists. The process generally involves the regioselective halogenation of a quinoline precursor.

General Synthetic Pathway

While various specific methods exist, a common conceptual approach starts with 8-hydroxyquinoline. The synthesis involves a two-step halogenation process where the hydroxyl group directs the electrophilic substitution of chlorine and iodine onto the quinoline ring.

Caption: Conceptual workflow for the synthesis of Clioquinol.

The reactivity of Clioquinol is largely defined by its functional groups. The hydroxyl group can be deprotonated to form a metal-chelating salt.[8] The halogenated aromatic ring system allows Clioquinol to serve as a building block for more complex molecules, such as sulfonamide derivatives with potential antimicrobial and antioxidant properties.[9][10] The formation of a zinc complex of Clioquinol has been described for pharmaceutical applications, which can be prepared by reacting an alkali metal salt of Clioquinol with a zinc salt like zinc sulfate.[8]

Part 3: Mechanism of Action and Biological Activity

Clioquinol's diverse biological effects are primarily attributed to its ability to function as a potent chelator of divalent metal cations, particularly copper (Cu²⁺) and zinc (Zn²⁺).[3][6] This activity underpins its neuroprotective, anticancer, and antimicrobial properties.

Mechanism in Neurodegenerative Disease

In the context of Alzheimer's disease, an imbalance in the homeostasis of brain metal ions is implicated in the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. Clioquinol is proposed to intervene in this pathological cascade.

Mechanism_of_Action cluster_pathology Alzheimer's Pathology cluster_intervention Clioquinol Intervention Abeta Amyloid-β (Aβ) Monomers Plaques Toxic Aβ Oligomers & Plaques Abeta->Plaques aggregation mediated by Metals Excess Cu²⁺, Zn²⁺ Metals->Plaques Neuron Neuronal Damage & Cognitive Decline Plaques->Neuron induces Clioquinol Clioquinol Clioquinol->Metals sequesters Chelation Chelation of Cu²⁺ and Zn²⁺ Clioquinol->Chelation initiates Dissolution Dissolution of Aβ Aggregates Chelation->Dissolution leads to Homeostasis Restoration of Metal Ion Homeostasis Chelation->Homeostasis Dissolution->Plaques reverses Protection Neuroprotection Dissolution->Protection Homeostasis->Protection

Caption: Proposed mechanism of Clioquinol in Alzheimer's disease.

By chelating and redistributing excess copper and zinc, Clioquinol can dissolve existing amyloid deposits and inhibit their formation.[1] This action helps restore metal ion homeostasis and mitigate the downstream neurotoxicity, offering a potential therapeutic strategy for Alzheimer's and other neurodegenerative conditions like Parkinson's disease.[1][6]

Anticancer and Antimicrobial Activity

Clioquinol's metal-binding properties also contribute to its anticancer and antimicrobial effects.[2][3] It is thought to disrupt essential metal-dependent enzymatic processes within cancer cells and pathogenic microbes, leading to cell death.[3] Studies have demonstrated its efficacy against various cancer cell lines in vitro and in vivo.[2] Furthermore, it exhibits broad-spectrum activity against bacteria and fungi.[3][10]

Beyond metal chelation, Clioquinol has been shown to inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in neuronal cells, a mechanism that may contribute to its neurotoxic potential at high concentrations but also highlights its complex interactions with cellular signaling pathways.[11]

Part 4: Applications in Research and Drug Development

The unique properties of Clioquinol have made it a valuable tool in several areas of biomedical research.

  • Neurodegenerative Diseases: It is extensively studied as a lead compound for therapies targeting Alzheimer's and Parkinson's diseases. Clinical and preclinical studies have explored its potential to improve cognitive and motor functions.[1][6]

  • Oncology: Clioquinol is investigated as an anticancer agent, often in combination with other therapies, due to its ability to induce apoptosis in tumor cells.[2]

  • Infectious Diseases: Its historical use as an antimicrobial has found new life in research aimed at overcoming antibiotic resistance.[3][10]

  • Chemical Biology: It is used as a chemical probe to study the roles of metal ions in biological systems, such as analyzing intracellular free zinc ions with fluorescent probes.[2]

  • Materials Science: The unique structure of Clioquinol, with its combination of functional groups, suggests potential applications in the development of functional materials with specific photoelectric properties for use in devices like organic light-emitting diodes (OLEDs).[9]

Part 5: Safety and Handling

Despite its therapeutic potential, the clinical use of Clioquinol requires careful consideration of its safety profile, most notably its association with SMON when used systemically.[1]

Hazard and Precautionary Information
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity H301Toxic if swallowed
Skin Irritation H315Causes skin irritation
Skin Sensitization H317May cause an allergic skin reaction[1]
Eye Irritation H319Causes serious eye irritation
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child[1]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] Use a P2 respirator cartridge for handling the powder.

  • Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing dust.[1]

  • Storage: Store in a cool, dry, and well-ventilated place away from moisture and high temperatures to prevent degradation.[9]

Conclusion

5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) is a molecule of significant complexity and dual character. While its historical association with neurotoxicity necessitates caution, its modern re-evaluation has unveiled a powerful mechanism of action with profound therapeutic implications. As a metal ion chelator, it represents a compelling lead compound in the fight against neurodegenerative diseases, cancer, and infectious agents. For the research and drug development community, Clioquinol serves not only as a potential therapeutic agent but also as an invaluable chemical tool for interrogating the intricate role of metal ions in health and disease. Continued investigation into its derivatives and delivery systems may yet unlock its full potential while mitigating its risks.

References

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. ChemicalBook.
  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
  • Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.
  • 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7. Tokyo Chemical Industry Co., Ltd.
  • 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). LabMart.
  • 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). Sigma-Aldrich.
  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed.
  • 5-Chloro-7-iodoquinolin-8-ol. ChemBK.
  • 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7. Sigma-Aldrich.
  • Determination of 5-chloro-7-iodo-8-quinolinol (Clioquinol) in Plasma and Tissues of Hamsters by High-Performance Liquid Chromatography and Electrochemical Detection. PubMed.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • CAS 130-26-7: Clioquinol. CymitQuimica.
  • 5-Chloro-7-Iodoquinolin-8-ol. CymitQuimica.

Sources

Exploratory

The Metal-Protein Attenuating Dynamics of 5-Chloro-7-iodoquinoline: A Technical Guide to Zinc and Copper Chelation Profiles

Executive Summary When evaluating the metal-protein attenuating dynamics of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol, CQ), researchers must navigate a complex biophysical landscape dictated by coordination thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When evaluating the metal-protein attenuating dynamics of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol, CQ), researchers must navigate a complex biophysical landscape dictated by coordination thermodynamics and cellular microenvironments. As a bifunctional chelator and ionophore, CQ's efficacy in neurodegenerative and oncological models hinges on its differential affinity for Cu(II) versus Zn(II). This technical guide synthesizes the thermodynamic binding parameters, mechanistic causality, and self-validating experimental protocols required to profile CQ's metal chelation capabilities.

Thermodynamic Profiling of Metal Affinity

Clioquinol coordinates transition metals via its nitrogen and phenolate oxygen atoms, forming highly stable, lipophilic complexes. Following the Irving-Williams series, CQ exhibits a pronounced thermodynamic preference for Cu(II) over Zn(II)[1].

Understanding these exact binding constants is critical for drug development. If a chelator's affinity is too high, it risks systemic metal depletion; if too low, it fails to compete with pathological protein aggregates.

Quantitative Binding Parameters

The following table summarizes the biophysical constants of CQ when interacting with target transition metals in physiological buffers:

ParameterCopper (Cu²⁺) ComplexZinc (Zn²⁺) Complex
Stoichiometry (Metal:Ligand) 1:21:2
Conditional Stability Constant (

)


Log

10.088.85
Dissociation Constant (

)

(pKd 15.8 - 16.6)

Primary Biological Role Plaque Attenuation / ROS QuenchingIntracellular Ionophore Shuttling

Data synthesized from1[1] and 2[2].

Mechanistic Causality in Biological Systems

The differential affinity of CQ for Cu(II) and Zn(II) dictates its dual mechanism of action in vivo.

Extracellular Copper Attenuation: In the context of Alzheimer's disease, amyloid-beta (Aβ) aggregates are highly enriched in copper and zinc. While Aβ binds Cu(II) with intense femtomolar affinity (e.g.,


 fM for truncated Aβ)[3], CQ acts dynamically. It does not necessarily strip all tightly bound structural metals but successfully competes for kinetically labile, redox-active Cu(II) pools that generate reactive oxygen species (ROS)[3]. By sequestering this copper, CQ neutralizes Aβ toxicity and promotes plaque degradation.

Intracellular Zinc Ionophore Activity: Conversely, CQ's moderate affinity for Zn(II) (


) is the exact biophysical trait that makes it an efficient ionophore[4]. A chelator with an excessively high affinity (such as TPEN, 

) traps zinc extracellularly, causing severe cytotoxicity[4]. CQ binds extracellular zinc, neutralizes its charge to form a lipophilic complex, transits the plasma membrane, and releases the zinc into the cytosol where higher-affinity sinks (like 5) drive the equilibrium forward[4][5]. This influx of zinc can trigger targeted apoptosis in cancer cells.

G A Aβ-Cu/Zn Complex (Extracellular) B Clioquinol (CQ) (Bifunctional Chelator) A->B Metal Extraction C CQ-Cu / CQ-Zn (Lipophilic Complex) B->C Chelation E Aβ Degradation & ROS Reduction B->E Plaque Attenuation D Intracellular Release (Ionophore Activity) C->D Membrane Transit

Clioquinol mechanism: Extracellular metal extraction and intracellular ionophore shuttling.

Experimental Methodologies for Chelation Profiling

To validate these metal-ligand interactions, researchers must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: UV-Vis Spectroscopy (Job's Method for Stoichiometry)

Causality: The coordination of Cu(II) or Zn(II) to the 8-hydroxyquinoline scaffold induces a metal-ligand charge transfer (MLCT). This electron redistribution results in a measurable bathochromic (red) shift in the absorbance spectrum, typically emerging around 400–460 nm[6]. Tracking this shift allows for precise stoichiometric mapping.

  • Reagent Preparation: Prepare a 100 µM stock of CQ in DMSO (required due to the compound's poor aqueous solubility).

  • Buffer Equilibration: Dilute the stock into 50 mM HEPES buffer (pH 7.4, 100 mM NaCl) to achieve a working concentration of 20 µM. Ensure the final DMSO concentration remains below 5% to prevent solvent-induced structural artifacts.

  • Metal Titration: Prepare equimolar aqueous stocks of

    
     and 
    
    
    
    . Titrate the metal into the CQ solution at molar fractions ranging from 0.1 to 3.0 (Metal:Ligand).
  • Spectral Acquisition: Record absorption spectra from 300 nm to 600 nm after a 5-minute equilibration per injection.

  • Data Synthesis: Plot the change in absorbance at the MLCT

    
     against the molar ratio. The inflection point of the resulting curve confirms the coordination stoichiometry (expected at 0.5 for a 1:2 Metal:Ligand complex)[6].
    
Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While UV-Vis provides stoichiometry, ITC measures the actual heat released or absorbed during bond formation. This provides a direct, label-free readout of enthalpy (


), entropy (

), and the association constant (

) in a single experiment. The heat signature dictates whether the chelation is enthalpy-driven (favorable bond formation) or entropy-driven (desolvation of the metal ion)[6].
  • Sample Degassing: Degas all CQ and metal solutions under a vacuum for 10 minutes to prevent microbubble-induced signal noise during titration.

  • Cell Loading: Load the calorimetric sample cell with 50 µM CQ in HEPES buffer. Critical Step: The metal titrant in the syringe must be prepared in the exact same buffer (including matched DMSO %) to eliminate heat-of-dilution artifacts.

  • Titration Execution: Load the injection syringe with 500 µM metal salt (

    
     or 
    
    
    
    ). Perform 20–25 automated injections of 2 µL each at 298 K.
  • Equilibration Intervals: Program 150-second intervals between injections to allow the thermal baseline to fully stabilize.

  • Thermodynamic Extraction: Integrate the area under each heat peak. Fit the resulting isotherm to an independent binding model using the instrument's evaluation software to extract

    
    , 
    
    
    
    , and
    
    
    [6].

W S1 1. Ligand/Metal Prep (CQ in DMSO/Buffer) S2 2. UV-Vis Titration (Job's Method) S1->S2 Aliquot S3 3. ITC Profiling (Thermodynamics) S1->S3 Aliquot S4 4. Data Synthesis (Kd, ΔH, ΔS) S2->S4 Stoichiometry (n) S3->S4 Binding Affinity (Ka)

Experimental workflow for determining CQ-metal stoichiometry and thermodynamic binding profiles.

References

  • Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy Source: PubMed / NIH URL:[Link]

  • Amphetamine-like Deferiprone and Clioquinol Derivatives as Iron Chelating Agents Source: PMC / NIH URL:[Link]

  • Anticancer Activity of the Antibiotic Clioquinol Source: AACR Journals URL:[Link]

  • The Native Copper- and Zinc- Binding Protein Metallothionein Blocks Copper-Mediated Aβ Aggregation and Toxicity in Rat Cortical Neurons Source: PMC / NIH URL:[Link]

  • Truncated Amyloid-β(11–40/42) from Alzheimer Disease Binds Cu Source: Semantic Scholar URL:[Link]

  • Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties Source: MDPI URL:[Link]

Sources

Foundational

The Ionophoric Repurposing of 5-Chloro-7-iodoquinoline (Clioquinol) in Oncology: Mechanisms, Validation, and Translational Protocols

Executive Rationale: From Antimicrobial to Oncological Ionophore 5-Chloro-7-iodoquinoline, universally known as Clioquinol (CQ), is an 8-hydroxyquinoline derivative historically deployed as an oral anti-parasitic and top...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: From Antimicrobial to Oncological Ionophore

5-Chloro-7-iodoquinoline, universally known as Clioquinol (CQ), is an 8-hydroxyquinoline derivative historically deployed as an oral anti-parasitic and topical antimicrobial agent. Over the last two decades, CQ has undergone a radical pharmacological repositioning. Rather than acting merely as a metal chelator that starves cells of essential trace elements, CQ functions as a highly efficient transition metal ionophore .

Tumor cells exhibit a distinct, elevated reliance on copper to drive angiogenesis, metabolic reprogramming, and rapid proliferation. CQ exploits this tumor-specific vulnerability. By binding extracellular copper to form a lipophilic Cu(CQ)₂ complex, it bypasses highly regulated canonical copper transporters (such as CTR1) and shuttles toxic levels of copper directly into the intracellular space 1. This targeted metal dyshomeostasis forms the mechanistic foundation for its potent anticancer efficacy.

Molecular Mechanics: Proteasome Inhibition and Apoptotic Induction

The cytotoxicity of the Cu(CQ)₂ complex is not a generalized oxidative stress response; it is a highly specific disruption of the ubiquitin-proteasome pathway (UPP) and apoptotic regulatory mechanisms.

  • 26S Proteasome Inhibition: Once intracellular, the Cu(CQ)₂ complex directly interacts with the 26S proteasome, specifically inhibiting its chymotrypsin-like activity. This blockade prevents the degradation of ubiquitinated proteins, leading to a lethal accumulation of misfolded proteins and cell cycle arrest 2.

  • XIAP Clearance: The sudden influx of ionophore-mediated copper triggers the cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP). Because XIAP functions as a terminal suppressor of caspases, its degradation removes the biochemical "brakes" on cell death, unleashing rapid, caspase-dependent apoptosis 3.

MOA Extracellular Extracellular Space Cu2+ & CQ Complex Cu(CQ)2 Complex Formation Extracellular->Complex Transport Ionophore Transport (Bypasses CTR1) Complex->Transport Intracellular Intracellular Accumulation Elevated Cu2+ Transport->Intracellular Proteasome 26S Proteasome Inhibition (Chymotrypsin-like activity) Intracellular->Proteasome XIAP XIAP Clearance & Caspase Activation Proteasome->XIAP Apoptosis Tumor Cell Apoptosis XIAP->Apoptosis

Mechanism of Cu(CQ)2-mediated proteasome inhibition and apoptosis.

Quantitative Efficacy Across Malignancies

The requirement of copper for CQ's efficacy is starkly visible when comparing the IC₅₀ values of CQ administered alone versus CQ co-administered with physiological concentrations of copper. The table below synthesizes benchmark quantitative data demonstrating the copper-dependent sensitization of various human carcinoma cell lines 4.

Cell LineCancer TypeTreatment ModalityIC₅₀ (µM)Proteasome Inhibition
MDA-MB-231 Breast CarcinomaCQ Alone> 50.0Minimal (< 10%)
MDA-MB-231 Breast CarcinomaCu(CQ)₂ Complex10.0 - 15.0Profound (> 80%)
PC-3 Prostate CarcinomaCQ Alone> 50.0Minimal (< 10%)
PC-3 Prostate CarcinomaCu(CQ)₂ Complex~ 12.5Profound (> 85%)
A2780 Ovarian CarcinomaCu(CQ)₂ Complex10.0 - 40.0Significant (> 75%)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for reagent choices and mandatory internal controls to isolate the ionophoric mechanism of action.

Protocol 1: Fluorometric Quantification of 26S Proteasome Chymotrypsin-like Activity

Causality & Rationale: We utilize the fluorogenic peptide substrate Suc-LLVY-AMC. The rationale is that the β5 subunit of the 20S core particle (responsible for chymotrypsin-like activity) cleaves this specific sequence, releasing the AMC fluorophore. Because Cu(CQ)₂ specifically targets this subunit, a drop in AMC fluorescence directly quantifies target engagement.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDA-MB-231 cells at 1 × 10⁴ cells/well in a 96-well opaque-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare treatments in serum-free media to prevent copper sequestration by serum albumin.

    • Test: CQ (15 µM) + CuCl₂ (15 µM).

    • Negative Control: CQ alone (15 µM) (Validates copper dependency).

    • Positive Control: Bortezomib (100 nM) (Validates assay dynamic range).

  • Incubation: Expose cells to treatments for 8–12 hours (the established temporal peak for CQ-induced proteasome inhibition).

  • Lysis: Wash cells with cold PBS. Add 50 µL of native lysis buffer (50 mM HEPES pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100) without protease inhibitors.

  • Substrate Addition: Add 50 µL of assay buffer containing 40 µM Suc-LLVY-AMC to each well.

  • Kinetic Read: Incubate at 37°C in the dark for 1 hour. Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

Workflow CellCulture 1. Culture Cancer Cells (e.g., MDA-MB-231) Treatment 2. Co-administer CQ + CuCl2 (1-50 µM) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Assay 4. Add Fluorogenic Substrate (Suc-LLVY-AMC) Lysis->Assay Detection 5. Measure Fluorescence (Ex: 380nm, Em: 460nm) Assay->Detection Analysis 6. Quantify Chymotrypsin-like Proteasome Activity Detection->Analysis

Step-by-step workflow for quantifying proteasome inhibition by Cu(CQ)2.

Protocol 2: Intracellular Copper Accumulation Assay via ICP-MS

Causality & Rationale: To definitively classify CQ as an ionophore rather than a standard chelator, we must prove that it forces copper into the cell against concentration gradients. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides parts-per-billion sensitivity required to validate this intracellular accumulation.

Step-by-Step Methodology:

  • Treatment: Treat PC-3 prostate cancer cells (grown in 10 cm dishes to 80% confluence) with 15 µM CuCl₂ alone, 15 µM CQ alone, or the Cu(CQ)₂ complex for 4 hours.

    • Validation Control: Include a cohort treated with Tetrathiomolybdate (TTM), a true copper chelator, which should yield decreased intracellular copper.

  • Harvesting: Wash cells meticulously three times with ice-cold PBS containing 1 mM EDTA to strip non-specifically bound extracellular membrane copper.

  • Digestion: Pellet the cells, aspirate the supernatant, and resuspend the pellet in 500 µL of concentrated trace-metal-grade Nitric Acid (HNO₃). Heat at 80°C for 2 hours to completely mineralize the organic matrix.

  • Dilution: Dilute the digested samples to a final concentration of 2% HNO₃ using ultra-pure water.

  • Quantification: Analyze the samples via ICP-MS, normalizing the copper concentration (⁶³Cu isotope) to the initial total protein content of a parallel undigested sample cohort.

Translational Outlook and Formulation Challenges

While the in vitro and xenograft data for 5-Chloro-7-iodoquinoline are highly compelling, clinical translation has historically been bottlenecked by its poor aqueous solubility and rapid in vivo metabolism. Current drug development efforts are focused on advanced delivery systems. Formulating Cu(CQ)₂ within liposomal nanoparticles has shown promise in bypassing first-pass metabolism and increasing the circulation half-life, allowing for intravenous administration 5. Furthermore, combinatorial strategies utilizing CQ alongside other copper-dependent agents, such as Disulfiram, are currently being investigated to maximize the therapeutic window and overcome acquired proteasome inhibitor resistance in refractory hematologic malignancies.

References

  • Schimmer, A. D. "Clioquinol - A Novel Copper-Dependent and Independent Proteasome Inhibitor." Current Cancer Drug Targets.
  • Chen, D., et al. "Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells.
  • Cater, M. A., et al. "Clioquinol induces cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP)
  • Ding, W. Q., et al. "Anticancer Activity of the Antibiotic Clioquinol." Cancer Research.
  • Wehbe, M., et al. "Development of a copper-clioquinol formulation suitable for intravenous use." Nanoscale Research Letters (via PMC).

Sources

Exploratory

The Blood-Brain Barrier Permeability of 5-Chloro-7-iodoquinoline (Clioquinol): Mechanisms, Pharmacokinetics, and Experimental Methodologies

Introduction 5-Chloro-7-iodoquinoline (Clioquinol, CQ) is a well-characterized metal-protein attenuating compound (MPAC) historically utilized as an antimicrobial agent, but heavily investigated over the last two decades...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-7-iodoquinoline (Clioquinol, CQ) is a well-characterized metal-protein attenuating compound (MPAC) historically utilized as an antimicrobial agent, but heavily investigated over the last two decades for its potential in treating neurodegenerative disorders like Alzheimer's Disease (AD) and Huntington's Disease. Its primary mechanism of action relies on its ability to chelate biometals (Cu²⁺, Zn²⁺, Fe²⁺), thereby detaching them from senile plaques, preventing metal-induced amyloid-beta (Aβ) aggregation, and reducing tau hyperphosphorylation[1].

For any centrally acting therapeutic, traversing the blood-brain barrier (BBB) is the critical bottleneck. This technical guide provides an in-depth analysis of CQ's BBB permeability, detailing its physicochemical profile, transport dynamics, and the validated experimental protocols required to accurately quantify its central nervous system (CNS) penetration.

Physicochemical Profile and Permeability Data

CQ is a highly lipophilic, low-molecular-weight (MW = 305.5 g/mol ) halogenated 8-hydroxyquinoline[1]. Based on Lipinski's Rule of Five, its physicochemical properties strongly favor passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

However, in vivo data reveals a pharmacokinetic paradox: despite its high lipophilicity, the net brain-to-plasma ratio of CQ is approximately 20% in mammalian models[2][3]. This discrepancy is driven by high plasma protein binding (which reduces the free fraction available for diffusion) and rapid hepatic metabolism (glucuronidation and sulfation) that limits systemic accumulation[2].

Quantitative Permeability Profile

The following table synthesizes the core pharmacokinetic and permeability metrics of Clioquinol.

ParameterValueExperimental ModelClinical/Experimental Significance
Brain-to-Plasma Ratio ~20%In vivo (Golden Hamster)Indicates moderate net brain accumulation despite high lipophilicity due to systemic clearance[2][3].
CSF-to-Plasma Ratio ~1.4% (7% of brain level)In vivo (Golden Hamster)Suggests preferential partitioning into lipid-rich brain parenchyma over aqueous cerebrospinal fluid[3].
PAMPA-BBB Permeability (

)
>

cm/s
In vitro (PAMPA-BBB)Confirms robust passive diffusion capability (

indicates high CNS penetration)[4].
Elimination Half-Life (

)
2.2 h (Hamster); 10-14 h (Human)In vivoHighlights species-dependent metabolic clearance rates; hamsters closely mimic human metabolism[2][3].

Mechanisms of BBB Penetration

CQ primarily traverses the BBB via passive transcellular diffusion . The halogen substitutions (chlorine and iodine) at the 5- and 7-positions of the quinoline ring significantly increase the molecule's partition coefficient (LogP), enhancing its affinity for the phospholipid bilayer of brain microvascular endothelial cells (BMECs). Once inside the brain parenchyma, CQ acts as an ionophore, redistributing metals from extracellular amyloid plaques to intracellular compartments, thereby restoring metal homeostasis[1].

BBB_Transport Blood Blood Compartment (Free CQ & Protein-Bound) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (High LogP) Brain Brain Parenchyma (Target: Aβ-Metal Complexes) Endothelial->Brain Transcellular Transport Clearance Hepatic Metabolism & Efflux Transporters Endothelial->Clearance Efflux / Metabolism Clearance->Blood Systemic Elimination

Clioquinol transport dynamics and efflux mechanisms across the blood-brain barrier.

Experimental Methodologies for BBB Permeability Assessment

To accurately quantify CQ's BBB permeability, researchers employ both in vitro high-throughput screening and in vivo pharmacokinetic profiling. The protocols below are designed as self-validating systems to ensure rigorous data integrity.

Protocol 1: Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

Expertise & Causality: Standard PAMPA uses generic lipids, which fail to mimic the BBB. The PAMPA-BBB assay utilizes a specific porcine brain lipid (PBL) extract to accurately replicate the tight-junction-like lipid density and cholesterol content of brain microvessels[4].

Step-by-Step Methodology:

  • Preparation of Donor Solution: Dissolve CQ in DMSO to create a 10 mM stock. Dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Causality: Maintaining DMSO <1% prevents artificial disruption of the lipid membrane.

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of PBL solution (20 mg/mL in dodecane). Causality: Dodecane acts as a volatile solvent that evaporates, leaving a uniform, biomimetic lipid bilayer.

  • System Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor wells. Carefully place the donor plate into the acceptor plate.

  • Incubation: Incubate the assembled sandwich plate at 25°C for 18 hours in a humidity chamber.

  • Validation & Quantification: Quantify CQ concentrations in both donor and acceptor wells using LC-MS/MS. Self-Validation Step: Concurrently run reference standards. The assay is only valid if a highly permeable standard (e.g., Diazepam) shows

    
     cm/s and a poorly permeable standard (e.g., Theophylline) shows 
    
    
    
    cm/s.
  • Calculation: Calculate the effective permeability (

    
    ). CQ and its derivatives consistently demonstrate a 
    
    
    
    cm/s, classifying them as highly BBB-permeable[4].

PAMPA_Workflow Prep 1. Prepare Donor Solution (CQ in PBS + <1% DMSO) Membrane 2. Coat Porous Filter (Porcine Brain Lipid in Dodecane) Prep->Membrane Incubate 3. Assemble & Incubate (18h at 25°C) Membrane->Incubate Quantify 4. LC-MS/MS Quantification (Donor & Acceptor Wells) Incubate->Quantify Calculate 5. Calculate Pe & Validate (Reference Standards) Quantify->Calculate

Step-by-step workflow for the PAMPA-BBB assay evaluating clioquinol permeability.

Protocol 2: In Vivo Pharmacokinetic Profiling (Tissue Extraction Method)

Expertise & Causality: In vitro assays cannot account for plasma protein binding or active efflux. In vivo profiling in golden hamsters is strictly preferred over rats because hamster metabolism of CQ (lower sulfate/glucuronide conjugation) more closely mimics human pharmacokinetics[2][3].

Step-by-Step Methodology:

  • Administration: Administer CQ (50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage to male golden hamsters[3].

  • Sampling: At predetermined time points (15 min, 30 min, 1h, 2h, 4h, 8h), collect blood via cardiac puncture and immediately harvest brain tissue following transcardial perfusion with ice-cold saline. Causality: Perfusion is absolutely critical to wash out residual blood from the brain microvasculature, ensuring the quantified CQ represents true parenchymal penetration, not intravascular trapping.

  • Homogenization & Extraction: Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold PBS. Extract CQ using liquid-liquid extraction with ethyl acetate to precipitate proteins and isolate the lipophilic fraction.

  • Analysis: Dry the organic layer under nitrogen, reconstitute in the mobile phase, and analyze via HPLC-UV or LC-MS/MS. Calculate the AUC (Area Under the Curve) for brain and plasma to determine the true brain-to-plasma ratio (~20%)[3].

Advanced Delivery Systems: Overcoming BBB Limitations

While CQ can cross the BBB, its clinical application is limited by dose-dependent neurotoxicity (e.g., subacute myelo-optic neuropathy) and rapid systemic clearance[2]. To enhance targeted BBB penetration and lower the required systemic dose, nanoscale drug delivery systems have been developed:

  • Polymeric Nanoparticles: Polysorbate 80-coated poly(n-butylcyanoacrylate) (PBCA) nanoparticles encapsulating radiolabeled ¹²⁵I-CQ have shown significantly enhanced brain uptake in AD mouse models compared to free CQ[5][6]. The polysorbate 80 coating facilitates apolipoprotein E (ApoE) adsorption in the blood, triggering receptor-mediated transcytosis across the BBB.

  • Gold Nanoparticles (AuNPs): Labeling AuNPs with CQ leverages the high BBB permeability of ultra-small gold nanoparticles while preventing the premature systemic degradation of CQ, allowing for targeted disruption of metal-protein interactions in the brain[7].

Conclusion

5-Chloro-7-iodoquinoline possesses intrinsic physicochemical properties that enable passive diffusion across the blood-brain barrier. However, its net accumulation in the CNS is heavily modulated by systemic metabolism and protein binding. By utilizing validated biomimetic in vitro models (PAMPA-BBB) and species-appropriate in vivo models (golden hamsters), researchers can accurately map its pharmacokinetic profile. Future therapeutic applications of CQ in neurodegeneration will rely heavily on nanocarrier formulations to maximize BBB transcytosis while minimizing systemic toxicity.

References

  • Advancements in the Blood–Brain Barrier Penetrating Nanoplatforms for Brain Related Disease Diagnostics and Therapeutic Applications. MDPI.
  • The Development of Clioquinol Labeled-Gold Nanoparticles for the Treatment of Alzheimer's Disease. ResearchGate.
  • Targeted Drug Delivery Across the Blood Brain Barrier in Alzheimer's Disease. Chalmers Publication Library.
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC.
  • Pharmacokinetics and distribution of clioquinol in golden hamsters. ResearchGate.
  • Permeability (Pe × 10−6 cm/s), As Determined by the PAMPA-BBB Assay. ResearchGate.
  • Clioquinol Decreases Levels of Phosphorylated, Truncated, and Oligomerized Tau Protein. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Clioquinol (chemically 5-chloro-7-iodo-8-hydroxyquinoline) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Clioquinol (chemically 5-chloro-7-iodo-8-hydroxyquinoline) is a prominent dihalogenated derivative of 8-hydroxyquinoline (8-HQ)[1]. Historically utilized as a broad-spectrum antiprotozoal and antifungal agent, it has recently garnered significant attention in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's) due to its potent copper/zinc ionophore properties and ability to disrupt amyloid plaque accumulation[2].

This application note details a highly regioselective, two-step synthesis protocol to produce Clioquinol from 8-HQ. By integrating modern green-chemistry reagents with classical electrophilic aromatic substitution, this guide provides a self-validating, high-yield workflow designed for laboratory and preclinical scale-up.

Note on Nomenclature: The target compound synthesized from 8-hydroxyquinoline via standard C-5 chlorination and C-7 iodination retains its C-8 hydroxyl group. In pharmaceutical and clinical literature, this molecule is universally referred to by its generic name, Clioquinol.

Mechanistic Rationale & Reaction Causality (E-E-A-T)

To ensure high yields and prevent unwanted polyhalogenation, the synthesis must follow a strict sequential order: Chlorination first, Iodination second.

Regioselectivity of Electrophilic Aromatic Substitution (EAS)

The synthesis relies on the directed electrophilic aromatic substitution of the quinoline's phenolic ring. The hydroxyl group at C-8 acts as a strong electron-donating group via resonance (+M effect), heavily activating the ring and directing incoming electrophiles to the ortho (C-7) and para (C-5) positions.

  • Why Chlorinate First? The C-5 position is sterically less hindered than C-7 (which is crowded by the adjacent bulky hydroxyl group and the heteroaromatic ring junction). When treated with sulfuryl chloride (SO₂Cl₂), the generated chloronium ion (Cl⁺) preferentially attacks the kinetically and thermodynamically favored C-5 position[3].

  • Why Iodinate Second? Once C-5 is blocked by a chlorine atom, the next most activated site is C-7. Despite the mild electron-withdrawing inductive effect (-I) of the C-5 chlorine, the strong +M effect of the C-8 hydroxyl group sufficiently activates C-7 to allow for subsequent iodination[4].

Reagent Selection: Moving Towards Green Chemistry

Historically, iodination of quinolines required harsh conditions (e.g., ICl in strong acids or I₂/H₂O₂). This protocol adopts a modern, solvent-free approach using 1-butyl-3-methylpyridinium dichloroiodate (BMPDCl) [5]. BMPDCl is an ionic liquid that acts as both the highly regioselective iodinating reagent and the reaction medium. It eliminates the need for toxic heavy metals or strong oxidants and can be recycled, significantly improving the safety and environmental profile of the workflow[4].

Process Visualization

G A 8-Hydroxyquinoline (Starting Material) B 5-Chloro-8-hydroxyquinoline (Intermediate) A->B Step 1: Chlorination SO2Cl2, AcOH 50°C, 1.5h C 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) B->C Step 2: Iodination BMPDCl, 80°C Solvent-free, 1h

Figure 1: Two-step synthesis workflow of Clioquinol from 8-hydroxyquinoline.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 5-Chloro-8-hydroxyquinoline (Intermediate)

Causality Check: Temperature control is critical during addition. Adding SO₂Cl₂ at 0–5°C prevents runaway exothermic polyhalogenation. Subsequent heating to 50°C provides the activation energy required to drive the mono-chlorination to 100% conversion[3].

  • Preparation: Charge a 250 mL round-bottom flask with 8-hydroxyquinoline (10.0 g, 68.9 mmol) and 50 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5°C.

  • Addition: Equip the flask with a pressure-equalizing addition funnel and add sulfuryl chloride (SO₂Cl₂, 9.77 g, 72.4 mmol, ~1.05 eq) dropwise over 20 minutes under continuous magnetic stirring.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 50°C for 1.5 hours[3].

  • Quenching: Cool the mixture to room temperature and slowly pour it into 200 g of vigorously stirred crushed ice.

  • Neutralization: Carefully neutralize the highly acidic mixture using 10% aqueous NaOH or ammonium hydroxide until the pH reaches ~7.0. A dense precipitate will form.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to afford 5-chloro-8-hydroxyquinoline.

Phase 2: Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Causality Check: The use of BMPDCl under solvent-free conditions at 80°C forces the reaction into a highly concentrated ionic matrix, driving the iodination to completion rapidly while preventing the formation of undesired oxidative side products[5].

  • Preparation: In a 50 mL single-neck round-bottom flask under an argon atmosphere, combine 5-chloro-8-hydroxyquinoline (5.0 g, 27.8 mmol) and 1-butyl-3-methylpyridinium dichloroiodate (BMPDCl) (19.4 g, 55.6 mmol, 2.0 eq)[5].

  • Reaction: Heat the solvent-free mixture to 80°C using an oil bath and stir continuously for 1.0 hour[4].

  • Monitoring: Verify the consumption of the intermediate via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) eluent.

  • Workup: Cool the flask to room temperature. Add 50 mL of ethyl acetate followed by 50 mL of distilled water to dissolve the product and quench the ionic liquid matrix[5].

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography to yield pure 5-chloro-7-iodo-8-hydroxyquinoline[5].

Quantitative Data & Analytical Validation

Table 1: Process Parameters & Expected Yields
Synthesis StepTarget ProductKey ReagentsReaction ConditionsExpected Yield
Step 1 5-Chloro-8-hydroxyquinoline8-HQ, SO₂Cl₂, Glacial AcOH50°C, 1.5 h~85%
Step 2 5-Chloro-7-iodo-8-hydroxyquinoline5-Cl-8-HQ, BMPDCl80°C, 1.0 h, Solvent-free~93–94%
Table 2: Analytical Signatures (Clioquinol)
ParameterValue / Description
Appearance White to pale-yellow solid
Melting Point 177 °C
¹H NMR (DMSO-d₆) δ 8.95 (dd, 1H), 8.50 (dd, 1H), 7.95 (s, 1H) , 7.77 (dd, 1H)
Primary Applications Antimicrobial, Metal Chelator, Neurodegenerative Disease Models
Self-Validation Checkpoint (NMR Logic)

The success of the regioselective 5,7-dihalogenation is definitively proven by the ¹H NMR spectrum. The isolated aromatic proton at C-6 is flanked by the chlorine atom at C-5 and the iodine atom at C-7. Because it has no adjacent protons to couple with, it appears as a distinct, sharp singlet at δ 7.95 ppm [5]. If electrophilic substitution had occurred at an incorrect position (e.g., leaving adjacent protons intact), this signal would exhibit a doublet splitting pattern. This built-in analytical logic ensures the structural integrity of the synthesized batch.

References

  • Abah et al. (2025). "Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review." Discover Chemistry. 1

  • French Patent No. 1,372,414 / QuickCompany. "A Process For Preparation Of Halquinol Product." 3

  • RSC Advances (2016). "Synthesis of Clioquinol using recyclable 1-butyl-3-methylpyridinium dichloroiodate." 4

  • Patent WO2016113757A1 (2016). "Novel recyclable iodinating agent and its applications." 5

  • Mao & Schimmer (2008). "The toxicology of Clioquinol." Journal of Inorganic Biochemistry / ResearchGate. 2

Sources

Application

Application Note: Formulation and Handling of 5-Chloro-7-iodoquinoline (Clioquinol) Stock Solutions for In Vitro Assays

Executive Summary & Mechanistic Context 5-Chloro-7-iodoquinolin-8-ol, universally known as Clioquinol (CQ) , is a highly lipophilic, halogenated 8-hydroxyquinoline derivative. While historically deployed as an antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

5-Chloro-7-iodoquinolin-8-ol, universally known as Clioquinol (CQ) , is a highly lipophilic, halogenated 8-hydroxyquinoline derivative. While historically deployed as an antifungal and antiprotozoal agent, CQ has recently emerged as a critical tool compound in molecular biology and drug development[1]. It functions as a potent zinc (Zn²⁺) and copper (Cu²⁺) ionophore, a covalent inhibitor of the NLRP3 inflammasome (via direct targeting of Arginine 335 in the NACHT domain)[2], and a catalytic inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Because CQ possesses extremely poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for in vitro applications[2]. This application note provides a rigorously validated, self-contained protocol for formulating, storing, and applying Clioquinol stock solutions to ensure absolute reproducibility in cell culture assays.

Physicochemical Profiling

Understanding the physical properties of Clioquinol is critical for preventing precipitation and ensuring accurate molar dosing. The quantitative parameters required for stock preparation are summarized below[1].

PropertyValue / Specification
Chemical Name 5-Chloro-7-iodoquinolin-8-ol
CAS Number 130-26-7
Molecular Weight 305.50 g/mol
Empirical Formula C₉H₅ClINO
Max Solubility in DMSO ≥ 50 mg/mL (~163.6 mM)
Recommended Stock Concentration 10 mM to 50 mM
Storage (Solid Powder) -20°C (Stable for up to 3 years)
Storage (DMSO Stock Solution) -80°C (Stable for up to 2 years)

Experimental Workflow

The following diagram illustrates the critical path from solid powder to in vitro application, highlighting the necessary quality control checkpoints.

G Powder Clioquinol Powder (Equilibrate to RT) Weighing Analytical Weighing (3.055 mg for 10 mM) Powder->Weighing DMSO Anhydrous DMSO (Newly Opened) Dissolution Dissolution & Vortexing (Protect from light) DMSO->Dissolution Weighing->Dissolution QC Quality Control (Visual Tyndall Check) Dissolution->QC Aliquoting Aliquoting (50-100 µL vials) QC->Aliquoting Clear solution Storage Cryopreservation (-80°C, up to 2 years) Aliquoting->Storage Snap freeze Working In Vitro Application (Final DMSO ≤ 0.1%) Storage->Working Thaw at 37°C

Caption: Workflow for the preparation, validation, and application of Clioquinol DMSO stock solutions.

Protocol 1: Preparation of Master Stock Solution (10 mM)

This protocol details the preparation of a 10 mM master stock , which is the optimal concentration for most cell culture assays (allowing for a 1:1000 to 1:10000 dilution range).

Materials Required
  • Clioquinol solid powder (High purity, ≥95% HPLC)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9%)

  • Amber microcentrifuge tubes (to protect halogenated compounds from photodegradation)

  • Analytical balance (0.01 mg readability)

Step-by-Step Methodology & Causality
  • Thermal Equilibration: Remove the Clioquinol powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water drastically reduces the solubility of lipophilic CQ in DMSO, leading to latent precipitation[1].

  • Analytical Weighing: Weigh exactly 3.055 mg of Clioquinol powder into an amber microcentrifuge tube.

  • Solvation: In a biosafety cabinet, add exactly 1.0 mL of newly opened, anhydrous DMSO to the tube.

    • Causality: DMSO is highly hygroscopic. Using an old bottle of DMSO that has absorbed atmospheric water will compromise the solvation capacity and yield inaccurate stock concentrations[1].

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If dissolution is incomplete, sonicate the tube in a room-temperature water bath for 2–5 minutes[1].

  • Aliquoting: Divide the master stock into single-use aliquots of 50 µL to 100 µL in sterile amber tubes.

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause physical degradation of the compound. Single-use aliquots ensure absolute consistency across biological replicates.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer. The stock is stable for up to 2 years under these conditions[1].

Protocol 2: Preparation of Working Solution for Cell Culture

Step-by-Step Methodology & Causality
  • Thawing: Retrieve a single-use aliquot from -80°C and thaw it in a 37°C water bath for 3–5 minutes. Vortex immediately upon thawing.

    • Causality: Freezing can cause transient local precipitation of the solute. Warming to 37°C ensures any micro-crystals are fully redissolved into the solvent matrix before dilution.

  • Serial Dilution: Dilute the 10 mM stock directly into pre-warmed (37°C) complete cell culture media to reach your target assay concentration (e.g., 10 µM).

  • DMSO Control Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% can induce cellular stress, alter membrane permeability, and cause cytotoxicity, which will confound the specific pharmacological effects (e.g., pyroptosis inhibition) of Clioquinol[2]. For a 10 µM final concentration, a 10 mM stock requires a 1:1000 dilution, perfectly hitting the 0.1% DMSO limit.

Quality Control & Self-Validating Systems

To ensure the integrity of your experimental data, the protocol must be self-validating. Implement the following checks:

  • The Tyndall Effect Check (Pre-Dilution): Before aliquoting the master stock, hold the tube against a strong, focused light source against a dark background. A true solution will allow light to pass through cleanly. If you observe a "laser beam" effect (light scattering), micro-particulates are present, indicating incomplete dissolution. Resolution: Apply further sonication and gentle heating (up to 40°C) until the solution is optically clear[1].

  • Media Precipitation Check (Post-Dilution): Lipophilic compounds can "crash out" (precipitate) when transitioning from pure DMSO to aqueous media. After adding the CQ stock to the culture media, inspect the media under a phase-contrast microscope at 10x or 20x magnification. The absence of dark, refractive crystals confirms the compound has remained in solution and is bioavailable to the cells.

References

  • New applications of clioquinol in the treatment of inflammation disease by directly targeting arginine 335 of NLRP3 - PMC - nih.gov - 2

  • Clioquinol (Iodochlorohydroxyquinoline) | Anti-fungal Agent - medchemexpress.com - 1

  • Clioquinol - Sigma-Aldrich - sigmaaldrich.com -

  • Clioquinol improves catalytic activity of PHGDH and shows antiseizure efficacy in patients - medrxiv.org -

Sources

Method

optimal solvent systems for recrystallization of 5-Chloro-7-iodoquinoline

Application Note: Optimal Solvent Systems for the Recrystallization of 5-Chloro-7-iodoquinoline Introduction & Physicochemical Challenges 5-Chloro-7-iodoquinoline and its hydroxylated analogs (such as the well-known neur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for the Recrystallization of 5-Chloro-7-iodoquinoline

Introduction & Physicochemical Challenges

5-Chloro-7-iodoquinoline and its hydroxylated analogs (such as the well-known neurodegenerative and leishmanicidal agent, Clioquinol) represent a critical class of halogenated pharmacophores[1]. During the synthesis of these compounds, the introduction of heavy halogens onto the quinoline core frequently yields a complex crude matrix. This matrix typically contains unreacted precursors, highly polar impurities, and over-halogenated byproducts (e.g., 5,7-diiodo or 5,7-dichloro variants)[2].

The purification of 5-Chloro-7-iodoquinoline presents a unique physicochemical challenge. The planar quinoline ring engages in strong


 stacking, while the heavy halogen atoms (chlorine and iodine) induce significant polarizability and halogen bonding. These intermolecular forces often lead to the co-crystallization of structurally similar impurities. Because standard chromatographic methods are inefficient and costly for scale-up, selecting an optimal recrystallization solvent system is paramount for achieving >99% purity[2].

Mechanistic Rationale for Solvent Selection

As an application scientist, it is critical to understand why a solvent works, rather than just knowing that it works. The choice of solvent dictates whether the crystallization is governed by thermodynamic control or kinetic precipitation.

  • Glacial Acetic Acid (Thermodynamic Control): Acetic acid is highly effective for separating halogenated byproducts, as detailed in recent one-pot synthetic methodologies ()[2]. Its high boiling point (118°C) ensures complete dissolution of the crude matrix, while its strong hydrogen-bonding capacity disrupts intermolecular quinoline stacking. Because the solubility of 5-chloro-7-iodoquinoline drops precipitously as the temperature decreases, slow cooling allows the target molecule to nucleate selectively, leaving over-halogenated species in the mother liquor[2].

  • Ethanol / Water (Kinetic Anti-Solvent): This co-solvent system is ideal for removing highly polar impurities and unreacted precursors ()[3]. Ethanol provides excellent solubility for the quinoline core. The dropwise addition of water (acting as the anti-solvent) lowers the dielectric constant of the mixture, forcing the hydrophobic 5-chloro-7-iodoquinoline out of solution while retaining polar impurities in the aqueous phase[4].

Quantitative Data: Solvent System Comparison

To facilitate rapid decision-making during process development, the expected outcomes of the two primary solvent systems are summarized below.

Solvent SystemPrimary MechanismTarget Impurity RemovedExpected YieldExpected PurityCrystal Morphology
Glacial Acetic Acid Thermodynamic ControlHalogenated Byproducts70 - 75%>99.0%White Needle-like
Ethanol / Water (2:1) Kinetic Anti-SolventPolar Precursors85 - 90%>98.0%Pinkish/White Solid

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic checkpoint to ensure the integrity of the crystallization process.

Protocol A: Thermodynamic Recrystallization via Glacial Acetic Acid

Best for batches with high levels of di-iodo or di-chloro impurities.

  • Dissolution: Weigh the crude 5-Chloro-7-iodoquinoline and transfer it to a round-bottom flask. Add glacial acetic acid at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat the mixture to gentle reflux (approx. 118°C) under continuous stirring until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely clear. If insoluble particulate remains, perform a hot filtration through a pre-warmed Buchner funnel to remove mechanical impurities.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of approximately 0.5°C/min.

    • Causality: Rapid cooling traps mother liquor inside the crystal lattice (occlusion), reducing purity. Slow cooling ensures the formation of a highly ordered, pure crystalline lattice.

  • Harvesting: Once the mixture reaches 20°C, filter the white needle-like crystals under vacuum[2].

  • Washing: Wash the filter cake with a minimal volume of ice-cold acetic acid, immediately followed by cold distilled water to displace residual acid.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight.

Protocol B: Kinetic Anti-Solvent Crystallization via EtOH / H₂O

Best for maximizing yield when the primary impurities are highly polar.

  • Primary Solvation: Dissolve the crude solid in absolute ethanol at a ratio of 10–15 mL per gram of crude. Heat the mixture to 60°C to ensure complete dissolution[4].

  • Anti-Solvent Addition: While maintaining the temperature at 60°C and stirring vigorously, begin adding distilled water dropwise.

    • Causality: Dropwise addition controls local supersaturation. Dumping the water rapidly will cause the compound to "oil out" (liquid-liquid phase separation), which traps impurities and prevents proper nucleation.

  • Cloud Point Identification: Cease water addition the moment persistent turbidity (the cloud point) is observed. This indicates the metastable zone limit has been reached.

  • Nucleation & Maturation: Allow the mixture to cool ambiently to room temperature, then transfer to an ice bath (4°C) for 2 hours to maximize kinetic precipitation.

  • Harvesting & Drying: Filter the resulting pinkish-white solid under vacuum, wash with cold 30% ethanol/water, and dry under vacuum[4].

Crystallization Workflow & Troubleshooting

To assist in selecting the correct protocol, follow the decision-tree workflow below based on your initial batch analysis (TLC, HPLC, or MS).

G Start Crude 5-Chloro-7-iodoquinoline Batch Analysis Assess Determine Primary Impurity Profile Start->Assess HighPolar Polar Impurities (Unreacted Precursors) Assess->HighPolar TLC/HPLC shows polar drag HighHalogen Halogenated Byproducts (Di-iodo / Di-chloro) Assess->HighHalogen MS shows halogen variants Solvent2 Protocol B: EtOH / H2O (Kinetic Anti-Solvent) HighPolar->Solvent2 Solvent1 Protocol A: Glacial Acetic Acid (Thermodynamic Control) HighHalogen->Solvent1 Cooling2 Dropwise H2O Addition at 60°C -> Cool to 4°C Solvent2->Cooling2 Cooling1 Slow Cooling (0.5°C/min) from 118°C to 20°C Solvent1->Cooling1 Crystals Pure Needle-Like Crystals (>99% Purity) Cooling2->Crystals Cooling1->Crystals

Workflow for selecting the optimal recrystallization solvent system based on impurity profiling.

References

  • Title: Method for preparing clioquinol and diiodoquinol by one-pot method (Patent CN113292492A)
  • Title: Synthesis, leishmanicidal activity, structural descriptors and structure-activity relationship of quinoline derivatives Source: Future Medicinal Chemistry / PubMed (PMID: 30067087) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Fluorescence Microscopy Staining Using 5-Chloro-7-iodoquinoline for Zinc Imaging

Introduction: The Challenge of Visualizing a Crucial Messenger Zinc (Zn²⁺) is the second most abundant transition metal in the human body, serving as a critical cofactor for hundreds of enzymes and transcription factors....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Visualizing a Crucial Messenger

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, serving as a critical cofactor for hundreds of enzymes and transcription factors.[1] It plays a pivotal role in a myriad of physiological processes, including gene expression, DNA synthesis, immune function, and synaptic transmission.[1][2] Dysregulation of zinc homeostasis is implicated in numerous pathologies, from neurodegenerative disorders like Alzheimer's and Parkinson's disease to various cancers.[3][4][5]

Given its biological importance, the ability to visualize and quantify intracellular zinc pools is of paramount interest to researchers. However, tracking labile zinc in living cells presents a significant challenge due to its low intracellular concentration (in the nanomolar range) and dynamic nature.[2] 5-Chloro-7-iodo-8-quinolinol, commonly known as Clioquinol (CQ), has emerged as a valuable tool in this pursuit. Historically used as an antimicrobial agent, its unique chemical properties as a metal ionophore and fluorescent sensor have been repurposed for cellular imaging applications.[3][6][7]

This guide provides an in-depth exploration of Clioquinol's mechanism of action and offers detailed, validated protocols for its application in fluorescence microscopy to image intracellular zinc.

The Dual-Action Mechanism of Clioquinol

Clioquinol's utility in zinc imaging stems from its dual functionality as both a zinc ionophore and a "turn-on" fluorescent sensor. Understanding this mechanism is crucial for designing and interpreting experiments accurately.

1. Zinc Chelation and Complex Formation: Clioquinol is a derivative of 8-hydroxyquinoline, a classic bidentate chelating agent.[8] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable coordination site for divalent metal cations. In the presence of zinc, two Clioquinol molecules bind to a single Zn²⁺ ion, forming a lipophilic 2:1 complex, [Zn(CQ)₂].[9] This lipophilicity is key to its function as an ionophore.

2. Ionophore Activity: Modulating Intracellular Zinc: The charge-neutral, lipid-soluble [Zn(CQ)₂] complex can readily permeate cell membranes. This allows Clioquinol to act as an ionophore, shuttling extracellular zinc into the cell and increasing intracellular zinc concentrations.[10][11][12] This property is invaluable for studies investigating the cellular response to elevated zinc levels.

3. Chelation-Enhanced Fluorescence (CHEF): Visualizing Zinc: In its unbound state, Clioquinol exhibits minimal fluorescence. However, upon chelation with zinc, the molecular structure becomes more rigid. This rigidity limits non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[13][14] This "turn-on" response allows for the direct visualization of the complex and, by extension, the presence of elevated labile zinc.

The following diagram illustrates the formation of the fluorescent [Zn(CQ)₂] complex.

G cluster_reactants Reactants (Low Fluorescence) cluster_product Product (High Fluorescence) CQ1 Clioquinol Complex [Zn(CQ)₂] Complex CQ1->Complex Chelation CQ2 Clioquinol CQ2->Complex Chelation Zn Zn²⁺ Zn->Complex Chelation Light Emitted Light (~500-550 nm) Complex->Light Fluorescence

Caption: Mechanism of Clioquinol-Zinc complex formation and fluorescence.

Key Experimental Parameters & Reagent Preparation

Successful zinc imaging with Clioquinol requires careful preparation of reagents and optimization of experimental conditions.

ParameterRecommendationRationale & Notes
Clioquinol Stock Solution 1-10 mM in DMSOClioquinol is soluble in dioxane and DMSO. DMSO is preferred for cell culture applications. Store stock solutions at -20°C, protected from light.
Clioquinol Working Conc. 1-10 µM in cell culture mediumThe optimal concentration is cell-type dependent. A titration is recommended to find the lowest effective concentration that yields a good signal-to-noise ratio without inducing cytotoxicity.[15]
Zinc Supplementation (Control) 10-100 µM ZnSO₄ or ZnCl₂Used as a positive control to confirm Clioquinol's response to zinc. Co-incubation with Clioquinol will result in a strong fluorescent signal.
Zinc Chelation (Control) 1-5 µM TPENN,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a high-affinity, cell-permeable zinc chelator. Pre-treatment with TPEN should abolish the Clioquinol signal, confirming zinc specificity.
Excitation/Emission ~360-380 nm / ~500-550 nmAs a quinoline derivative, the complex is typically excited in the near-UV range and emits in the green-yellow range.[13][16][17] Use a DAPI or similar filter set for excitation and a GFP/FITC filter set for emission.
Cell Type Adherent cell linesProtocols are optimized for cells grown on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

Protocol 1: Live-Cell Imaging of Intracellular Zinc

This protocol details the procedure for staining living cells to visualize changes in labile zinc pools. It is essential to include proper controls to validate the specificity of the signal.

Materials
  • Cells cultured on glass-bottom imaging dishes or coverslips

  • Clioquinol (Sigma-Aldrich, Cat. No. 130-26-7 or similar)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Zinc Sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂)

  • TPEN (zinc chelator)

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow

Caption: Step-by-step workflow for live-cell zinc imaging with Clioquinol.

Step-by-Step Procedure
  • Cell Plating: The day before the experiment, seed cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of staining.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Clioquinol in DMSO.

    • Prepare 10 mM stock solutions of ZnSO₄ and TPEN in water or DMSO.

    • On the day of the experiment, dilute the stock solutions in pre-warmed complete cell culture medium or HBSS to the desired final working concentrations (e.g., 5 µM Clioquinol, 50 µM ZnSO₄, 2 µM TPEN).

  • Control Setup (Perform in parallel on separate dishes):

    • Negative Control (Zinc Depletion): Pre-incubate cells with medium containing TPEN for 20-30 minutes at 37°C.

    • Positive Control (Zinc Overload): No pre-incubation is needed. You will add Clioquinol and ZnSO₄ together in the next step.

    • Experimental Group: No pre-treatment.

  • Staining:

    • Aspirate the culture medium from all dishes.

    • For Negative Control: Add the Clioquinol working solution to the TPEN-treated cells.

    • For Positive Control: Add the working solution containing both Clioquinol and ZnSO₄.

    • For Experimental Group: Add the Clioquinol working solution.

    • Incubate all dishes for 20-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells two times with pre-warmed fresh medium or HBSS to remove excess probe.[2]

    • Add fresh, pre-warmed medium or HBSS to the dish for imaging.

  • Imaging:

    • Immediately transfer the dish to the fluorescence microscope stage.

    • Using an appropriate filter set (e.g., Ex: 370/40 nm, Em: 525/50 nm), acquire images.

    • Maintain consistent acquisition settings (exposure time, gain, laser power) across all experimental and control groups for accurate comparison.

Considerations for Fixed-Cell Staining

Visualizing endogenous, labile zinc in fixed cells is challenging because fixation and permeabilization procedures can wash away small, unbound ions. Standard formalin fixation, which cross-links proteins, is generally not ideal for preserving metal ions.[18]

For researchers needing to correlate zinc localization with immunofluorescence for other targets, a zinc-salt-based fixative is highly recommended as an alternative.[19] These fixatives, such as BD Biosciences' IHC Zinc Fixative, have been shown to better preserve tissue morphology and antigenicity for many markers while improving the retention of metal ions compared to formalin.[18][19][20]

If attempting this method, a modified protocol would involve:

  • Fixing cells in a zinc-salt fixative for 24-48 hours.[18]

  • Proceeding with permeabilization (if required for antibody staining) and Clioquinol incubation.

  • Extensive washing must be performed carefully.

Crucial Caveat: This approach requires rigorous validation. The signal must be compared to that in live cells and confirmed to be zinc-specific using TPEN controls prior to fixation.

Potential Pitfalls and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Cytotoxicity Clioquinol concentration is too high; prolonged incubation.Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. Clioquinol can have pro-oxidant and toxic effects at higher concentrations.[15][21]
No or Weak Signal Labile zinc levels are below the detection limit; incorrect filter sets; probe degradation.Use the positive control (co-incubation with ZnSO₄) to confirm the probe and microscope are working. Verify excitation/emission spectra and filter compatibility. Use freshly prepared working solutions.
High Background Fluorescence Incomplete removal of extracellular probe; cellular autofluorescence.Increase the number and duration of wash steps.[2] Acquire an image of unstained cells using the same settings to determine the level of autofluorescence.
Signal Not Reduced by TPEN The signal is not zinc-specific; TPEN concentration is too low or incubation is too short.This suggests the fluorescence may be an artifact. Increase TPEN concentration or pre-incubation time. If the signal persists, it is not from labile zinc.

Conclusion

5-Chloro-7-iodoquinoline is a powerful and accessible tool for the qualitative and semi-quantitative assessment of labile zinc in living cells. Its dual function as an ionophore and a fluorescent sensor allows researchers to both manipulate and visualize intracellular zinc pools. By understanding its mechanism of action and employing the carefully controlled protocols outlined in this guide, scientists can effectively investigate the intricate role of zinc signaling in health and disease.

References

  • Current time information in Guilford County, US. (n.d.). Google.
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  • Zhuang, H., Shi, W., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments, 205, 110534. Available from: [Link]

  • Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation. (n.d.). Google Patents.
  • Cattaneo, M. V., et al. (2005). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 822(1-2), 295-299. Available from: [Link]

  • Costello, L. C. (2022). Clioquinol Zinc Ionophore for Terminating Advanced “Decreased Zinc” Testosterone-Dependent Prostate Cancer: A Case Report. Mathews Journal of Case Reports. Available from: [Link]

  • An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. (2016). Sensors and Actuators B: Chemical, 234, 616-624. Available from: [Link]

  • Ding, W. Q., et al. (2008). Clioquinol promotes cancer cell toxicity through tumor necrosis factor alpha release from macrophages. Molecular Cancer Therapeutics, 7(1), 169-177. Available from: [Link]

  • 5-Chloro-7-iodo-8-quinolinol, >=95.0% (HPLC). (n.d.). SLS. Retrieved March 10, 2026, from [Link]

  • A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. (2022). New Journal of Chemistry. Available from: [Link]

  • van der Walt, M. M., et al. (2021). Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores. Pharmaceuticals, 14(12), 1227. Available from: [Link]

  • Regan, R. F., et al. (2005). The oxidative neurotoxicity of clioquinol. Neuropharmacology, 49(5), 665-673. Available from: [Link]

  • Using zinc ion-enhanced fluorescence of sulfur quantum dots to improve the detection of the zinc(II)-binding antifungal drug clioquinol. (2020). Microchimica Acta, 187(1), 54. Available from: [Link]

  • Clioquinol. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Tjalve, H., et al. (1982). Effect of 5-chloro-7-iodo-8-hydroxy-quinoline (clioquinol) on the uptake and distribution of nickel, zinc and mercury in mice. Acta Pharmacologica et Toxicologica, 51(3), 246-253. Available from: [Link]

  • Sapelli, E., et al. (2007). Fluorescence of Zn(II) 8-hydroxyquinoline complex in the presence of aqueous micellar media: The special cetyltrimethylammonium bromide effect. Journal of Colloid and Interface Science, 314(1), 214-222. Available from: [Link]

  • Yu, H., et al. (2009). Clioquinol targets zinc to lysosomes in human cancer cells. The Biochemical Journal, 417(1), 127-134. Available from: [Link]

  • Roy, P., & Dhara, K. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123. Available from: [Link]

  • Wang, C. Y., et al. (2012). Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain. Neuro-degenerative diseases, 10(1-4), 183-186. Available from: [Link]

  • Al-Ma'adeed, M. G., et al. (2022). Zinc-based fixative as a novel approach for histological preservation. Open Veterinary Journal, 12(5), 659-668. Available from: [Link]

  • Gankin, Y., et al. (2022). Potential Fluorescent Ligands for Zn-Containing Bacterial Enzymes: In Silico Evaluation, Synthesis and Optical Properties. Molecules, 27(22), 8000. Available from: [Link]

  • Wang, Y., et al. (2015). Clioquinol induces S-phase cell cycle arrest through the elevation of the calcium level in human neurotypic SH-SY5Y cells. Metallomics, 7(5), 816-823. Available from: [Link]

  • Clioquinol-induced cell death did not appear to occur via apoptotic... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • What is the mechanism of Clioquinol? (2024). Patsnap Synapse. Retrieved March 10, 2026, from [Link]

  • The Zinc Ionophore Clioquinol Reduces Parkinson's Disease Patient-Derived Brain Extracts-Induced Neurodegeneration. (2022). International Journal of Molecular Sciences, 23(15), 8567. Available from: [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (2023). Molecules, 28(8), 3564. Available from: [Link]

  • Lopardo, G., et al. (2022). Characterization of a New Zinc Fixed-Point Cell for ITS-90 Realization. International Journal of Thermophysics, 43(106). Available from: [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2023). Frontiers in Immunology, 14. Available from: [Link]

  • Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes. (2004). Inorganic Chemistry, 43(17), 5462-5474. Available from: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules, 26(2), 268. Available from: [Link]

  • Nam, H., et al. (2012). Introduction of zinc-salt fixation for effective detection of immune cell related markers by immunohistochemistry. Journal of Immunological Methods, 384(1-2), 114-121. Available from: [Link]

  • US20200131160A1 - Zinc indicators for cellular imaging. (n.d.). Google Patents.
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  • Unlock the Power of Live Cell Imaging with Advanced Tools and Expert Support. (n.d.). Tebubio. Retrieved March 10, 2026, from [Link]

  • Roy, P., & Dhara, K. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123. Available from: [Link]

  • Effects of Different Zinc Species on Cellar Zinc Distribution, Cell Cycle, Apoptosis and Viability in MDAMB231 Cells. (2015). Journal of the Chinese Chemical Society, 62(1), 75-82. Available from: [Link]

  • Preparation of Cells and Reagents for Flow Cytometry. (2001). Current Protocols in Immunology. Available from: [Link]

  • Immunofluorescence staining protocol for cells mounted on coverslips. (n.d.). SenTraGor™. Retrieved March 10, 2026, from [Link]

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Method

Application Notes and Protocols: High-Yield Synthesis of 5-Chloro-7-iodoquinoline via Electrophilic Iodination

Abstract This document provides a comprehensive guide for the synthesis of 5-Chloro-7-iodoquinoline, also known as Clioquinol, through the direct iodination of 5-chloro-8-hydroxyquinoline. We delve into the mechanistic u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-7-iodoquinoline, also known as Clioquinol, through the direct iodination of 5-chloro-8-hydroxyquinoline. We delve into the mechanistic underpinnings of the electrophilic aromatic substitution, offer a detailed, field-tested laboratory protocol, and outline essential safety considerations and product characterization techniques. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, providing a robust and reproducible methodology for obtaining high-purity 5-Chloro-7-iodoquinoline, a compound of significant interest for its antimicrobial and neuroprotective properties.

Introduction and Scientific Rationale

5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) is a halogenated hydroxyquinoline derivative first developed as a topical antiseptic. Its utility has since expanded, with contemporary research exploring its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's and Parkinson's disease, owing to its metal-chelating properties that can disrupt the formation of amyloid plaques. The compound also exhibits anticancer and antibiotic activities.

The synthesis described herein proceeds via an electrophilic aromatic substitution reaction. The 8-hydroxyquinoline ring system is electron-rich, and the powerful activating effect of the hydroxyl group (-OH) at the C8 position strongly directs incoming electrophiles to the ortho (C7) and para (C5) positions. Since the C5 position is already occupied by a chloro-substituent, the iodination occurs with high regioselectivity at the C7 position. Iodine monochloride (ICl) is employed as the iodinating agent; it is a highly effective electrophile due to the polarization of the I-Cl bond, which renders the iodine atom electron-deficient (δ+) and highly susceptible to nucleophilic attack by the activated aromatic ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 5-chloro-8-hydroxyquinoline is a classic example of electrophilic aromatic substitution. The key mechanistic steps are:

  • Activation: The phenolic hydroxyl group at C8 is a potent activating group, increasing the electron density of the quinoline ring, particularly at the ortho (C7) and para (C5) positions, through resonance.

  • Electrophilic Attack: The electron-rich C7 carbon of the activated quinoline ring attacks the electrophilic iodine atom of iodine monochloride (ICl). This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (which can be the solvent or the Cl⁻ counter-ion) abstracts the proton from the C7 position, collapsing the sigma complex.

  • Rearomatization: The removal of the proton restores the aromaticity of the quinoline ring, yielding the final product, 5-Chloro-7-iodoquinoline.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
5-chloro-8-hydroxyquinoline≥98%Sigma-Aldrich130-16-5
Iodine Monochloride (ICl)Solution (e.g., 1.0 M in CH₂Cl₂)Sigma-Aldrich7790-99-0
Glacial Acetic AcidACS GradeFisher Scientific64-19-7
Sodium Bisulfite (NaHSO₃)Reagent GradeVWR7631-90-5
Sodium Hydroxide (NaOH)Reagent GradeMilliporeSigma1310-73-2
Ethanol (for recrystallization)200 Proof, AnhydrousDecon Labs64-17-5
Deionized WaterType II or higherLaboratory Source7732-18-5
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Thermometer

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Critical Safety Precautions (EHS)

Hazard Analysis:

  • Iodine Monochloride (ICl): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes.[1][2] Causes severe skin burns and eye damage. Must be handled under an inert atmosphere (e.g., nitrogen) and stored away from moisture.[1][2]

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

Personal Protective Equipment (PPE):

  • The entire procedure must be conducted inside a certified chemical fume hood.[2][3]

  • Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.

  • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).[4] Inspect gloves before each use.

Emergency Procedures:

  • An emergency safety shower and eyewash station must be immediately accessible.[1][2]

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Keep a spill kit rated for corrosive materials readily available.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 5-chloro-8-hydroxyquinoline (5.0 g, 27.8 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully charge the dropping funnel with a 1.0 M solution of iodine monochloride in dichloromethane (30.6 mL, 30.6 mmol, 1.1 equivalents). Add the ICl solution dropwise to the stirred reaction mixture over 30-45 minutes. Maintain the reaction temperature below 35°C during the addition, using a water bath if necessary. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Quenching: Once the reaction is complete, pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water and ice. A precipitate will form.

  • Work-up: Add a saturated aqueous solution of sodium bisulfite dropwise while stirring until the dark color of excess iodine dissipates and the solution becomes a pale yellow. Causality Note: Sodium bisulfite is a reducing agent that neutralizes any unreacted, electrophilic iodine monochloride.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a 2 M sodium hydroxide solution until the pH is approximately 7-8. This will ensure complete precipitation of the product.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove any residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 5-Chloro-7-iodoquinoline should be confirmed through standard analytical techniques.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₉H₅ClINO[5]
Molecular Weight 305.50 g/mol
Appearance Pale yellow to yellow powder/crystals[6]
Melting Point 178-179 °C (decomposes)[6]
Solubility Sparingly soluble in water and alcohol; Soluble in dioxane, chloroform, and boiling acetic acid.[5][6]
Purity (Expected) ≥95% (by HPLC)
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic protons on the quinoline ring. The chemical shifts will be distinct from the starting material, notably the disappearance of the signal for the proton at C7.

  • ¹³C NMR (100 MHz, DMSO-d₆): Appearance of a signal for the carbon atom bonded to iodine (C7) and shifts in other carbon signals consistent with the new substitution pattern.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 305.9.

  • FT-IR (ATR, cm⁻¹): Characteristic peaks for O-H stretching, C=N and C=C stretching of the quinoline ring, and C-Cl/C-I stretching vibrations.

Visualized Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Work-up cluster_purification Purification & Analysis Dissolution 1. Dissolve 5-chloro-8-hydroxyquinoline in Glacial Acetic Acid Addition 2. Add Iodine Monochloride (Dropwise, <35°C) Dissolution->Addition Stir until clear Reaction 3. Stir at Room Temperature (3 hours) Addition->Reaction Exotherm control Quench 4. Quench with Water & Sodium Bisulfite Reaction->Quench Monitor by TLC Neutralize 5. Neutralize with NaOH to Precipitate Product Quench->Neutralize Decolorize Filter_Crude 6. Isolate Crude Product (Vacuum Filtration) Neutralize->Filter_Crude Adjust pH to 7-8 Recrystallize 7. Recrystallize from Boiling Ethanol Filter_Crude->Recrystallize Wash with H₂O Filter_Pure 8. Collect Pure Crystals & Dry Under Vacuum Recrystallize->Filter_Pure Cool slowly Characterize 9. Characterize Product (NMR, MS, MP, HPLC) Filter_Pure->Characterize Confirm identity & purity

Caption: Workflow for the synthesis of 5-Chloro-7-iodoquinoline.

References

  • Vertex AI Search Result[5]: 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. (URL not available)

  • Vertex AI Search Result[7]: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (URL not available)

  • Vertex AI Search Result[1]: Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Vertex AI Search Result[8]: 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide - PubMed. [Link]

  • Vertex AI Search Result[2]: SAFETY DATA SHEET : Iodine Monochloride - Samrat Pharmachem. [Link]

  • Vertex AI Search Result: 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7 - Sigma-Aldrich. (URL not available)

Sources

Application

Application Note: Formulation and Characterization of 5-Chloro-7-Iodoquinoline Nanoparticles for Enhanced Bioavailability

Executive Summary & Rationale 5-Chloro-7-iodoquinoline, universally known as Clioquinol (CQ), is a pleiotropic therapeutic agent with well-documented metal-chelating, antifungal, and antiparasitic properties[1]. Despite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-Chloro-7-iodoquinoline, universally known as Clioquinol (CQ), is a pleiotropic therapeutic agent with well-documented metal-chelating, antifungal, and antiparasitic properties[1]. Despite its immense potential in treating neurodegenerative disorders (such as Alzheimer's disease) and severe dermatomycosis, the clinical translation of CQ is severely hindered by its extreme lipophilicity, poor aqueous solubility, low oral bioavailability, and dose-limiting systemic toxicity (e.g., subacute myelo-optic neuropathy)[2].

By encapsulating CQ within polymeric (e.g., PLGA) or lipid-based nanocarriers, formulation scientists can fundamentally rewrite its pharmacokinetic profile. Nanoparticle formulation enhances aqueous dispersibility, protects the active pharmaceutical ingredient (API) from premature metabolic degradation, and facilitates targeted tissue accumulation—such as crossing the Blood-Brain Barrier (BBB) for central nervous system (CNS) indications or penetrating the stratum corneum for cutaneous infections[3][4].

Mechanistic Foundations of Bioavailability Enhancement

The causality behind selecting poly(lactic-co-glycolic acid) (PLGA) and lipid-based systems lies in their amphiphilic properties and high biocompatibility.

  • Solubilization & Shielding: CQ is highly lipophilic. In a lipid-based nanocarrier (LBN), CQ partitions spontaneously into the lipid core, effectively bypassing the thermodynamic barrier of aqueous dissolution[1].

  • Controlled Release Kinetics: PLGA matrices degrade in vivo via the hydrolysis of their ester linkages. By tuning the lactide:glycolide ratio and polymer molecular weight, scientists can program the release kinetics of CQ. This ensures a sustained therapeutic window and blunts the sharp

    
     spikes that drive systemic neurotoxicity[2].
    
  • Target Engagement & BBB Penetration: For Alzheimer's applications, surface-modified nanoparticles (e.g., utilizing polysorbate 80 coatings or TAT-peptide functionalization) exploit receptor-mediated transcytosis. This allows the nanocarriers to deliver CQ directly into the brain parenchyma, where its metal-chelating properties disrupt pathological Cu²⁺ and Zn²⁺ interactions with amyloid-β (Aβ) peptides[3][5].

Mechanism N CQ-Loaded NPs (High Aqueous Dispersibility) GI Systemic Circulation (Protection from Metabolism) N->GI Admin BBB Blood-Brain Barrier (Receptor-Mediated Transcytosis) GI->BBB Enhanced Half-life T Target Tissue (Brain) (Sustained CQ Release) BBB->T Permeation M Metal Chelation (Cu2+, Zn2+) (Inhibition of Aβ Aggregation) T->M Therapeutic Action

Pharmacokinetic pathway of CQ-nanoparticles enhancing bioavailability and brain targeting.

Experimental Protocols

Protocol A: Synthesis of CQ-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)

Rationale: This method is optimal for highly lipophilic drugs like CQ. The volatile organic solvent rapidly evaporates, precipitating the PLGA matrix around the CQ molecules, while the aqueous surfactant stabilizes the nanodroplets to prevent coalescence during hardening.

Materials:

  • PLGA (50:50 lactide:glycolide, MW 30,000-60,000)

  • 5-Chloro-7-iodoquinoline (Clioquinol, >98% purity)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed)

Step-by-Step Workflow:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of CQ in 2 mL of DCM.

    • Self-Validation Check: Ensure complete dissolution. The solution must be clear and slightly yellowish. Any visible particulates indicate incomplete API solubilization, which will drastically reduce encapsulation efficiency and cause burst release[2].

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA aqueous solution. Filter through a 0.22 µm syringe filter to remove polymer aggregates.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (800 rpm). Keep the vessel immersed in an ice bath.

  • Sonication: Subject the mixture to probe sonication (40% amplitude, 1 min ON / 30 sec OFF cycle for a total of 3 minutes) to form a stable oil-in-water (O/W) nanoemulsion.

    • Causality: The ice bath is critical here; it dissipates the intense localized heat generated by cavitation, preventing the thermal degradation of the PLGA polymer and the CQ API.

  • Solvent Evaporation: Transfer the emulsion to a wide-mouth 50 mL beaker. Stir magnetically at 500 rpm for 4-6 hours at room temperature in a fume hood to fully evaporate the DCM.

  • Purification: Recover the hardened nanoparticles by ultracentrifugation at 15,000 × g for 30 minutes at 4°C. Wash the resulting pellet three times with ultra-pure water to remove residual PVA surfactant and unencapsulated CQ.

  • Lyophilization: Resuspend the washed pellet in a 5% (w/v) trehalose solution (acting as a cryoprotectant) and freeze-dry for 48 hours to obtain a stable, free-flowing nanoparticle powder.

Workflow A Organic Phase (CQ + PLGA in DCM) C Primary Emulsion (O/W) Probe Sonication A->C B Aqueous Phase (1% PVA Solution) B->C D Solvent Evaporation (Stirring 4-6h) C->D E Ultracentrifugation & Wash (x3) D->E F Lyophilization (with Trehalose) E->F G CQ-PLGA NPs F->G

Step-by-step workflow for formulating CQ-loaded PLGA nanoparticles.

Protocol B: Preparation of CQ-Loaded Lipid-Based Nanocarriers (LBN-CQ)

Rationale: Lipid nanocarriers integrate seamlessly with the skin's lipid matrix. For indications like dermatomycosis, this provides a localized depot effect for sustained antifungal action without unwanted systemic absorption[1][4].

Workflow:

  • Lipid Melting: Heat solid lipids (e.g., Compritol 888 ATO) to 10°C above their established melting point.

  • API Incorporation: Dissolve CQ (targeting a 0.5 mg/mL theoretical concentration) directly into the lipid melt[4].

  • Aqueous Phase Heating: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the exact temperature of the lipid phase to prevent premature lipid solidification upon mixing.

  • Homogenization: Mix the two phases using high-shear homogenization (10,000 rpm for 5 mins), followed immediately by ultrasonication for 10 minutes to reduce the droplet size to the nanoscale.

  • Cooling: Rapidly cool the dispersion in an ice bath to crystallize the lipid core, locking the CQ inside the solid matrix.

Data Presentation: Characterization & Validation

To validate the self-consistency and success of the formulation, Critical Quality Attributes (CQAs) must be measured. Dynamic Light Scattering (DLS) and electrophoretic light scattering are the gold standards for this validation.

Table 1: Expected Physicochemical Properties of CQ-Nanocarriers

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Application
CQ-PLGA NPs 150 - 200< 0.200-15.0 to -25.075.0 - 85.0%Systemic / CNS Delivery
CQ-Lipid (LBN-CQ) 91 ± 30.102 ± 0.009-9.7 ± 2.0> 98.0%Dermatomycosis / Topical
CQ/PLGA Microbubbles ~800< 0.300~ 6.5~ 75.0%Ultrasound-targeted Therapy

Analytical Insight: The LBN-CQ formulation data is benchmarked against recent studies optimizing lipid carriers for cutaneous fungal infections[1]. The exceptionally high Encapsulation Efficiency (>98%) in lipid carriers is a direct thermodynamic consequence of the extreme lipophilicity of 5-Chloro-7-iodoquinoline[4].

Bioavailability & Pharmacokinetic Assessment

To conclusively confirm improved bioavailability, in vitro release kinetics and in vivo pharmacokinetic (PK) studies are required.

  • In Vitro Release: Conducted using a dialysis bag method (MWCO 10-14 kDa) suspended in PBS (pH 7.4) supplemented with 0.5% Tween 80 to maintain sink conditions. CQ-PLGA NPs typically exhibit a biphasic release profile: an initial burst release (~20% in the first 24h) attributed to surface-adsorbed CQ, followed by a sustained, zero-order release over 10-14 days mediated by bulk polymer degradation[3].

  • In Vivo Bioavailability: When administered intravenously or orally to murine models, nanoparticle-encapsulated CQ demonstrates a significantly higher Area Under the Curve (AUC) and a prolonged elimination half-life (

    
    ) compared to free CQ suspensions. Furthermore, brain homogenate analysis in Alzheimer's models confirms that these functionalized nanocarriers successfully bypass the BBB, achieving therapeutically relevant concentrations of the metal-ion chelator directly in the CNS without inducing systemic toxicity[3].
    

References

  • Nanoscale drug formulations for the treatment of Alzheimer's disease progression. Royal Society of Chemistry. 3

  • Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. ResearchGate. 4

  • The Development of Clioquinol Labeled-Gold Nanoparticles for the Treatment of Alzheimer's Disease. ResearchGate. 5

  • Therapeutic Effect of Ultrasound Combined With Porous Lipid Clioquinol/PLGA Microbubbles on Ferroptosis in HL-1 Cardiac Cell Induced by Isoproterenol Attack. PubMed Central (PMC).2

  • Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. MDPI. 1

Sources

Method

Determining the Cytotoxic Profile of 5-Chloro-7-iodoquinoline in HeLa Cells: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cytotoxicity assay for 5-chloro-7-iodoquinoline, also known as clioquinol, using the h...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cytotoxicity assay for 5-chloro-7-iodoquinoline, also known as clioquinol, using the human cervical cancer cell line, HeLa. This guide offers detailed, field-proven protocols and explains the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.

Introduction: The Therapeutic Potential and Cytotoxic Mechanism of 5-Chloro-7-iodoquinoline

5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a metal-chelating compound that has garnered significant interest for its therapeutic potential beyond its historical use as an antimicrobial agent.[1][2] Emerging research has highlighted its potent anticancer activities across a range of human cancer cell lines.[2][3][4] The cytotoxic effects of clioquinol are multifaceted and are primarily attributed to its ability to disrupt metal homeostasis within cancer cells.[5] It acts as a zinc ionophore, leading to an increase in intracellular zinc levels, which can trigger apoptosis.[1][2][3] Furthermore, its interaction with other metal ions like copper and iron can enhance its cytotoxic effects.[2][3] The compound has also been shown to inhibit the proteasome, a key cellular machinery for protein degradation, and induce apoptosis through caspase-dependent pathways.[1]

Given its promising anticancer profile, accurately determining the effective cytotoxic concentrations of 5-chloro-7-iodoquinoline in specific cancer cell lines is a critical step in preclinical drug development. This application note focuses on providing a detailed protocol for assessing its cytotoxicity in HeLa cells, a widely used model for cervical cancer research.

Recommended Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used colorimetric method to assess cell viability. It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Alternative Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

As a complementary method, the LDH assay can be employed. This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] This method is particularly useful for detecting necrosis or late-stage apoptosis.

Experimental Protocols

PART 1: HeLa Cell Culture
  • Cell Line: HeLa (Human cervical adenocarcinoma)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

PART 2: Preparation of 5-Chloro-7-iodoquinoline Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for 5-chloro-7-iodoquinoline.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.

PART 3: MTT Assay Protocol for HeLa Cells

This protocol is optimized for a 96-well plate format.

Day 1: Cell Seeding

  • Harvest HeLa cells that are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.

Day 2: Treatment with 5-Chloro-7-iodoquinoline

  • After 24 hours of incubation, carefully remove the culture medium from each well.

  • Add 100 µL of fresh medium containing various concentrations of 5-chloro-7-iodoquinoline to the respective wells. It is crucial to include the following controls:

    • Vehicle Control: Cells treated with the culture medium containing the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in culture medium without any treatment.

    • Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is a common starting point for IC50 determination.[3][4]

Day 4 (after 48h incubation): Cell Viability Assessment

  • Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine the IC50 Value:

    • The IC50 is the concentration of the compound that inhibits cell growth by 50%.

    • Plot a dose-response curve with the concentration of 5-chloro-7-iodoquinoline on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

    • The IC50 value can then be determined from this curve using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot).

Concentration Range for 5-Chloro-7-iodoquinoline in HeLa Cells

Based on published data, the half-maximal inhibitory concentration (IC50) of 5-chloro-7-iodoquinoline in HeLa cells has been reported to be approximately 1.9 µM.[8] To establish a comprehensive dose-response curve and accurately determine the IC50, a range of concentrations bracketing this value should be tested.

Table 1: Recommended Concentration Range for 5-Chloro-7-iodoquinoline Cytotoxicity Assay in HeLa Cells

Concentration (µM)Rationale
0 (Vehicle Control)To assess the effect of the solvent (DMSO) on cell viability.
0.1A low concentration to establish the baseline of the dose-response curve.
0.5A concentration below the expected IC50.
1.0A concentration near the lower end of the expected IC50 range.
2.5A concentration close to the reported IC50 value.
5.0A concentration above the expected IC50 to ensure a significant cytotoxic effect.
10.0A higher concentration to observe the maximal inhibitory effect.
25.0A concentration to ensure complete cell death and define the upper plateau.

Note: This range is a starting point and may need to be adjusted based on preliminary experimental results.

Visualizing the Experimental Workflow and Mechanism of Action

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Seed HeLa Cells (96-well plate) HeLa_Culture->Cell_Seeding Compound_Prep Prepare 5-Chloro-7- iodoquinoline Solutions Treatment Treat with Compound (24, 48, or 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (4h incubation) Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for determining the cytotoxicity of 5-chloro-7-iodoquinoline in HeLa cells using the MTT assay.

Proposed Mechanism of Action

mechanism_of_action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences CQ 5-Chloro-7-iodoquinoline (Clioquinol) Metal_Chelation Metal Chelation (Cu2+, Zn2+, Fe2+) CQ->Metal_Chelation Zinc_Ionophore Zinc Ionophore Activity CQ->Zinc_Ionophore Proteasome_Inhibition Proteasome Inhibition CQ->Proteasome_Inhibition ROS_Generation Increased Reactive Oxygen Species (ROS) Metal_Chelation->ROS_Generation Apoptosis_Induction Apoptosis Induction (Caspase Activation) Zinc_Ionophore->Apoptosis_Induction Proteasome_Inhibition->Apoptosis_Induction ROS_Generation->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of 5-chloro-7-iodoquinoline-induced cytotoxicity in cancer cells.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxicity of 5-chloro-7-iodoquinoline in HeLa cells. By following these guidelines, researchers can obtain reliable and reproducible data to accurately determine the IC50 value and further investigate the anticancer potential of this compound. The provided concentration ranges and detailed procedural steps offer a solid foundation for initiating these critical in vitro studies.

References

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer research, 65(8), 3389–3395. [Link]

  • Jiang, H., Taggart, J., Zhang, X., Ben-Shushan, E., & Tovar, C. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

  • Legget, T., Beart, P. M., & Mercer, L. D. (2003). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, Chapter 2, Unit 2.20. [Link]

  • ResearchGate. (n.d.). IC 50 values of clioquinol for the viability of human cancer cell lines. Retrieved from [Link]

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. PubMed. [Link]

  • ResearchGate. (n.d.). MTT assay and IC50 value determination: cell inhibition (%) of HeLa.... Retrieved from [Link]

  • Gyepes, R., Halamek, J., & Vančo, J. (2012). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), m111–m112. [Link]

  • ResearchGate. (2026, February 12). Exploration of new 5-chloro-7-iodo quinoline core analogues as anti-pancreatic cancer hits targeting MIA PaCa-2: EGFR inhibition | Request PDF. [Link]

  • AACR Journals. (2005, April 15). Anticancer Activity of the Antibiotic Clioquinol | Cancer Research. [Link]

  • ACS Publications. (2020, September 23). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [Link]

  • ACS Omega. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Cater, J. H., Cherny, R. A., Bush, A. I., & Mercer, J. F. (2008). Clioquinol promotes cancer cell toxicity through tumor necrosis factor alpha release from macrophages. International journal of biochemistry & cell biology, 40(1), 129–138. [Link]

  • MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Cornelli, U., & Bareggi, S. R. (2006). Determination of 5-chloro-7-iodo-8-quinolinol (Clioquinol) in Plasma and Tissues of Hamsters by High-Performance Liquid Chromatography and Electrochemical Detection. Therapeutic drug monitoring, 28(3), 384–389. [Link]

  • Jantabut, P., Berr, S. S., Wilson, J. M., & Techasen, A. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International journal of oncology, 46(6), 2347–2357. [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing photodegradation of 5-Chloro-7-iodoquinoline during long-term storage

Welcome to the Technical Support Center for Halogenated Quinolines. As a Senior Application Scientist, I frequently consult with laboratories experiencing unexpected baseline shifts, reduced assay yields, or macroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Quinolines. As a Senior Application Scientist, I frequently consult with laboratories experiencing unexpected baseline shifts, reduced assay yields, or macroscopic discoloration when working with 5-Chloro-7-iodoquinoline (commonly known as Clioquinol). While this compound is a highly effective antimicrobial and chelating agent, its halogenated structure makes it notoriously sensitive to environmental factors.

In this guide, we move beyond generic storage advice. We will explore the exact mechanistic causality behind its degradation, provide self-validating analytical protocols to verify your batch's integrity, and establish rigorous handling workflows to ensure a full 5-year shelf life.

Part 1: Troubleshooting & FAQ Guide

Q1: Why does 5-Chloro-7-iodoquinoline darken during storage, and what is the exact chemical mechanism? A: 5-Chloro-7-iodoquinoline is inherently photosensitive and will darken from a cream or brownish-yellow powder to a dark brown or black substance upon exposure to light[1]. The causality lies in the bond dissociation energies of its halogen substituents. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. When exposed to ultraviolet or visible light photons, the C-I bond undergoes homolytic cleavage, generating highly reactive aryl and iodine radicals. These radicals initiate a chain reaction, reacting with ambient oxygen and adjacent molecules to form oxidized quinone derivatives and polymeric aggregates. These complex degradants absorb light across a broader spectrum, causing the macroscopic darkening effect.

Q2: How can I definitively verify if my batch has undergone photodegradation? A: Visual inspection is insufficient for quantitative research. You must use a stability-indicating High-Performance Liquid Chromatography (HPLC) method[2]. A self-validating approach requires subjecting a small aliquot of pure API to forced sunlight degradation to generate a "system suitability degradant standard." When you run your storage batch, compare it against this standard. If your method is valid, the photodegradation products will resolve as distinct peaks separate from the main intact API peak.

Q3: What are the optimal long-term storage conditions to prevent this degradation? A: To completely arrest the radical initiation phase, you must eliminate photon exposure and minimize atmospheric oxygen. The material must be stored in tightly closed, opaque High-Density Polyethylene (HDPE) drums or amber glass containers. Furthermore, purging the headspace with an inert gas prevents the oxidative propagation of any spontaneously formed radicals. Store the sealed containers in a cool, dry, well-ventilated area[3].

Q4: Can a photodegraded batch be salvaged? A: If the degradation is minimal, it can often be salvaged via recrystallization. Because polymeric degradants have altered solubility profiles, a simple ambient wash is ineffective. You must dissolve the batch in boiling alcohol (e.g., ethanol, where it is soluble at 1:43)[4], treat it with activated carbon to adsorb the larger polymeric degradants, filter hot, and allow it to crystallize in complete darkness. (Note: For GMP or clinical applications, degraded batches should be discarded, not salvaged).

Part 2: Mechanistic & Workflow Visualizations

Photodegradation A 5-Chloro-7-iodoquinoline (Intact API) B UV/Visible Light Photon Absorption A->B C Homolytic C-I Bond Cleavage (Low Dissociation Energy) B->C D Aryl Radical + Iodine Radical Formation C->D E Oxidative Propagation & Polymerization D->E F Darkened Degradants (Quinones/Polymers) E->F

Fig 1: Photodegradation pathway of 5-Chloro-7-iodoquinoline via C-I bond cleavage.

StorageWorkflow S1 Synthesized API Batch S2 Primary Packaging: Amber Glass / Opaque HDPE S1->S2 S3 Atmospheric Control: Argon/Nitrogen Purge S2->S3 S4 Temperature Control: Cool, Dry Place (<25°C) S3->S4 S5 Long-Term Stable Storage (5-Year Shelf Life) S4->S5

Fig 2: Optimal storage and handling workflow to prevent API photodegradation.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Stability Profile

Parameter Specification
Chemical Name 5-Chloro-7-iodoquinoline (Clioquinol)
Molecular Formula C9H5ClINO
Molecular Weight 305.50 g/mol [1]
Appearance Cream-colored to brownish-yellow bulky powder[1]
Melting Point 178-179 °C (Decomposes)[1]
Solubility Soluble in boiling alcohol (1:43); Insoluble in water[4]
Light Sensitivity High (Darkens rapidly on exposure)[1]

| Target Shelf Life | Up to 5 years (under optimal storage) |

Table 2: HPLC Method Parameters for Degradant Detection

Parameter Setting / Requirement
Column Sunfire C18, 4.5 µm[5]
Mobile Phase Acetonitrile : Water (pH 3.0 via 1% o-phosphoric acid) [90:10 v/v][2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Intact API Retention Time ~6.1 minutes[5]
System Suitability (Plates) ≥ 5805 theoretical plates[2]

| System Suitability (Asymmetry) | ≤ 0.86[2] |

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay

Objective: Quantify intact Clioquinol and resolve photodegradation products. Self-Validation Principle: This system mandates the parallel injection of a forced-degradation sample. If the degradant peaks do not resolve from the main peak in the control, the system suitability fails, preventing false-positive purity reports on your actual storage batches.

  • Step 1: Mobile Phase Preparation. Mix Acetonitrile and Water in a 90:10 (v/v) ratio. Adjust the pH of the aqueous phase to 3.0 using 1% o-phosphoric acid[2]. Degas thoroughly by sonication.

  • Step 2: Column & Conditions. Utilize a Sunfire C18, 4.5 µm column. Set the flow rate to 1.0 mL/min and maintain the column temperature at 25°C. Set the UV detector to 254 nm[2].

  • Step 3: Forced Degradation Control. Expose a 10 mg/mL solution of pure Clioquinol to direct sunlight for 24 hours to intentionally generate photolytic degradants[5].

  • Step 4: System Suitability Test (SST). Inject the standard. Verify that theoretical plates are ≥ 5805 and the asymmetry factor is ≤ 0.86[2].

  • Step 5: Sample Analysis. Inject the storage sample. The intact Clioquinol will elute at approximately 6.1 minutes[5]. Any peaks eluting before or after are indicative of photolytic or oxidative degradation and must be integrated separately.

Protocol 2: Preventive Storage Packaging Workflow

Objective: Establish a zero-photon, low-oxygen microenvironment for long-term storage. Self-Validation Principle: Validate your storage environment by placing a small, sealed transparent glass vial of the API alongside your main opaque drum. If the API in the transparent vial darkens over time while the drum remains pristine, it proves the ambient light in the room is hazardous and validates the efficacy of your primary containment.

  • Step 1: Primary Containment. Transfer the bulky powder into opaque HDPE drums or amber glass containers. Never use clear glass or thin, translucent plastics.

  • Step 2: Atmospheric Purge. Insert a sterile gas cannula into the container headspace. Purge with high-purity Argon or Nitrogen for 60 seconds to displace ambient oxygen, cutting off the oxidative propagation pathway.

  • Step 3: Sealing. Immediately apply a tight-fitting, non-reactive polymer seal. Ensure the storage area is completely free of incompatible materials such as strong oxidizing agents, acid chlorides, or acid anhydrides[3].

  • Step 4: Environmental Control. Store the sealed drums in a climate-controlled facility maintained at 15-25°C, ensuring the area is dry and well-ventilated[3]. Under these strict conditions, the API maintains a shelf life of up to 5 years.

References

  • Clioquinol | C9H5ClINO | CID 2788 - PubChem - NIH Source: nih.gov URL:[Link]

  • Clioquinol (IP/BP/USP Grade) - High Purity at Affordable Prices Source: rewinepharmaceutical.com URL:[Link]

  • Clioquinol - Szabo-Scandic Source: szabo-scandic.com URL:[Link]

  • SAFETY DATA SHEET : Clioquinol - Samrat Pharmachem Limited Source: samratpharmachem.com URL:[Link]

  • Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method - ResearchGate Source: researchgate.net URL:[Link]

  • Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method Source: turkjps.org URL:[Link]

Sources

Optimization

Technical Support Center: 5-Chloro-7-iodoquinoline Purification &amp; Troubleshooting

Welcome to the Technical Support Center for intermediate purification. This guide is engineered for researchers and drug development professionals dealing with the synthesis and isolation of 5-chloro-7-iodoquinoline (a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for intermediate purification. This guide is engineered for researchers and drug development professionals dealing with the synthesis and isolation of 5-chloro-7-iodoquinoline (a critical precursor for clioquinol and other pharmaceutical agents).

Below, we address the pervasive issue of unreacted elemental iodine (


) and triiodide (

) contamination, providing mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs.

Mechanistic Insight: The Iodine Trapping Phenomenon

During the iodination of 5-chloro-8-hydroxyquinoline (or related quinoline precursors), an excess of iodine or iodine monochloride is frequently used. A ubiquitous challenge in this workflow is the persistence of a dark brown or purple discoloration in the final product, indicative of unreacted


.

The Causality of Contamination: Elemental iodine is highly lipophilic. Rather than simply coating the surface of the product,


 molecules frequently become occluded within the hydrophobic crystal lattice of 5-chloro-7-iodoquinoline during precipitation. Because of this occlusion, simply washing the crude solid filter cake with water or aqueous reductants is insufficient. The lattice acts as a physical barrier, preventing the aqueous reductant from reaching the trapped iodine.

The Chemical Solution: To achieve pharmaceutical-grade purity, the crystalline lattice must be completely dismantled by dissolving the crude product in an organic solvent. Once dissolved, the solution is subjected to a biphasic liquid-liquid extraction using a mild reducing agent, universally sodium thiosulfate (


) 1. Thiosulfate selectively reduces the lipophilic 

into highly hydrophilic iodide ions (

), which immediately partition into the aqueous phase, leaving the purified quinoline in the organic layer 2.

Standard Operating Procedure: Reductive Quenching Workflow

This protocol is designed as a self-validating system , utilizing built-in macroscopic and microscopic checkpoints to ensure absolute protocol fidelity and product purity 3.

Step-by-Step Methodology
  • Dissolution: Transfer the crude, discolored 5-chloro-7-iodoquinoline into a separatory funnel. Dissolve completely in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: Complete dissolution is mandatory to expose all occluded

    
     to the biphasic interface.
    
  • Reductive Quench: Add an equal volume of freshly prepared 10% w/v aqueous sodium thiosulfate (

    
    ) solution.
    
  • Extraction: Stopper the funnel and shake vigorously for 2–3 minutes, venting frequently. Causality: Vigorous agitation maximizes the surface area of the biphasic interface, overcoming mass transfer limitations.

  • Phase Separation & Validation (Checkpoint 1): Allow the layers to separate.

    • Self-Validation: The organic layer must transition from a deep purple/brown to a pale yellow or colorless state. If a pink hue persists, unreacted

      
       remains; repeat Step 2.
      
  • Aqueous Wash: Drain the aqueous layer (containing

    
     and 
    
    
    
    ). Wash the retained organic layer once with deionized water, followed by saturated aqueous
    
    
    (brine) to remove residual water.
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Analytical Validation (Checkpoint 2): Spot the concentrated product on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Self-Validation: The absence of a brown, UV-inactive spot at the solvent front confirms the complete eradication of elemental iodine.

Process Workflow Diagram

G Crude Crude 5-Chloro-7-iodoquinoline (Contains I2 Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Crude->Dissolve Thiosulfate Add 10% aq. Na2S2O3 (Redox Quench) Dissolve->Thiosulfate Extract Liquid-Liquid Extraction (Vigorous Shaking) Thiosulfate->Extract Aqueous Aqueous Phase (Contains NaI, Na2S4O6) Extract->Aqueous Discard Organic Organic Phase (Contains Product) Extract->Organic Retain Wash Brine Wash & Dry (over Na2SO4) Organic->Wash Concentrate Concentrate & Recrystallize (Pure Target Compound) Wash->Concentrate

Workflow for the reductive quenching and extraction of iodine from crude 5-chloro-7-iodoquinoline.

Quantitative Comparison of Quenching Agents

While sodium thiosulfate is the industry standard, other reducing agents can be employed depending on the specific constraints of your downstream chemistry. The table below summarizes the quantitative and chemical profiles of viable alternatives.

Quenching AgentStandard Reduction Potential (

)
Min. Molar Equivalents RequiredPost-Quench Aqueous pHEfficiency (Visual Clearance Time)
Sodium Thiosulfate (

)
+0.08 V (Tetrathionate/Thiosulfate)2.0 eq per mole

~6.5 - 7.5< 30 seconds
Sodium Bisulfite (

)
-0.16 V (Sulfate/Sulfite)1.0 eq per mole

~3.0 - 4.5< 60 seconds
Ascorbic Acid (Vitamin C)+0.06 V (Dehydroascorbic/Ascorbic)1.0 eq per mole

~4.0 - 5.01 - 2 minutes

Troubleshooting FAQs

Q: Why is my 5-chloro-7-iodoquinoline product still brown after washing the filter cake with sodium thiosulfate? A: Elemental iodine (


) co-crystallizes and becomes occluded within the lipophilic crystal lattice of the quinoline product. Washing the solid only removes surface iodine. To resolve this, you must fully dissolve the crude product in an organic solvent (like EtOAc) before performing a liquid-liquid extraction with the thiosulfate solution to ensure complete mass transfer.

Q: During the liquid-liquid extraction, a thick emulsion formed. How can I achieve phase separation? A: Quinolines can act as weak surfactants, and fine particulates from the reaction mixture can stabilize emulsions. To break the emulsion, add saturated aqueous


 (brine) to increase the density and ionic strength of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble particulates stabilizing the boundary layer.

Q: Can I use sodium bisulfite instead of sodium thiosulfate for the quench? A: Yes, but with strict caution. While bisulfite is a highly effective reducing agent, its oxidation generates acidic byproducts (


 and 

), significantly dropping the pH of the aqueous layer. This acidic environment can protonate the basic nitrogen of the quinoline ring, driving your target product into the aqueous phase as a salt and drastically reducing your organic yield. Thiosulfate is preferred because it maintains a near-neutral pH profile.

Q: My organic layer remains slightly pink even after a thiosulfate wash. What is going wrong? A: A persistent pink hue indicates trace unreacted


 dissolved in the organic phase. This usually stems from two issues: either insufficient agitation during the extraction (preventing the 

from reaching the aqueous reductant), or the use of an old, degraded thiosulfate solution. Prepare a fresh 10% w/v

solution, add it to the funnel, and ensure vigorous shaking with frequent venting.

References

  • Title: Cas 130-26-7, Clioquinol Source: LookChem URL: [Link]

  • Title: Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation Source: ProQuest URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving 5-Chloro-7-iodoquinoline (Clioquinol) Precipitation in Cell Culture

Welcome to the Technical Support Center for in vitro formulation and assay development. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of 5-Chloro-7-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro formulation and assay development. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of 5-Chloro-7-iodoquinoline (Clioquinol, CQ).

Below, we deconstruct the physical chemistry of CQ precipitation, provide validated standard operating procedures (SOPs) for media preparation, and offer advanced troubleshooting strategies to ensure reliable, reproducible experimental data.

The Mechanistic Root Cause of CQ Precipitation

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a highly lipophilic compound historically used as an antimicrobial agent and currently investigated for its potent anticancer and neuroprotective properties[1]. Its primary mechanism of action relies on its ability to act as a transition metal ionophore, facilitating the intracellular transport of zinc (Zn²⁺) and copper (Cu²⁺)[1].

However, this lipophilicity makes CQ notoriously difficult to handle in aqueous cell culture media. Precipitation typically occurs due to two distinct physical phenomena:

  • Solvent Crash-Out (Nucleation): CQ is highly soluble in pure dimethyl sulfoxide (DMSO)[2]. When a high-concentration DMSO stock is injected directly into an aqueous medium (e.g., DMEM or RPMI), the rapid shift in dielectric constant causes localized supersaturation. The hydrophobic halogenated rings of CQ rapidly aggregate to minimize contact with water, forming insoluble needle-like crystals.

  • Premature Metal Chelation: Standard culture media contain trace inorganic salts. Because CQ binds Cu²⁺ and Zn²⁺ with high affinity, introducing the drug into media can trigger the immediate formation of hydrophobic metal-CQ complexes (e.g., Cu(CQ)₂) in the extracellular fluid before the drug can disperse and partition into the cellular lipid bilayer[3].

Mechanism CQ Soluble Clioquinol (Extracellular) Complex Cu(CQ)2 Complex (Lipophilic) CQ->Complex Chelation Metal Cu2+ / Zn2+ Ions (Culture Media) Metal->Complex Binding Membrane Cellular Membrane (Lipid Bilayer) Complex->Membrane Diffusion Intracellular Intracellular Accumulation (Target Modulation) Membrane->Intracellular Transport

Mechanism of clioquinol as an ionophore requiring high aqueous solubility for membrane diffusion.

Quantitative Solubility Profiles

To design a successful experiment, you must select the appropriate solvent system. Table 1 summarizes the solubility limits and recommended applications for various CQ formulations[4].

Table 1: Clioquinol Solubility Parameters and Solvent Systems

Solvent SystemMax SolubilityPhysical StateRecommended Application
100% Water / PBS< 0.01 mMPrecipitateNot recommended
100% DMSO> 100 mMClear SolutionPrimary stock storage (-20°C)
10% DMSO + 90% Corn Oil~ 6.81 mMClear SolutionIn vivo oral/IP dosing
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline~ 6.81 mMSuspension / ClearIntermediate dilution for assays
Aqueous Media + Cyclodextrin (HP-β-CD)> 1.0 mMClear ComplexHigh-concentration in vitro assays

Experimental Protocols: Preventing Solvent Crash-Out

Do not add primary DMSO stocks directly to your cell culture plates. To maintain a final DMSO concentration below the cytotoxic threshold of 0.5%[3], utilize the following self-validating step-down dilution method.

Protocol A: The Step-Down Co-Solvent Cascade

This protocol uses kinetic mixing and intermediate surfactants to prevent localized supersaturation[4].

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve CQ powder in 100% anhydrous DMSO to create a 20.8 mg/mL (approx. 68.1 mM) primary stock. Vortex until optically clear.

  • Intermediate Dilution: In a sterile microcentrifuge tube, combine solvents in the following strict order to prevent phase separation:

    • Add 100 µL of the CQ DMSO stock.

    • Add 400 µL of PEG-300 and vortex for 10 seconds.

    • Add 50 µL of Tween-80 and vortex for 10 seconds.

    • Add 450 µL of sterile Saline (or PBS) dropwise while vortexing.

  • Media Warming: Pre-warm your target cell culture media (e.g., DMEM) to 37°C. Causality Note: Warming increases the kinetic energy of the solvent molecules, expanding the thermodynamic solubility boundary and preventing immediate nucleation.

  • Kinetic Mixing: Place the warmed media on a magnetic stirrer or vortex mixer at low speed. Add the intermediate CQ solution dropwise into the vortex center.

  • Validation Check (Self-Validating Step): To confirm the absence of micro-precipitates, centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. The absence of a visible pellet validates the solubility. Alternatively, inspect the media under a phase-contrast microscope at 20x magnification; precipitated CQ will appear as distinct, dark, needle-like crystals.

Workflow A 1. Primary Stock 10-50 mM CQ in 100% DMSO B 2. Co-Solvent Cascade Add PEG-300 & Tween-80 A->B Dilute D 4. Kinetic Mixing Dropwise addition under vortex B->D Titrate C 3. Media Preparation Pre-warm aqueous media to 37°C C->D Base E 5. Validation Check via centrifugation/microscopy D->E Equilibrate

Step-down dilution workflow utilizing kinetic mixing to prevent clioquinol solvent crash-out.

Advanced Formulation: Cyclodextrin Inclusion Complexes

If your experimental design precludes the use of PEG-300 or Tween-80 (e.g., sensitive primary cell lines), cyclodextrins offer an elegant alternative. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that can encapsulate the lipophilic halogenated rings of CQ, shielding it from the aqueous environment without altering its biological availability[5].

Protocol B: HP-β-CD Complexation
  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile PBS.

  • Titration: Dissolve CQ in a minimal volume of DMSO (e.g., 50 mM). Slowly titrate the CQ-DMSO stock into the stirring HP-β-CD solution at 37°C.

  • Sonication: Place the mixture in an ultrasonic water bath for 20 minutes. The ultrasonic waves provide the activation energy required to drive the CQ molecules into the cyclodextrin cavities.

  • Sterilization: Filter the complex through a 0.22 µm PTFE membrane.

  • Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD₆₀₀ of < 0.05 indicates a successful, optically clear inclusion complex free of large aggregates.

Frequently Asked Questions (FAQs)

Q: Why does my CQ precipitate in RPMI media but remains perfectly clear in plain PBS? A: RPMI and DMEM are complex formulations containing amino acids, vitamins, and inorganic salts, including trace metals. Because CQ is a potent chelator, it can rapidly bind to the free zinc or copper present in the media[1],[3]. The resulting metal-CQ complexes are significantly more hydrophobic than free CQ, leading to rapid precipitation. PBS lacks these trace metals, allowing the CQ to remain temporarily in a metastable supersaturated state.

Q: My assay requires treating cells with a pre-formed Copper-Clioquinol complex (Cu(CQ)₂). How do I prevent this from crashing out? A: Pre-complexation actually requires careful solvent management. Synthesize the Cu(CQ)₂ complex prior to cell treatment by mixing CuSO₄ and CQ at a 1:2 molar ratio directly in pure DMSO[3]. Once the complex is formed in DMSO, use the step-down dilution method (Protocol A) or encapsulate the complex within liposomes (e.g., DSPC/Cholesterol) to maintain it in suspension for intravenous or in vitro delivery[3].

Q: I suspect my CQ has micro-precipitated, but the media looks clear to the naked eye. How can I be sure? A: Micro-precipitation often evades visual inspection but will ruin assay reproducibility by severely reducing the effective concentration of the drug. The most reliable analytical method is Dynamic Light Scattering (DLS). If DLS is unavailable, perform the centrifugation validation step outlined in Protocol A. Even invisible micro-precipitates will form a microscopic white pellet when subjected to 10,000 x g.

Q: Can I store the intermediate working solutions for future experiments? A: No. While the 100% DMSO primary stock is stable at -20°C for up to 1 year[4], aqueous or co-solvent intermediate working solutions are thermodynamically unstable. They must be prepared freshly and used on the same day to guarantee accurate dosing[4].

References

  • Anticancer Activity of the Antibiotic Clioquinol Cancer Research - AACR Journals URL:[Link]

  • Development of a copper-clioquinol formulation suitable for intravenous use Drug Delivery and Translational Research (via NIH PMC) URL:[Link]

  • Synthesis and Study of Multifunctional Cyclodextrin–Deferasirox Hybrids ChemMedChem (via NIH PMC) URL:[Link]

  • Hydroxychloroquine Does Not Function as a Direct Zinc Ionophore Pharmaceutics (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 5-Chloro-7-iodoquinoline (Clioquinol) in Solution

Welcome to the Technical Support Center for handling 5-Chloro-7-iodo-8-hydroxyquinoline (commonly known as Clioquinol or CQ). As a halogenated 8-hydroxyquinoline derivative, this compound is widely utilized in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Chloro-7-iodo-8-hydroxyquinoline (commonly known as Clioquinol or CQ). As a halogenated 8-hydroxyquinoline derivative, this compound is widely utilized in drug development for its metal-chelating properties (Zn²⁺, Cu²⁺) and antimicrobial efficacy. However, a major challenge in handling clioquinol in solution is its high susceptibility to oxidation.

This guide is designed for researchers and scientists to troubleshoot solution instability, understand the mechanistic causes of degradation, and implement field-proven protocols to ensure experimental reproducibility.

Part 1: Mechanistic Overview of Oxidation (The "Why")

To prevent degradation, it is critical to understand the chemical causality behind it. The oxidation of clioquinol is a pH-dependent, single-electron transfer process (1[1]).

The phenolic hydroxyl group undergoes a one-electron, one-proton oxidation to form a highly reactive phenoxy radical (2[2]). In alkaline environments, this radical rapidly reacts with hydroxide ions (OH⁻) to form a semiquinone anion radical. This unstable intermediate subsequently undergoes disproportionation, yielding the parent clioquinol and a labile p-quinone derivative (1[1]). Alternatively, the phenoxy radical can initiate polymerization, creating insoluble aggregates that adsorb to surfaces and ruin quantitative assays.

G CQ 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) Radical Phenoxy Radical (Unstable Intermediate) CQ->Radical -1e-, -1H+ (O2, Light, Trace Metals) Semiquinone Semiquinone Anion Radical (Alkaline Conditions) Radical->Semiquinone + OH- (High pH) Polymer Polymerized Byproducts (Electrode/Surface Adsorption) Radical->Polymer Radical Initiation Semiquinone->CQ Disproportionation Quinone p-Quinone Derivative (Labile) Semiquinone->Quinone Disproportionation

Mechanistic pathway of 5-chloro-7-iodo-8-hydroxyquinoline oxidation in solution.

Part 2: Troubleshooting Guides & FAQs (The "How")

Q1: My clioquinol stock solution turns yellow/brown over a few days. What is happening? A: This discoloration is the visual marker of auto-oxidation and photodegradation. Clioquinol degrades into p-quinone derivatives when exposed to dissolved oxygen and ambient light (1[1]). To prevent this, solutions must be prepared in amber vials and purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.

Q2: Does the choice of solvent and pH affect the oxidation rate? A: Yes, significantly. The formation of the semiquinone anion radical is highly accelerated in alkaline conditions due to the abundance of OH⁻ ions (2[2]). Maintaining the solution at a slightly acidic to neutral pH (pH 5.5 - 7.0) suppresses the formation of the phenoxy radical. When preparing stock solutions in organic solvents (e.g., DMSO or Methanol), ensure the solvent is strictly anhydrous, as trace water facilitates proton-coupled electron transfer.

Q3: Can trace metals in my assay buffer cause premature oxidation? A: Absolutely. Clioquinol is a potent ionophore and chelator of Cu²⁺ and Zn²⁺. Trace transition metals in standard buffer solutions can coordinate with the 8-hydroxyquinoline scaffold and catalyze the auto-oxidation of the phenolic ring. It is critical to use ultra-pure, metal-free water (e.g., Chelex-treated) for all aqueous dilutions.

Q4: How can I chemically stabilize the solution during long-term in vitro experiments? A: The addition of antioxidants can mitigate oxidative stress. For cellular assays, the presence of NADPH-quinone-oxidoreductase 1 (NQO1) substrates or general antioxidants (like ascorbic acid) can reduce quinone derivatives back to their stable phenolic state, preventing the accumulation of reactive semiquinones (3[3]).

Part 3: Standard Operating Protocol (SOP)

Preparation and Storage of Oxidation-Resistant Clioquinol Solutions

To ensure scientific integrity, this protocol is designed as a self-validating system . Every step addresses a specific mechanistic vulnerability of the compound.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO (or ethanol) with ultra-pure Argon gas for 15 minutes. Causality: Removes dissolved O₂, which acts as the primary electron acceptor driving the initial oxidation of the phenolic hydroxyl group.

  • Dark Dissolution: In a low-light environment, weigh the required mass of clioquinol. Dissolve in the degassed solvent to create a high-concentration stock (e.g., 10-50 mM). Causality: High concentrations minimize the solvent-to-solute ratio, reducing exposure to trace impurities.

  • Aliquotting: Dispense the stock solution into single-use, opaque amber glass vials. Causality: Amber glass prevents photo-oxidation, as UV/visible light provides the activation energy for radical initiation. Avoid plastic microcentrifuge tubes, as oxygen permeates standard polypropylene over time.

  • Inert Atmosphere Sealing: Overlay the headspace of each vial with Argon gas before immediately sealing with a PTFE-lined cap.

  • Cryo-Storage: Store the aliquots at -20°C. Causality: Dry heat and room temperature significantly accelerate thermal degradation (4[4]).

  • Assay Dilution: When diluting into aqueous buffers for assays, ensure the buffer is pre-treated with Chelex-100 to remove trace metals, and adjust the pH to ≤ 7.0 prior to clioquinol addition.

Validation Check: A properly stabilized clioquinol stock solution will remain completely colorless to pale off-white. Any shift towards a yellow or brown hue indicates phenoxy radical formation and quinone accumulation. Validate the integrity of the solution via UV-Vis spectroscopy; pure clioquinol exhibits a stable absorbance profile, whereas oxidized solutions will show emergent peaks in the 350-450 nm range corresponding to quinone derivatives.

Workflow Step1 1. Solvent Degassing (Argon Sparge) Step2 2. Dark Dissolution (10-50 mM Stock) Step1->Step2 Removes O2 Step3 3. Aliquot & Purge (Amber Vials + Argon) Step2->Step3 Prevents Photo-oxidation Step4 4. Cryo-Storage (-20°C) Step3->Step4 Seals Inert Atmosphere Step5 5. Assay Dilution (Chelex Buffer, pH ≤ 7.0) Step4->Step5 Prevents Metal Catalysis

Workflow for preparing oxidation-resistant clioquinol solutions.

Part 4: Quantitative Data Summary

The following table summarizes the critical stability parameters for clioquinol solutions and the mechanistic consequences of deviating from them:

ParameterOptimal ConditionSub-optimal ConditionMechanistic Consequence of Sub-optimal State
pH 5.5 - 7.0> 7.5 (Alkaline)Accelerates semiquinone anion radical formation due to OH⁻ abundance.
Solvent Anhydrous, Degassed DMSOAerated aqueous buffersDissolved O₂ acts as an electron acceptor for phenolic oxidation.
Light Exposure Dark / Amber VialsAmbient Laboratory LightPhoto-oxidation provides activation energy for radical initiation.
Temperature -20°C (Stock)Room TemperatureThermal degradation accelerates the breakdown of the quinoline ring.
Buffer Purity Chelex-treated (Metal-free)Standard tap/DI waterTrace Cu²⁺/Fe³⁺ catalyze auto-oxidation of the phenol ring.

References

  • Monitoring of intermediates of clioquinol electro-oxidation by thin-layer spectral and electrophoretic electrochemistry Source: Electrochimica Acta (via ResearchGate) URL:[1]

  • Laser-scribed Graphene Electrodes Functionalized with Nafion/Fe3O4 Nanohybrids for the Ultrasensitive Detection of Neurotoxin Drug Clioquinol Source: ACS Omega URL:[2]

  • NQO1 protects against clioquinol toxicity Source: Frontiers in Cellular Neuroscience URL:[3]

  • Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method Source: Turkish Journal of Pharmaceutical Sciences URL:[4]

Sources

Troubleshooting

reducing batch-to-batch variability in 5-Chloro-7-iodoquinoline synthesis

Welcome to the Technical Support Center for Halogenated Quinoline Synthesis. As a Senior Application Scientist, I have audited dozens of manufacturing and research workflows where batch-to-batch variability in 5-chloro-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Quinoline Synthesis. As a Senior Application Scientist, I have audited dozens of manufacturing and research workflows where batch-to-batch variability in 5-chloro-7-iodo-8-hydroxyquinoline (commonly known as clioquinol) synthesis has bottlenecked production[1].

The quinoline ring presents unique synthetic challenges. Its electron density dictates that electrophilic aromatic substitution (EAS) will preferentially occur at the C-5 and C-7 positions due to the strong activating effects of the C-8 hydroxyl group[2]. However, the kinetic difference between C-5 chlorination and C-7 iodination is where batch-to-batch variability is born. This guide is designed to move your laboratory away from trial-and-error and toward a self-validating, causally driven synthetic system.

Diagnostic Workflow for Batch Variability

Troubleshooting Start Batch Variability Detected CheckIPC Review HPLC IPC Data (Chlorination Step) Start->CheckIPC Incomplete Incomplete Conversion (<98% 5-Chloro-8-HQ) CheckIPC->Incomplete Low Conversion OverHalogenated Over-halogenation (5,7-Dichloro detected) CheckIPC->OverHalogenated Impurities High MassTransfer Check Stirring & Mass Transfer Incomplete->MassTransfer TempControl Verify Cooling System (Exotherm Control) OverHalogenated->TempControl Resolution Standardized Protocol Implemented MassTransfer->Resolution TempControl->Resolution

Diagnostic workflow for resolving halogenation batch variability.

Core Troubleshooting Q&A

Q1: Why am I seeing inconsistent ratios of 5,7-dichloro and 5,7-diiodo impurities across my batches? A1: This is a classic kinetic versus thermodynamic control issue. The C-5 position on the quinoline scaffold is kinetically favored for the initial halogenation[2]. If your chlorination step (using N-chlorosuccinimide, NCS) experiences temperature spikes above 25 °C, the excess thermal energy overcomes the activation barrier for the secondary C-7 chlorination, forming 5,7-dichloro-8-hydroxyquinoline. Conversely, if Iodine Monochloride (ICl) is added too rapidly during the iodination phase, localized high concentrations of the electrophile lead to competitive displacement of the C-5 chlorine or over-iodination. Causality Fix: Implement strict calorimetric controls and dose reagents via automated syringe pumps rather than manual addition to prevent localized reagent supersaturation.

Q2: How does the stirring rate affect the purity of the final 5-Chloro-7-iodoquinoline? A2: Batch-to-batch variability is frequently a mass transfer problem disguised as a chemistry problem. As the 5-chloro-7-iodo-8-hydroxyquinoline forms, its solubility in standard solvents (like acetic acid) drops rapidly, causing it to precipitate[3]. If your stirring rate is too low (e.g., <300 RPM in a 1L reactor), you create zones of local supersaturation. The precipitating product lattice will physically occlude (trap) unreacted 5-chloro-8-hydroxyquinoline intermediate inside the crystal structure, making it impossible to wash out later. Causality Fix: Maintain a high-shear stirring environment (400–600 RPM) to ensure uniform mixing and the formation of smaller, purer crystals.

Q3: What is the most reliable in-process control (IPC) to ensure complete chlorination before adding the iodinating agent? A3: Never rely solely on Thin Layer Chromatography (TLC) for this workflow. The Rf values of 8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline are deceptively similar in standard eluent systems. Instead, you must use Reverse-Phase HPLC (RP-HPLC) with UV detection at 254 nm. You must confirm >98% conversion of the starting material before introducing the iodinating agent. Adding ICl prematurely will result in the formation of 7-iodo-8-hydroxyquinoline, which is notoriously difficult to separate from the target API.

Quantitative Impact of Reaction Parameters

To achieve reproducibility, you must treat the reaction as a strict thermodynamic system. Below is a summary of how parameter deviations directly cause batch variability:

Reaction ParameterOptimal TargetConsequence of DeviationMechanistic Causality
Chlorination Temp. 20–22 °C>30 °C yields +15% 5,7-dichloro impurityHigher thermal energy overcomes the activation barrier for secondary EAS at the C-7 position[2].
Stirring Rate 400–600 RPM<300 RPM yields product occlusionPoor mass transfer causes local supersaturation, trapping unreacted 5-chloro-8-HQ in the product lattice.
NCS Stoichiometry 1.02 eq>1.10 eq yields over-chlorinationExcess electrophile forces the equilibrium toward over-halogenation once the primary C-5 site is saturated.
ICl Addition Rate 0.1 eq / minFlash addition yields diiodo impuritiesRapid addition creates localized high concentrations of ICl, leading to competitive displacement of C-5 chlorine.

Standardized Self-Validating Protocol

A protocol must validate itself in real-time. If the chemistry does not communicate its state to you through specific physical or thermodynamic changes, the protocol dictates an immediate halt.

Phase 1: Regioselective C-5 Chlorination

  • Preparation: Charge a jacketed reactor with 8-hydroxyquinoline (1.0 eq) and glacial acetic acid (10 volumes). Set the overhead stirrer to 400 RPM.

  • Thermal Equilibration: Cool the mixture to 15 °C.

  • Electrophile Addition: Add N-chlorosuccinimide (NCS, 1.02 eq) portion-wise over 30 minutes.

    • Self-Validation Check: The reaction is exothermic. A controlled temperature rise to 20–22 °C confirms the electrophilic activation of NCS and successful protonation[4]. If no exotherm is observed, the NCS has degraded (likely hydrolyzed); halt the reaction immediately.

  • Maturation: Stir for 2 hours at 20 °C.

    • Self-Validation Check: Draw a sample for RP-HPLC. Proceed to Phase 2 only when unreacted 8-hydroxyquinoline is <2%.

Phase 2: Regioselective C-7 Iodination 5. Sequential Halogenation: To the same reactor (one-pot sequential method), add Iodine Monochloride (ICl, 1.05 eq) dropwise via an addition funnel over 45 minutes. Maintain the internal temperature strictly below 25 °C.

  • Self-Validation Check: The solution will transition to a deep red/brown, followed by the heavy precipitation of a dense, yellowish-tan solid[3]. This visual precipitation confirms the formation of the highly insoluble 5-chloro-7-iodo-8-hydroxyquinoline.

  • Maturation: Stir for an additional 2 hours at 20 °C.

  • Quenching: Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize unreacted ICl and free iodine.

    • Self-Validation Check: The red/brown tint of the supernatant will immediately discharge to a pale yellow or colorless liquid, confirming the complete destruction of oxidative species.

  • Isolation: Filter the precipitate, wash with copious amounts of deionized water to remove succinimide and acetic acid, and dry under vacuum at 50 °C to constant weight.

Mechanistic Pathway

Mechanism A 8-Hydroxyquinoline (Starting Material) B Electrophilic Chlorination (NCS, AcOH) C-5 Position A->B C 5-Chloro-8-hydroxyquinoline (Intermediate) B->C -Succinimide D Electrophilic Iodination (ICl) C-7 Position C->D E 5-Chloro-7-iodo-8-hydroxyquinoline (Target Product) D->E -HCl

Electrophilic aromatic substitution pathway for sequential halogenation.

References

  • Title: Nanoscale drug formulations for the treatment of Alzheimer's disease progression Source: RSC Publishing URL: [Link]

  • Title: Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis Source: ResearchGate URL: [Link]

  • Title: An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Chloro-7-iodoquinoline (Clioquinol) Metal Complexes at Physiological pH

Welcome to the Application Scientist Support Portal for 5-Chloro-7-iodoquinoline (CQ) metal complexes. CQ is a well-documented zinc and copper ionophore with significant therapeutic potential in neurodegenerative disease...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for 5-Chloro-7-iodoquinoline (CQ) metal complexes. CQ is a well-documented zinc and copper ionophore with significant therapeutic potential in neurodegenerative diseases and oncology. However, formulating its metal complexes—specifically Cu(CQ)₂ and Zn(CQ)₂—at physiological pH (7.4) poses severe challenges due to extreme hydrophobicity, competitive ligand displacement, and rapid precipitation.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to ensure complex stability in your assays.

The Root Cause of Instability at pH 7.4

At physiological pH, CQ forms neutral, highly lipophilic complexes with Cu(II) and Zn(II) in a 2:1 ligand-to-metal ratio. While the1[1], its kinetic stability in physiological buffers is compromised by two factors:

  • Aqueous Insolubility: The neutral Cu(CQ)₂ complex aggregates and precipitates rapidly in aqueous media.

  • Competitive Displacement: Buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of inorganic phosphates that act as competing chelators, 2[2]. Furthermore, serum proteins like Bovine Serum Albumin (BSA) have a massive affinity for CQ;3[3], leading to premature dissociation in serum-containing media.

Table 1: Physicochemical & Binding Properties of CQ and CQ-Metal Complexes

Compound / ComplexStoichiometrypKd (Stability Constant)Primary Challenge at pH 7.4Recommended Stabilization Strategy
Clioquinol (CQ) N/AN/APoor aqueous solubilityCo-solvents (DMSO), Cyclodextrins
Cu(CQ)₂ 2:1 (CQ:Cu)15.8Rapid precipitation, BSA bindingLiposomal encapsulation (DSPC/Chol)
Zn(CQ)₂ 2:1 (CQ:Zn)8.8Phosphate competition in PBSHEPES buffer, Polymeric Nanoparticles

(Data synthesized from competitive binding assays and thermodynamic profiling[1][4])

Troubleshooting & FAQs

Q1: My Cu(CQ)₂ complex precipitates immediately when diluted into PBS for cell culture. How do I prevent this? Causality & Solution: PBS contains ~10 mM phosphate, which competes for Cu(II) and exacerbates the insolubility of the neutral Cu(CQ)₂ complex. First, switch your buffer from PBS to a non-coordinating buffer like HEPES or Tris. Second, free Cu(CQ)₂ cannot be maintained in an aqueous buffer without a carrier. You must use a delivery vehicle. For in vitro assays,5[5].

Q2: We are moving to in vivo models. How can we formulate Cu(CQ)₂ for intravenous (IV) administration without causing embolisms from precipitates? Causality & Solution: IV administration requires the complex to be fully suspended and protected from serum albumin stripping. The most validated approach is synthesizing the Cu(CQ)₂ complex inside liposomes. By using6[6], the complex is maintained in a suspended format, shielding it from blood components and preventing precipitation.

Q3: How do I measure the intactness of the CQ-metal complex in the presence of serum proteins? Causality & Solution: Because3[3], standard UV-Vis shifts can be misleading due to overlapping absorbance. Use Electron Paramagnetic Resonance (EPR) spectroscopy for Cu(II) complexes, which provides a distinct signature for the Cu(N,O)₂ coordination sphere.

Validated Experimental Protocols
Protocol A: In Situ Synthesis and Liposomal Encapsulation of Cu(CQ)₂

This protocol ensures the Cu(CQ)₂ complex is formed within the liposomal core, bypassing the impossibility of loading pre-formed, insoluble Cu(CQ)₂ into liposomes[6].

  • Lipid Film Preparation: Dissolve DSPC and Cholesterol (55:45 molar ratio) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film, followed by vacuum drying for 2 hours.

  • Copper Loading: Hydrate the lipid film with a 300 mM unbuffered CuCl₂ solution at 65°C. Extrude the suspension 10 times through 100-nm polycarbonate membranes to form unilamellar vesicles.

  • External Copper Removal: Pass the liposomes through a Sephadex G-50 column equilibrated with HEPES-buffered saline (pH 7.4) to remove unencapsulated Cu(II).

  • CQ Loading & Complexation: Add CQ (dissolved in a minimal volume of DMSO) to the liposome suspension. Incubate at 50°C for 30 minutes. The lipophilic CQ diffuses across the lipid bilayer and chelates the trapped Cu(II), forming the insoluble Cu(CQ)₂ complex inside the liposome.

  • Final Purification: Dialyze against HEPES buffer (pH 7.4) for 24 hours to remove any unreacted CQ and DMSO. Self-Validation Checkpoint: By performing Size Exclusion Chromatography (SEC) before CQ addition, you ensure no free Cu(II) is in the external buffer. Therefore, any Cu(CQ)₂ formed must be inside the liposome.

Protocol B: Cyclodextrin Inclusion for Aqueous Stabilization
  • Host Preparation: Prepare a 10 mM solution of β-cyclodextrin (β-CD) in deionized water.

  • Guest Preparation: Dissolve CQ in ethanol to a concentration of 5 mM.

  • Complexation: Slowly add the CQ solution dropwise to the β-CD solution under continuous stirring at 37°C for 48 hours.

  • Solvent Removal: Evaporate the ethanol under vacuum. The resulting CQ-β-CD inclusion complex significantly increases the apparent aqueous solubility of CQ.

  • Metallation: Add stoichiometric amounts of CuCl₂ or ZnCl₂. The metal will coordinate with the exposed binding face of the included CQ. Self-Validation Checkpoint:5[5], confirming successful metal complexation within the cyclodextrin cavity.

Visualizing Workflows and Mechanisms

CQ_Stability CQ_Metal CQ-Metal Complex (e.g., Cu(CQ)2) PBS Aqueous Buffer (PBS) High Phosphate CQ_Metal->PBS Dilution HEPES Aqueous Buffer (HEPES) Non-coordinating CQ_Metal->HEPES Dilution Liposome Liposomal Encapsulation (DSPC/Cholesterol) CQ_Metal->Liposome In situ synthesis Precipitation Rapid Precipitation & Ligand Displacement PBS->Precipitation Suspension Metastable Suspension (Prone to BSA stripping) HEPES->Suspension Stable High Kinetic Stability Intravenous Ready Liposome->Stable

CQ-Metal complex stability outcomes based on buffer and formulation choices.

Liposome_Workflow Lipid DSPC/Chol Film Hydration Hydrate with CuCl2 (300mM) Lipid->Hydration Extrusion Extrude (100nm vesicles) Hydration->Extrusion Purify1 SEC Column (Remove free Cu) Extrusion->Purify1 LoadCQ Add CQ in DMSO (Incubate 50°C) Purify1->LoadCQ Trap Cu(CQ)2 forms INSIDE liposome LoadCQ->Trap

Step-by-step workflow for the in situ liposomal encapsulation of Cu(CQ)2.

References
  • Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties - MDPI.
  • Development of a copper-clioquinol formulation suitable for intravenous use - ResearchG
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • Synthesis and Study of Multifunctional Cyclodextrin–Deferasirox Hybrids - PMC.
  • Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - ResearchG
  • Unravelling the interaction mechanism between clioquinol and bovine serum albumin by multi-spectroscopic and molecular docking approaches - ResearchG

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis and Peak Assignment of 5-Chloro-7-iodoquinoline: A Comparative Guide

Introduction 5-Chloro-7-iodoquinoline is a highly valuable dihalogenated heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and the synthesis of anti-infective agents. The orthogonal re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-7-iodoquinoline is a highly valuable dihalogenated heterocyclic scaffold utilized extensively in medicinal chemistry, materials science, and the synthesis of anti-infective agents. The orthogonal reactivity of the 5-chloro and 7-iodo positions allows researchers to perform highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). However, confirming the structural integrity and purity of this intermediate requires rigorous analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the gold standard for the unambiguous structural elucidation of substituted quinolines. This guide provides an in-depth comparative analysis of the ¹H NMR spectral features of 5-Chloro-7-iodoquinoline, examining the causal relationships between its electronic environment and chemical shifts, and benchmarking its performance against alternative quinoline derivatives.

Mechanistic Causality in Chemical Shifts

The ¹H NMR spectrum of 5-Chloro-7-iodoquinoline is defined by the complex interplay of the nitrogen heteroatom and the two heavy halogen substituents. Understanding these electronic effects is critical for accurate peak assignment:

  • The Nitrogen Peri-Effect: The highly electronegative nitrogen atom withdraws electron density from the aromatic ring via inductive and resonance effects. This significantly deshields the adjacent H2 proton, which typically resonates furthest downfield (δ 8.8 - 9.0 ppm) in the aromatic region (1)[1].

  • 5-Chloro Inductive Deshielding: The chlorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I). This deshields the peri-proton at H4, pushing its resonance further downfield compared to an unsubstituted quinoline core.

  • 7-Iodo "Heavy Atom Effect": Iodine is less electronegative than chlorine but possesses a massive, polarizable electron cloud. The spin-orbit coupling associated with the heavy iodine atom can cause anomalous shielding of adjacent protons (H6 and H8) compared to lighter halogens, while its steric bulk restricts local conformational dynamics (2)[2].

Comparative ¹H NMR Performance: 5-Chloro-7-iodoquinoline vs. Alternatives

To contextualize the spectral footprint of 5-Chloro-7-iodoquinoline, we compare its chemical shifts with Unsubstituted Quinoline (the baseline scaffold) and Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline, a well-known pharmaceutical alternative).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Proton PositionUnsubstituted Quinoline5-Chloro-7-iodoquinolineClioquinol (5-Cl-7-I-8-OH)Multiplicity (5-Cl-7-I-Q)
H2 8.908.958.92dd (J = 4.2, 1.6 Hz)
H3 7.507.657.68dd (J = 8.5, 4.2 Hz)
H4 8.308.508.45dd (J = 8.5, 1.6 Hz)
H5 7.95- (Substituted)- (Substituted)-
H6 7.608.107.90d (J = 2.0 Hz)
H7 7.75- (Substituted)- (Substituted)-
H8 8.008.35- (Substituted)d (J = 2.0 Hz)

Analysis of the Data:

  • Simplification of the Aromatic Region: The substitution at C5 and C7 eliminates the complex, overlapping multiplets typically seen for H5 and H7 in unsubstituted quinoline, drastically simplifying spectral interpretation.

  • Meta-Coupling Resolution: In 5-Chloro-7-iodoquinoline, H6 and H8 are isolated between heavy substituents. They appear as distinct doublets with a small meta-coupling constant (⁴J ~ 2.0 Hz).

  • Electronic Modulation by 8-OH: Comparing 5-Chloro-7-iodoquinoline to Clioquinol reveals the profound impact of the 8-hydroxyl group. The 8-OH in Clioquinol is strongly electron-donating via resonance (+M effect), which shields the H6 proton (shifting it upfield to 7.90 ppm). In the absence of the 8-OH group, the H6 proton in 5-Chloro-7-iodoquinoline remains deshielded at ~8.10 ppm.

Solvent Effects on Spectral Resolution

The choice of deuterated solvent is a critical variable in quinoline NMR analysis. Quinolines are prone to concentration-dependent chemical shift variations in non-polar, aprotic solvents like CDCl₃ due to intermolecular π-π stacking and dipole-dipole interactions (3)[3].

  • CDCl₃: Promotes self-association of the nonpolar heterocyclic rings. As concentration increases, the anisotropic shielding from adjacent stacked rings causes upfield shifts, complicating reproducible assignments.

  • DMSO-d₆: A highly polar, hydrogen-bond accepting solvent that effectively solvates the quinoline monomers, disrupting π-π stacking. This yields highly reproducible, concentration-independent chemical shifts and sharper linewidths, making it the superior alternative for precise structural validation of halogenated quinolines.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition and resolve the fine meta-couplings of 5-Chloro-7-iodoquinoline, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Preparation
  • Weigh precisely 5-10 mg of the 5-Chloro-7-iodoquinoline analyte.

  • Dissolve the compound completely in 0.6 mL of DMSO-d₆.

  • Quality Check: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube. This critical step removes paramagnetic particulates that cause localized magnetic field inhomogeneities and line broadening.

Step 2: Spectrometer Setup & Acquisition
  • Insert the prepared sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of the DMSO-d₆ solvent.

  • Shim the Z1 and Z2 gradients iteratively until the lock signal is maximized and stable. A well-shimmed field is mandatory to resolve the ~2.0 Hz meta-coupling between H6 and H8.

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Configure acquisition parameters: 16-64 scans, spectral width of 12-15 ppm, and a relaxation delay (D1) of 2-5 seconds to ensure complete longitudinal relaxation of the halogen-adjacent protons.

Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing critical resolution.

  • Perform the Fourier Transform (FT).

  • Manually correct the zero-order and first-order phase to ensure symmetrical peak shapes.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm.

Workflow Visualization

G N1 1. Sample Preparation Dissolve 5-10 mg in DMSO-d6 Filter to remove particulates N2 2. Spectrometer Setup Lock 2H signal, Shim Z-axis Optimize 90° pulse N1->N2 N3 3. Data Processing Apodization (LB=0.3 Hz) Fourier Transform & Phase N2->N3 N4 4. Peak Assignment Identify H2, H4, H6, H8 Analyze J-coupling N3->N4 N5 5. Structural Validation Compare against Scaffolds Confirm 5-Cl, 7-I positions N4->N5

Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines Source: Benchchem URL
  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives Source: UNCW Institutional Repository URL
  • Synthesis, Leishmanicidal Activity, Structural Descriptors and Structure–Activity Relationship of Quinoline Derivatives Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to 5-Chloro-7-iodoquinoline and PBT2 for Amyloid Reduction in Alzheimer's Disease

This guide provides a detailed, objective comparison of two prominent 8-hydroxyquinoline-based compounds, 5-Chloro-7-iodoquinoline (Clioquinol, CQ, or PBT1) and PBT2, focusing on their respective efficacies in reducing a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of two prominent 8-hydroxyquinoline-based compounds, 5-Chloro-7-iodoquinoline (Clioquinol, CQ, or PBT1) and PBT2, focusing on their respective efficacies in reducing amyloid-beta (Aβ) pathology, a central hallmark of Alzheimer's disease (AD). We will delve into their mechanisms of action, synthesize key preclinical and clinical data, and provide insight into the experimental methodologies used to evaluate these potential therapeutics.

The Rationale: Targeting the Metal-Amyloid Interaction

The "amyloid cascade hypothesis" posits that the accumulation of Aβ peptides is a primary event in AD pathogenesis.[1][2] However, a crucial refinement to this hypothesis is the "metals hypothesis," which highlights the critical role of metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), in promoting Aβ aggregation and neurotoxicity.[1][2][3] These metals are found concentrated within the amyloid plaques characteristic of AD brains.[1][3][4]

This understanding gave rise to a therapeutic strategy centered on Metal Protein Attenuating Compounds (MPACs). Clioquinol and its second-generation successor, PBT2, were developed as MPACs designed to disrupt the pathological interaction between these metal ions and the Aβ peptide.[5][6] Their proposed mechanism is not simply to chelate and remove metals from the brain, but rather to act as ionophores—transporting and redistributing metal ions from pathological sinks like amyloid plaques to metal-deficient neurons, thereby restoring metal homeostasis.[3][7] This action is believed to inhibit metal-mediated Aβ aggregation and promote the dissolution of existing plaques.[8][9]

MPAC_Mechanism cluster_0 Extracellular Space (Plaque Microenvironment) cluster_1 Intracellular Space (Neuron) Ab_agg Metal-Aβ Aggregates (Amyloid Plaque) MPAC MPAC (CQ or PBT2) Ab_agg->MPAC Binds Metals Cu_Zn Cu²⁺ / Zn²⁺ MPAC->Cu_Zn Sequesters Neuron Metal-Deficient Neuron MPAC->Neuron Translocates Metals (Ionophore Action) Synaptic Improved Synaptic Function Neuron->Synaptic Restores Homeostasis

Caption: Proposed ionophore mechanism of 8-hydroxyquinolines like Clioquinol and PBT2.

5-Chloro-7-iodoquinoline (Clioquinol, CQ): The First Generation

Clioquinol (CQ), also known as PBT1, was the first MPAC to be clinically evaluated for AD.[6][10] Originally an antimicrobial agent, its use was restricted due to associations with subacute myelo-optic neuropathy (SMON) at high doses.[6][8] However, its ability to chelate zinc and copper brought it back into focus for neurodegenerative diseases.[6][8]

Preclinical Efficacy

In transgenic mouse models of AD, CQ demonstrated significant potential. A landmark study reported that nine weeks of oral CQ treatment resulted in a 49% decrease in brain Aβ deposition .[6][7][8] Further studies in TgCRND8 mice confirmed that chronic treatment led to a significant reduction of Aβ plaque burden in both the cortex and hippocampus, attenuated astrogliosis, and reversed working memory impairments.[11][12][13]

Clinical Performance and Limitations

CQ advanced to a pilot Phase 2 clinical trial involving 36 patients with moderate to severe AD.[6][14] Initial reports suggested a beneficial effect, with a decrease in plasma Aβ42 levels and an attenuation of cognitive decline in the more severely affected patient subgroup.[8][14]

However, these promising early findings were not substantiated by subsequent independent analyses. A Cochrane review concluded there was an absence of evidence that CQ provided any significant cognitive benefit or was definitively safe in this trial.[10][15] Concerns were raised about study methodology, and the development of CQ for Alzheimer's disease was ultimately discontinued.[10][16]

PBT2: The Second-Generation Compound

PBT2 was developed as a successor to CQ, with improved brain penetrance and pharmacokinetics.[3] It was designed to retain the metal protein attenuating properties while potentially offering a better safety and efficacy profile.

Preclinical Efficacy

PBT2 demonstrated superior effects compared to CQ in some AD animal models.[3][7] Oral administration to transgenic mice was shown to rapidly decrease soluble interstitial brain Aβ and improve cognitive performance within days.[3] Studies also highlighted its ability to restore dendritic spine density and synaptic protein levels, key indicators of synaptic health.[5] This robust preclinical data suggested PBT2 was a highly promising candidate.[17]

Clinical Performance and Setbacks

PBT2 underwent several Phase 2 clinical trials.

  • Phase 2a (12-week study): This trial enrolled 78 people with early AD. The results were encouraging, showing that PBT2 was safe and well-tolerated.[5][18] The higher dose (250 mg) was reported to significantly reduce Aβ42 levels in cerebrospinal fluid (CSF) and show a benefit in executive function tests.[5][19]

  • Phase 2 IMAGINE Study (12-month study): This exploratory study used amyloid PET imaging with Pittsburgh compound B (PiB) as a primary outcome.[20] While the trial did not meet its primary endpoint of showing a significant difference between the treatment and placebo groups, the PBT2 group did show a statistically significant 3% decline in the PiB-PET signal over 12 months, while the placebo group showed a non-significant decline.[20] During a subsequent 12-month open-label extension, amyloid levels remained stable.[5][20]

Despite these findings, larger and longer clinical trials failed to show significant cognitive improvements over placebo.[3][7] Ultimately, the development of PBT2 for neurodegenerative diseases was halted after the U.S. FDA placed a partial clinical hold due to neurotoxicity detected in animal studies at doses considered clinically useful.[5]

Direct Efficacy Comparison: A Paradoxical Finding

A direct comparison of the two compounds reveals a complex and somewhat paradoxical relationship between their biochemical properties and in vivo efficacy.

Feature5-Chloro-7-iodoquinoline (Clioquinol, CQ)PBT2
Generation First-Generation MPACSecond-Generation MPAC
Key Preclinical Finding 49% reduction in brain Aβ deposition in a transgenic mouse model.[6][7]Rapid reduction of soluble Aβ and cognitive improvement in transgenic mice.[3]
Cu(II) Sequestration Stronger chelator: Sequesters ~83% of Cu(II) from Aβ(1-42) in vitro.[1][2][7]Weaker chelator: Sequesters ~59% of Cu(II) from Aβ(1-42) in vitro.[1][2][7]
Phase 2 Clinical Outcome No statistically significant cognitive benefit in a pilot trial.[10][15]Reduced CSF Aβ42 and improved executive function in one trial; modest effect on amyloid PET in another.[5][20]
Development Status Discontinued.[6][10]Discontinued for neurodegeneration.[5]

In vitro studies using X-ray Absorption Spectroscopy (XAS) revealed that CQ is a more potent copper chelator than PBT2, sequestering significantly more copper from the Aβ peptide.[1][2][7] This finding is counterintuitive, as PBT2 demonstrated superior therapeutic effects in some animal models.[3][7] This paradox strongly supports the hypothesis that the primary mechanism of action is not simple metal chelation. Instead, the more nuanced activity of PBT2 as a metal ionophore—facilitating the redistribution of metals to support neuronal health—may be more critical for its therapeutic effect than the brute-force removal of metals from amyloid aggregates.[3][7]

Experimental Methodologies

The evaluation of compounds like CQ and PBT2 relies on a validated set of experimental protocols. Below is a representative workflow for assessing their in vivo efficacy on amyloid burden.

Experimental_Workflow cluster_processing Tissue Processing cluster_analysis Biochemical & Histological Analysis start Start: Transgenic AD Mouse Model (e.g., APP/PS1) treatment Chronic Oral Administration (CQ, PBT2, or Vehicle Control) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze, Y-Maze) treatment->behavior euthanasia Euthanasia & Brain Harvest behavior->euthanasia hemisphere1 Hemisphere 1: Homogenization euthanasia->hemisphere1 hemisphere2 Hemisphere 2: Fixation & Sectioning euthanasia->hemisphere2 elisa ELISA for Soluble & Insoluble Aβ40/Aβ42 hemisphere1->elisa ihc Immunohistochemistry (IHC) (e.g., 6E10 antibody) hemisphere2->ihc end Data Analysis & Comparison elisa->end quant Plaque Burden Quantification (Image Analysis) ihc->quant quant->end

Caption: In vivo workflow for evaluating amyloid reduction efficacy in AD mouse models.

Protocol: Quantifying Amyloid Burden in Transgenic Mice
  • Animal Model Selection: Utilize an established transgenic mouse model of AD that develops amyloid plaques, such as the APP/PS1 or TgCRND8 mice.[11][21]

  • Drug Administration:

    • Divide mice into three groups: Vehicle control, Clioquinol-treated, and PBT2-treated.

    • Administer the compounds orally (e.g., mixed in food or via gavage) for a predetermined period (e.g., 9-12 weeks).[8]

  • Behavioral Assessment: Prior to termination, conduct cognitive tests like the Morris Water Maze to assess spatial learning and memory.[11]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline. Harvest the brains.

  • Brain Processing:

    • Bisect the brain sagittally.

    • Hemisphere 1 (Biochemistry): Snap-freeze and store at -80°C. Subsequently, homogenize the tissue and perform sequential protein extractions to isolate soluble and insoluble (plaque-associated) fractions.

    • Hemisphere 2 (Histology): Fix in 4% paraformaldehyde, cryoprotect, and section using a cryostat or microtome.

  • Quantification of Aβ Levels:

    • ELISA: Use the protein extracts from Hemisphere 1 to quantify the levels of Aβ40 and Aβ42 in both soluble and insoluble fractions using specific enzyme-linked immunosorbent assays.

  • Quantification of Plaque Burden:

    • Immunohistochemistry (IHC): Stain the brain sections from Hemisphere 2 with an antibody specific for Aβ (e.g., 6E10).

    • Image Analysis: Capture images of stained sections (e.g., from the cortex and hippocampus) and use image analysis software to calculate the percentage of the area occupied by Aβ plaques.[11]

  • Statistical Analysis: Compare the mean Aβ levels and plaque burden between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA) to determine efficacy.

Conclusion and Future Outlook

Both 5-Chloro-7-iodoquinoline and PBT2 represented a rational and promising therapeutic approach to Alzheimer's disease by targeting the pathological role of metal ions in amyloid aggregation. Preclinical studies for both compounds, and particularly for the second-generation PBT2, were highly encouraging, demonstrating significant reductions in amyloid pathology and improvements in cognitive function in animal models.

Despite this preclinical promise, neither compound could successfully translate these effects into clear, statistically significant clinical benefits in larger human trials.[3][7][16] Safety concerns and a failure to meet primary cognitive endpoints ultimately led to the cessation of their development for AD.

The journey of Clioquinol and PBT2 underscores the immense challenge of developing effective disease-modifying therapies for Alzheimer's. While these specific molecules were unsuccessful, they provided a valuable clinical proof of concept for the "metals hypothesis." The insights gained from their mechanism—highlighting the potential superiority of a nuanced ionophore action over simple chelation—continue to inform the design of new, multifunctional therapeutic agents aimed at restoring metal homeostasis in the aging brain.[22]

References

  • Kirk, M., et al. (2022). Alzheimer's drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs. Inorganic Chemistry, 61(37), 14695-14706. [Link]

  • ALZFORUM. (2023). PBT2. Alzforum: Networking for a Cure. [Link]

  • Kirk, M., et al. (2022). Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ResearchGate. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41-46. [Link]

  • Villemagne, V. L., et al. (2017). A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 620-630. [Link]

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. [Link]

  • Grossi, C., et al. (2009). Clioquinol Decreases Amyloid-β Burden and Reduces Working Memory Impairment in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 17(2), 423-440. [Link]

  • Treusch, S., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proceedings of the National Academy of Sciences, 111(1), 65-74. [Link]

  • ALZFORUM. (2014). Clioquinol. Alzforum: Networking for a Cure. [Link]

  • Kirk, M., et al. (2022). Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. PubMed, 35980649. [Link]

  • Screen4Health. (n.d.). PBT2: From C. elegans Screening to Clinical Trials. Screen4Health. [Link]

  • Faux, N. G., et al. (2010). PBT2 Rapidly Improves Cognition in Alzheimer's Disease: Additional Phase II Analyses. Journal of Alzheimer's Disease, 20(2), 509-516. [Link]

  • Fisher Center for Alzheimer's Research Foundation. (2008). Alzheimer's Drug PBT2 Shows Promise in Early Testing. ALZinfo.org. [Link]

  • Prana Biotechnology. (2011). PBT2's 'Mechanism of Action' Presented in a Plenary Lecture at International Conference on Alzheimer's Disease (ICAD) on July 21 in Paris. FirstWord Pharma. [Link]

  • Zhang, Y. H., et al. (2013). Efficacy and Toxicity of Clioquinol Treatment and A-beta42 Inoculation in the APP/PSI Mouse Model of Alzheimer's Disease. Current Alzheimer Research, 10(5), 494-506. [Link]

  • Grossi, C., et al. (2009). Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. PubMed, 19401511. [Link]

  • Psychiatric News. (2004). Compound May Be Effective In Reducing Alzheimer's Plaques. Psychiatric News. [Link]

  • Sampson, E. L., et al. (2008). Metal protein attenuating compounds for the treatment of Alzheimer's disease. Cochrane Library. [Link]

  • ResearchGate. (2022). The curious case of clioquinol. ResearchGate. [Link]

  • Sampson, E. L., et al. (2014). Metal protein attenuating compounds for the treatment of Alzheimer's dementia. Cochrane Database of Systematic Reviews. [Link]

  • Encyclopedia.pub. (2023). Metals in Alzheimer's Disease. Encyclopedia.pub. [Link]

  • Patsnap Synapse. (2024). What is Clioquinol used for?. Patsnap Synapse. [Link]

  • Sampson, E. L., et al. (2014). Metal protein attenuating compounds for the treatment of Alzheimer's dementia. Cochrane Library. [Link]

  • MDPI. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. MDPI. [Link]

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Validation

Comparative Spectral Analysis: 5-Chloro-7-iodoquinoline vs. Alternatives

Technical Comparison Guide: IR Spectroscopic Profiling of 5-Chloro-7-iodoquinoline and Structural Analogs Introduction 5-Chloro-7-iodoquinoline is a pivotal halogenated heterocycle utilized extensively in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 5-Chloro-7-iodoquinoline and Structural Analogs

Introduction 5-Chloro-7-iodoquinoline is a pivotal halogenated heterocycle utilized extensively in drug discovery, primarily serving as a precursor to potent antiparasitic, antifungal, and neuroprotective agents[1]. In synthetic workflows, distinguishing the unsubstituted 5-chloro-7-iodoquinoline core from its functionalized derivatives—most notably the active pharmaceutical ingredient Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)—requires precise analytical techniques[2]. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive tool for this purpose, providing a unique vibrational fingerprint that confirms successful halogenation, deprotection, or metal complexation[3][4].

This guide objectively compares the IR spectral performance of 5-chloro-7-iodoquinoline against its key structural alternatives, detailing the causality behind peak shifts and providing a self-validating protocol for accurate spectral acquisition.

The structural differences between 5-chloro-7-iodoquinoline, its benzyloxy-protected intermediate, and Clioquinol are subtle but produce highly diagnostic shifts in their IR spectra[1][2].

  • The High-Frequency Region (3000–4000 cm⁻¹): The most definitive marker for distinguishing these compounds is the O-H stretching vibration. Clioquinol exhibits a broad ν(O-H) band at ~3070 cm⁻¹. This peak is broadened and shifted to a lower wavenumber than a typical free hydroxyl group due to strong intramolecular hydrogen bonding between the 8-hydroxyl group and the quinoline nitrogen[2]. In contrast, 5-chloro-7-iodoquinoline and its benzyloxy derivative completely lack this peak[1].

  • The Double Bond Region (1500–1700 cm⁻¹): The ν(C=N) stretch in the benzyloxy-protected 5-chloro-7-iodoquinoline appears at 1595 cm⁻¹[1]. However, in Clioquinol, this peak shifts to 1605 cm⁻¹[2]. Mechanistic Causality: The presence of the electron-donating hydroxyl group at the 8-position alters the electron density of the heterocyclic ring via resonance. Furthermore, the hydrogen bonding to the nitrogen atom increases the force constant of the adjacent C=N bond, shifting the vibration to a higher frequency.

  • The Fingerprint Region (400–1400 cm⁻¹): The heavy halogen atoms produce distinct low-frequency vibrations. The ν(C-Cl) stretch is consistently observed between 1040 cm⁻¹ and 1081 cm⁻¹, while the ν(C-I) stretch appears deep in the fingerprint region at ~544–550 cm⁻¹[1][2]. The benzyloxy intermediate is further identified by a strong ether ν(C-O) stretch at 1213 cm⁻¹, which shifts to a phenolic ν(C-O) at 1200 cm⁻¹ upon deprotection to Clioquinol[1][2].

Table 1: Characteristic IR Peak Comparison of Halogenated Quinolines

Functional Group Vibration5-Chloro-7-iodoquinoline (8-Benzyloxy Intermediate)5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Diagnostic Significance
ν(O-H) Absent~3070 cm⁻¹ (broad)Confirms successful deprotection/hydroxylation.
ν(C=N) 1595 cm⁻¹1605 cm⁻¹Indicates H-bonding or metal complexation state.
ν(C=C) Aromatic 1560 cm⁻¹, 1477 cm⁻¹1576 cm⁻¹, 1490 cm⁻¹Confirms the integrity of the quinoline ring.
ν(C-O) 1213 cm⁻¹ (Ether)1200 cm⁻¹ (Phenolic)Differentiates etherified precursors from active phenols.
ν(C-Cl) 1081 cm⁻¹1040 cm⁻¹Validates chlorination at the 5-position.
ν(C-I) 544 cm⁻¹~550 cm⁻¹Validates iodination at the 7-position.

Self-Validating Experimental Protocol for FTIR Acquisition

To capture the critical low-frequency halogen vibrations (C-Cl and C-I), the experimental setup must be carefully chosen. While Attenuated Total Reflectance (ATR) is common for rapid screening, standard diamond ATR crystals have a spectral cutoff around 600 cm⁻¹, which truncates the ν(C-I) peak at ~544 cm⁻¹. Therefore, the KBr pellet method is strictly required for full-spectrum validation[1].

Step-by-Step Methodology:

  • System Validation (The Self-Validating Step): Before analyzing the quinoline sample, run a standard polystyrene calibration film.

    • Causality: The system is validated only if the characteristic polystyrene peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. This ensures the interferometer is correctly calibrated, which is critical for accurately distinguishing the subtle 10 cm⁻¹ shift in the ν(C=N) peak between the protected and deprotected quinoline analogs.

  • Background Correction: Acquire a background scan of an empty sample holder immediately prior to sample analysis.

    • Causality: Atmospheric H₂O and CO₂ levels fluctuate constantly. A fresh background scan prevents subtraction artifacts at 2350 cm⁻¹ (CO₂) and 3400 cm⁻¹ (H₂O) that could be falsely identified as an O-H stretch, ensuring high trustworthiness of the data.

  • Sample Preparation (KBr Pellet): Grind 1–2 mg of the 5-chloro-7-iodoquinoline sample with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure for 2 minutes to form a transparent disk.

    • Causality: KBr is completely transparent down to 400 cm⁻¹, ensuring the ν(C-I) peak at 544 cm⁻¹ is fully resolved[1]. Anhydrous KBr must be used to prevent background moisture from masking the 3000–3500 cm⁻¹ region.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: 64 scans significantly improve the signal-to-noise ratio, which is essential for accurately identifying the relatively weak ν(C-I) vibration against the baseline noise.

FTIR_Workflow A 1. System Validation (Polystyrene calibration at 1601 cm⁻¹) B 2. Background Subtraction (Eliminates CO₂/H₂O artifacts) A->B C 3. KBr Pellet Preparation (Extends spectral window to 400 cm⁻¹) B->C D 4. Data Acquisition (64 scans, 4 cm⁻¹ resolution) C->D E 5. Spectral Deconvolution (Verification of ν(C-Cl) and ν(C-I)) D->E

Figure 1: Self-validating FTIR workflow for halogenated quinoline analysis.

Applications in Drug Development Workflows

In pharmaceutical development, the IR signatures of 5-chloro-7-iodoquinoline derivatives are utilized as real-time process analytical technology (PAT). For example, during the synthesis of 8-hydroxyquinoline inhibitors via the Betti reaction[3], or during the debenzylation of 8-(benzyloxy)-5-chloro-7-iodoquinoline, researchers monitor the disappearance of the ether peak at 1213 cm⁻¹ and the emergence of the broad O-H peak at 3070 cm⁻¹ as a binary indicator of reaction completion[1][2].

Furthermore, these IR profiles are critical when formulating metal-based drugs. When Clioquinol coordinates with metal ions like Ga(III) or Th(IV) to form therapeutic complexes, the lone pair of electrons on the quinoline nitrogen and the phenoxy oxygen participate in the coordination[4][5]. This complexation is definitively proven by a significant shift in the ν(C=N) and ν(C-O) frequencies compared to the free ligand, providing researchers with immediate structural confirmation of the metallodrug[4][5].

References

  • Synthesis, Leishmanicidal Activity, Structural Descriptors and Structure–Activity Relationship of Quinoline Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF53Yq-hB9yKcGebMM4f4xF9j0JREktGcY9WYDOuoftmyjyZICwx53QInSBdPunKJFq8zqtyqeNLGpls4O0ZWfBPatm1v5CKRSOy1sK3fg9bOoSc9MYaFPbvStMbQRneLpTHXO1yYfMatom-z_Qj-ZkvVgFKlQn7dmPk0CD4p_3Nt8UJUPZOYVNwshalHze2dt5BFjvdJLSVVw6OJMexrN7gn8D5xYoL1EDBW6qOTkQd8IC8eS44Xen9Cf-pA-0HbcpccG8-n3bkl6SQZQXsFtEE_oI6EgFv6IYfZ2KTfT90jmx0A==]
  • Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWIx_Na1xD2i4vScZ0aUN2-IicPCGhGlxq15XnejQhnWmmezm0YfS8RZhB6xqiZZrHRnGr_EGeV7MsGUNAjv9x8zMwe3WJwbOU9aWN6mfWhm2K02GiTMZWiJoUmbpUQv85w==]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa528Rr4P52boX6wh8IV2xrCDjhy-5qG07iC56BNb27Lx5LjXFhmd42jb43xvB1MKDYQeKwilbVp0MztE2MOsgaxezz0a1tlVPw4hkcEU_pJYOmNLPichV5Cnjps-OErihTefxs03y94dyPpigdMVDT3BdLeS1rQ==]
  • Vibrational spectra of the Ga(III) complexes with oxine and clioquinol. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5XpvNQXc1QqnY-m9bNU2EGj7dAWY8_vi0yKhG9HapVDDoov2ZvrY7C_yKnPqVgVwa-g0IzrzFUBmYXeg5YOJOuml5cINiWiPy1e0vnuS1dtxOEQcuSZokNKTPijZ8Su9ScnO-]
  • Synthesis of New Thorium Clioquinol Drug. RJPBCS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrDUZTCixJZ6N6QqeCXWaXfTOjqKLYWfF5vXijndNYXoRPDeNAx4GH7WC6RUWGkkb8-eFfKnZPYFXNMPcRgyFswNpG0yTkRQfomRVy-UT0nqwYREI_w9vkqdWMhmiESi8nv7mktCWPzw==]

Sources

Comparative

A Researcher's Guide to Purity Validation: A Comparative Analysis of Melting Point Determination for 5-Chloro-7-iodoquinoline

From the Desk of a Senior Application Scientist In the landscape of drug discovery and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translat...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

In the landscape of drug discovery and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For active pharmaceutical ingredients (APIs) and key intermediates like 5-Chloro-7-iodoquinoline (also known as Clioquinol), an antifungal and antiprotozoal agent, rigorous purity validation is non-negotiable. This guide provides an in-depth exploration of the classical yet powerful technique of melting point determination for assessing the purity of 5-Chloro-7-iodoquinoline. We will dissect the methodology through the lens of established standards, explain the physicochemical principles that make it a self-validating system, and objectively compare its performance against modern orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: The Foundational Technique: Melting Point Determination

The melting point of a pure crystalline solid is a characteristic physical constant. The underlying principle for its use in purity assessment is the thermodynamic phenomenon of melting point depression .[1][2] When an impurity is present, it disrupts the uniform crystal lattice structure of the bulk material. Consequently, less energy is required to overcome the intermolecular forces and transition the substance from a solid to a liquid phase, resulting in a lower melting temperature.[3][4] Crucially, the impurity also introduces a melting range—the interval between the temperature at which the first droplet of liquid appears (onset point) and the temperature at which the entire sample becomes liquid (clear point). For a highly pure compound, this range is very narrow, typically less than 1-2°C.[3]

Authoritative Protocol: Melting Point Determination of 5-Chloro-7-iodoquinoline (Based on USP General Chapter <741>)

This protocol is designed to ensure accuracy and reproducibility, adhering to the standards outlined in the United States Pharmacopeia (USP).[5][6][7]

Instrumentation:

  • A calibrated melting point apparatus (either manual or automated) capable of a controlled heating rate and precise temperature measurement.[6][8]

  • Standard thin-walled capillary tubes (0.8–1.2 mm internal diameter).[6]

Procedure:

  • Sample Preparation (The "Why"): The sample must be completely dry to prevent moisture from acting as an impurity. Gently pulverize a small amount of the 5-Chloro-7-iodoquinoline sample with a spatula or mortar and pestle. Causality: Grinding ensures a fine, uniform powder that packs densely and heats evenly, preventing thermal gradients within the sample that could artificially widen the melting range.[8][9]

  • Capillary Loading (The "Why"): Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. A sample height of 2-3 mm is optimal.[9] Causality: An insufficient sample may be difficult to observe, while an excessive amount will create a significant temperature differential between the bottom and top layers, leading to an inaccurate and broad melting range.

  • Instrument Setup & Calibration (The "Why"): Before analysis, verify the apparatus's accuracy using USP Melting Point Reference Standards that bracket the expected melting point of your compound (literature value for 5-Chloro-7-iodoquinoline is ~179-183°C).[8][10][11] Trustworthiness: This step ensures the instrument's temperature readings are traceable and accurate, a cornerstone of a self-validating protocol.

  • Measurement (The "Why"):

    • Set a rapid heating rate (e.g., 10°C/min) to quickly approach the expected melting point.

    • Approximately 10-15°C below the anticipated melting point, reduce the heating rate to 1°C/min.[8][9] Causality: A slow ramp rate near the melting point is critical to allow the heat to be transferred uniformly from the heating block to the thermometer and the sample, ensuring thermal equilibrium. A fast rate will cause the thermometer reading to lag behind the true sample temperature, yielding an erroneously high and broad melting range.

    • Record T1 (Onset Point): The temperature at which the first drop of liquid becomes visible.

    • Record T2 (Clear Point): The temperature at which the last solid particle melts.

  • Confirmatory Mixed Melting Point Test (The "Why"): To confirm both identity and purity, mix the sample with an equal amount of an authentic, high-purity standard of 5-Chloro-7-iodoquinoline. Re-measure the melting point. Trustworthiness: If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If the sample is a different compound or is impure, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[1][6] This simple test provides powerful evidence of chemical identity.

Experimental Workflow: Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirm Confirmation (Optional) Dry Dry Sample Pulverize Gently Pulverize Dry->Pulverize Load Load Capillary (2-3 mm) Pulverize->Load Calibrate Calibrate Apparatus with USP Standards Load->Calibrate Place in Apparatus Heat_Fast Rapid Heat (to ~165°C) Calibrate->Heat_Fast Heat_Slow Slow Heat (1°C/min) Heat_Fast->Heat_Slow Record Record Onset (T1) & Clear (T2) Points Heat_Slow->Record Mix Mix Sample with Authentic Standard Record->Mix If Identity Confirmation Needed Remeasure Re-measure MP Mix->Remeasure

Caption: Workflow for USP <741>-compliant melting point determination.

Part 2: Comparative Analysis with Orthogonal Methods

While melting point is an excellent indicator of bulk purity, a comprehensive validation strategy, as encouraged by guidelines like ICH Q2(R1), often employs orthogonal methods—techniques that measure purity based on different chemical or physical principles.[12][13][14]

Alternative 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[15] Impurities, which often differ in polarity from the main compound, will elute at different times, allowing for their detection and quantification.[16]

Exemplar Protocol: HPLC Purity of 5-Chloro-7-iodoquinoline

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prepare_MP Prepare Mobile Phases (A & B) Prepare_Sample Prepare Sample (e.g., 1 mg/mL) Equilibrate Equilibrate Column Prepare_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Separation Inject->Run Detect Detect with UV Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: General workflow for purity determination by RP-HPLC.

Alternative 2: Quantitative ¹H NMR (qNMR) Spectroscopy

Unlike relative methods like HPLC area %, qNMR is a primary analytical method capable of determining the absolute purity of a compound without needing a reference standard of the analyte itself.[17][18] The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[19] By comparing the integrals of specific protons of the analyte to those of a certified internal standard of known purity and weight, one can calculate the analyte's absolute purity.

Exemplar Protocol: qNMR Purity of 5-Chloro-7-iodoquinoline

  • Materials: High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping proton signals. High-purity deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of 5-Chloro-7-iodoquinoline into a vial using an analytical balance.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture completely in a precise volume of deuterated solvent.

  • NMR Acquisition (The "Why"):

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. Causality: This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that signal intensity is truly proportional to the number of nuclei, which is the foundation of accurate quantification.[17]

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from 5-Chloro-7-iodoquinoline and a signal from the internal standard.

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_Analyte Accurately Weigh Analyte Weigh_Std Accurately Weigh Internal Standard Weigh_Analyte->Weigh_Std Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve Tune Tune & Shim Spectrometer Dissolve->Tune Acquire Acquire Spectrum (Long D1 Delay) Tune->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for absolute purity determination by quantitative ¹H NMR.

Part 3: Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the study, from development stage to desired level of accuracy.

FeatureMelting Point DeterminationRP-HPLCQuantitative ¹H NMR (qNMR)
Principle Thermodynamic (Colligative Property)Physicochemical (Differential Partitioning)Spectroscopic (Nuclear Spin)
Information Bulk purity index, identity confirmation (mixed MP)Relative purity, impurity profile (number and % of impurities)Absolute purity, structural confirmation, impurity identification
Specificity Low. Cannot distinguish between impurities that have a similar effect on the crystal lattice.High. Can separate structurally similar impurities and isomers.[15]Very High. Distinguishes impurities based on unique proton environments.
Sensitivity Low. Generally insensitive to impurities <1-2%.High. Can detect impurities down to ~0.05% or lower.Moderate. Typically detects impurities at levels >0.1%.
Quantification Semi-quantitative at best (purity inferred from range).Relative quantification (Area %).Absolute quantification (primary method).[18]
Equipment Low cost, simple apparatus.High cost, complex instrumentation.Highest cost, requires high-field NMR spectrometer.
Throughput High. Multiple capillaries can often be run simultaneously.Moderate to High, depending on run time and autosampler.Low to Moderate. Requires careful sample prep and long acquisition times.
Regulatory Standing Accepted as an identification test and simple purity check (USP <741>).[6]Gold standard for purity and impurity testing in QC (ICH Q2).[12][13]Accepted as a primary method for reference standard characterization.[17]

Part 4: Senior Application Scientist's Recommendation

These three techniques are not competitors but rather complementary tools in a comprehensive analytical workflow. The optimal choice is dictated by the scientific question at hand.

  • For the Synthetic Chemist (Bench-Level Verification): Melting point determination is an invaluable first-pass technique. After a synthesis and initial workup of 5-Chloro-7-iodoquinoline, a quick melting point measurement can confirm the success of the reaction (i.e., you made a solid with the expected melting point) and the effectiveness of a crystallization step.[20] A sharp range near 179-183°C provides immediate, high confidence to proceed.

  • For the Process Development Scientist (Impurity Profiling): RP-HPLC is the essential tool. When optimizing a synthetic route or identifying potential degradation products, HPLC provides the resolution and sensitivity needed to detect, quantify, and track multiple impurities, even at low levels.[21] This is critical for ensuring the safety and robustness of a chemical process.

  • For the Analytical Scientist (Reference Standard Characterization): When a definitive, traceable purity value is required for a reference material or for a compound intended for rigorous biological testing, qNMR is the method of choice.[18] Its status as a primary method provides an absolute purity value that can be used to accurately quantify other batches via secondary methods like HPLC.

References

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI. [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed. [Link]

  • 5-Chloro-7-iodo-8-hydroxyquinoline, 50 g. Carl ROTH. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Clioquinol Impurities and Related Compound. Veeprho. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. LookChem. [Link]

  • (PDF) Identification of an Unknown Organic Compound by Determination of its Melting Point. ResearchGate. [Link]

  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. [Link]

  • Melting Point Determination. Lambda. [Link]

  • 5-Chloro-8-hydroxyquinoline. PubChem. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Melting Point Determination. Analytical Testing Labs. [Link]

  • Testing Water Purity Using Melting Point. Seneca. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

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Validation

Application Guide: UV-Vis Absorption Maxima Validation for 5-Chloro-7-iodoquinoline and Its Metal Complexes

Introduction and Analytical Scope 5-Chloro-7-iodoquinoline (commonly known as Clioquinol, or CQ) is a halogenated 8-hydroxyquinoline derivative widely recognized for its potent metal-chelating properties. Originally util...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Scope

5-Chloro-7-iodoquinoline (commonly known as Clioquinol, or CQ) is a halogenated 8-hydroxyquinoline derivative widely recognized for its potent metal-chelating properties. Originally utilized as an antimicrobial agent, its capacity to function as a highly lipophilic metal ionophore has repositioned it as a critical molecule in neurodegenerative disease research and targeted oncology.

For researchers and drug development professionals, validating the UV-Vis absorption maxima of CQ is a foundational quality control step. It is essential for quantifying drug loading in nanocarriers, assessing formulation stability, and determining precise stoichiometric ratios during transition metal chelation. This guide provides an objective comparison of CQ against structural alternatives and outlines a self-validating spectrophotometric workflow designed to ensure absolute data integrity.

Mechanistic Causality in UV-Vis Spectral Shifts

The UV-Vis spectrum of 5-chloro-7-iodoquinoline is dictated by its conjugated aromatic system and the auxochromic effects of its halogen substituents (chlorine and iodine). In polar organic solvents such as methanol or ethanol, the free ligand exhibits a distinct


 transition peak at approximately 254–255 nm.

The Causality of Chelation Shifts: When CQ chelates transition metals (e.g., Cu²⁺, V⁴⁺, Fe³⁺), it coordinates via the deprotonated phenoxy oxygen and the quinoline nitrogen. This bidentate coordination fundamentally alters the electron density across the quinoline ring. By stabilizing the excited state, the metal lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary absorption maximum undergoes a significant bathochromic (red) shift, often accompanied by the emergence of new charge-transfer (CT) or d-d transition bands in the visible region.

Comparative UV-Vis Performance: Clioquinol vs. Alternatives

To contextualize the analytical profile of CQ, we must compare its spectral properties with alternatives like Cloxyquin (5-chloro-8-hydroxyquinoline). Cloxyquin lacks the bulky, highly polarizable iodine atom at the 7-position, which significantly alters both its lipophilicity (partition coefficient) and its molar absorptivity.

Table 1: Comparative UV-Vis Absorption Maxima of 8-Hydroxyquinoline Derivatives

Compound / ComplexSolvent / ConditionAbsorption Maximum (

)
Molar Absorptivity / SensitivityAnalytical Utility
5-Chloro-7-iodoquinoline (Free) Methanol / Ethanol254 - 255 nmHigh (Linear 2.0–8.0 µg/mL)Baseline quantification in nanocarriers and formulations.
CQ - Cu(II) Complex Aqueous Acetate (pH 4.0)435 nm

L/mol·cm
Environmental wastewater & dosage assay quantification.
CQ - Fe(III) Complex Room Temp (Unbuffered)639 nm

L/mol·cm
Colorimetric pharmaceutical validation.
CQ - VO(IV) Complex DMSO / RPMI295 nm (CT), 782 nm (d-d)

(CT),

(d-d)
Stability tracking in biological media and cellular assays.
Cloxyquin (Free) Aqueous Buffer (pH 7.4)~340 nm (Emission related)Overlaps with BSA absorptionProtein-ligand interaction and fluorescence quenching studies.

Data synthesized from validated spectrophotometric assays across authoritative literature.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following methodologies are designed as self-validating systems. They incorporate internal checks to immediately identify baseline drift, solvent evaporation, or sample degradation.

Protocol A: Quantification of Free 5-Chloro-7-iodoquinoline

Causality: CQ is highly lipophilic; thus, methanol is selected as the diluent to ensure complete dissolution and prevent aggregation-induced light scattering, which falsely inflates absorbance readings.

  • Sample Preparation: Dissolve exactly 1.0 mg of CQ in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock. Serially dilute to working concentrations (2.0–8.0 µg/mL).

  • Instrument Setup: Utilize a double-beam UV-Vis spectrophotometer equipped with 1.0 cm quartz cuvettes. Set the scanning range from 200 nm to 400 nm.

  • Self-Validation (Isoabsorptive Point Verification): When analyzing CQ in binary mixtures (e.g., assessing cross-reactivity with hydrocortisone), scan the mixture alongside the pure components. Validate the assay by identifying the isoabsorptive point at exactly 243 nm. If the spectral curves do not perfectly intersect at this wavelength, it indicates solvent evaporation or oxidative degradation, mandating sample repreparation.

  • Measurement & Calculation: Record the absorbance at 254 nm. Calculate the exact concentration using a linear regression equation derived from a fresh standard curve (

    
    ).
    
Protocol B: Chelation Assay for CQ-Cu(II) Complexation

Causality: The reaction must be buffered at strictly pH 4.0. At higher pH levels, copper precipitates as insoluble


, causing severe baseline scattering. At a lower pH, the hydroxyl group of CQ remains protonated, preventing efficient bidentate chelation.
  • Buffer Preparation: Prepare an acetate buffer adjusted exactly to pH 4.0 using a calibrated pH meter.

  • Reagent Addition Order (Critical Step): To a 10 mL volumetric flask, add the CQ sample solution first, followed by 1 mL of the pH 4.0 buffer, and finally the

    
     solution. Adding the metal last ensures the ligand is pre-equilibrated at the correct pH, preventing localized precipitation upon metal introduction.
    
  • Spectral Acquisition: Scan the solution from 300 nm to 600 nm against a reagent blank.

  • Self-Validation (Stoichiometric Verification): Perform a continuous variation titration. The emergence of a distinct peak at 435 nm alongside the proportional diminution of the 254 nm peak confirms complexation. The presence of a sharp, unmoving isosbestic point during this titration guarantees that only the free ligand and the Cu(II) complex are present in equilibrium, definitively ruling out oxidative degradation of the quinoline ring.

Visualizing the Workflows

UVVisWorkflow Prep Sample Preparation (CQ in Methanol, pH 4.0 Buffer) Baseline Baseline Correction (Solvent/Buffer Blank) Prep->Baseline Titration Metal Titration (Add Cu2+ or VO2+) Baseline->Titration Scan UV-Vis Scanning (200-800 nm) Titration->Scan Validate Self-Validation (Check Isosbestic Points) Scan->Validate

Self-validating UV-Vis spectrophotometric workflow for Clioquinol metal complexation.

Mechanism CQ 5-Chloro-7-iodoquinoline (Free Ligand, λmax=254nm) Complex CQ-Metal Complex (Red-Shifted λmax) CQ->Complex Chelation (pH Dependent) Metal Metal Ions (Cu2+, Zn2+, Fe3+) Metal->Complex Cell Cellular Membrane (Lipophilic Transport) Complex->Cell Ionophore Action Target Intracellular Targets (ROS Generation / Apoptosis) Cell->Target Pathway Activation

Workflow of Clioquinol metal chelation and subsequent cellular ionophore mechanism.

References

  • Title: Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human osteosarcoma. Source: Metallomics (oup.com) URL: 1

  • Title: Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. Source: MDPI URL: 2

  • Title: Different spectrophotometric methods manipulating ratio spectra for the assay of hydrocortisone acetate and clioquinol. Source: European Journal of Chemistry URL: 3

  • Title: Determination of clioquinol as its Cu(II) complex in pharmaceutical and environmental wastewater samples. Source: RDD / UoBabylon URL: 4

  • Title: Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Source: ResearchGate URL: 5

  • Title: Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Source: PMC (nih.gov) URL: 6

Sources

Comparative

The Definitive Guide to Structural Confirmation: A Comparative Analysis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a chemical structure is the bedrock upon which all subsequent data rests. For complex heterocyclic compounds such as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a chemical structure is the bedrock upon which all subsequent data rests. For complex heterocyclic compounds such as 5-chloro-7-iodo-8-hydroxyquinoline, also known as Clioquinol, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation for researchers, scientists, and drug development professionals.

The Subject: 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Clioquinol (C₉H₅ClINO) is a halogenated hydroxyquinoline that has garnered significant interest for its historical use as an antimicrobial agent and its more recent investigation in the context of neurodegenerative diseases due to its metal-chelating properties.[1][2] The precise arrangement of the chloro, iodo, and hydroxyl groups on the quinoline scaffold is critical to its biological activity and safety profile. Therefore, irrefutable structural confirmation is a prerequisite for any meaningful research.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a three-dimensional map of electron density within a molecule, revealing atomic positions, bond lengths, and bond angles with unparalleled precision.[3][4] This technique moves beyond mere connectivity to define the absolute stereochemistry and intermolecular interactions within the crystal lattice.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The quality of the final data is intrinsically linked to the quality of the initial crystal.[5]

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement powder Powdered Clioquinol dissolution Dissolution in Appropriate Solvent powder->dissolution crystallization Slow Evaporation/ Cooling/Vapor Diffusion dissolution->crystallization crystal_selection Crystal Selection (Microscopy) crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Mount on Diffractometer mounting->diffractometer xray_exposure X-ray Exposure & Rotation diffractometer->xray_exposure diffraction_pattern Collect Diffraction Pattern xray_exposure->diffraction_pattern unit_cell Determine Unit Cell & Space Group diffraction_pattern->unit_cell solve_structure Solve Structure (Phase Problem) unit_cell->solve_structure refine_structure Refine Atomic Positions solve_structure->refine_structure validation Validate & Analyze Structure refine_structure->validation

A streamlined workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of Clioquinol

1. Crystal Growth (The Art and Science):

  • Rationale: The goal is to grow a single, well-ordered crystal, free of defects, with dimensions typically between 0.1 and 0.3 mm.[5] The choice of solvent is critical; it must dissolve the compound but not so well that crystallization is inhibited.

  • Protocol:

    • Screen various solvents (e.g., ethanol, acetone, chloroform, ethyl acetate) for Clioquinol solubility. Clioquinol is soluble in organic solvents like ethanol and chloroform.[1]

    • Prepare a saturated or near-saturated solution of Clioquinol in a chosen solvent in a clean vial.

    • Employ a slow crystallization technique. For Clioquinol, which is a stable solid, slow evaporation is a robust method. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks at room temperature.

    • Alternatively, use the solvent/anti-solvent vapor diffusion method. Dissolve Clioquinol in a good solvent (e.g., chloroform) and place it in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which Clioquinol is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the Clioquinol solution, reducing its solubility and promoting crystal growth.

2. Data Collection:

  • Rationale: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[6]

  • Protocol:

    • Under a microscope, select a high-quality, single crystal. It should be transparent with well-defined faces and no visible cracks.[5]

    • Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

    • Place the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to freeze the crystal, which minimizes thermal motion of the atoms and damage from the X-ray beam.

    • The instrument software is used to center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame depend on the crystal's diffracting power.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data (a set of reflections with specific intensities and positions) is used to determine the arrangement of atoms in the unit cell.

  • Protocol:

    • The diffraction data is processed to determine the unit cell dimensions and the crystal system's symmetry (space group).

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

    • The final structure is validated for geometric correctness and overall quality.

Orthogonal Confirmation: A Multi-Technique Approach

While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. Furthermore, it provides a picture of the molecule in the solid state, which may not be identical to its conformation in solution. Therefore, a combination of spectroscopic and computational methods is crucial for comprehensive structural confirmation.

decision_tree start Need Structural Confirmation of Clioquinol crystal_q Can high-quality single crystals be grown? start->crystal_q xray Perform Single-Crystal X-ray Crystallography crystal_q->xray Yes spectroscopy Use Spectroscopic & Computational Methods crystal_q->spectroscopy No final_structure Correlate all data for Unambiguous Structure xray->final_structure nmr NMR Spectroscopy (Connectivity & Environment) spectroscopy->nmr ms Mass Spectrometry (Molecular Weight & Formula) spectroscopy->ms ftir FT-IR Spectroscopy (Functional Groups) spectroscopy->ftir comp Computational Modeling (Conformation & Properties) spectroscopy->comp nmr->final_structure ms->final_structure ftir->final_structure comp->final_structure

Decision workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).[7][8]

  • ¹H NMR: For Clioquinol, the proton NMR spectrum would show distinct signals for the protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The splitting patterns (coupling constants) would reveal which protons are adjacent to each other, confirming their relative positions.

  • ¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the Clioquinol molecule. The chemical shifts of the carbons bonded to the nitrogen, oxygen, chlorine, and iodine atoms would be particularly informative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. For instance, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework and confirming the precise positions of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, which allows for the determination of its elemental formula.[9][10][11]

  • High-Resolution MS (HRMS): For Clioquinol (C₉H₅ClINO), HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion. The unique isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl) would serve as a clear diagnostic marker, further validating the elemental composition.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For quinoline derivatives, characteristic losses, such as the expulsion of HCN, can be observed.[9]

Computational Modeling

In the absence of a crystal structure, or as a complementary tool, computational chemistry can predict the most stable three-dimensional conformation of a molecule and its spectroscopic properties.[12][13]

  • Geometry Optimization: Using methods like Density Functional Theory (DFT), one can calculate the lowest-energy structure of Clioquinol. This can predict bond lengths, bond angles, and dihedral angles.

  • Spectroscopic Prediction: The same computational methods can be used to predict ¹H and ¹³C NMR chemical shifts.[13] Comparing these predicted spectra with the experimental data can provide strong evidence for the proposed structure.

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Strengths Limitations Application to Clioquinol
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[3]Unambiguous and definitive structural proof.Requires high-quality single crystals; solid-state conformation may differ from solution.[5]Provides the ultimate proof of the substitution pattern and intermolecular interactions.
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, relative stereochemistry.[8]Excellent for structure in solution; does not require crystallization.Does not provide absolute stereochemistry or precise bond lengths/angles.Essential for confirming the carbon-hydrogen framework and substituent positions in solution.
Mass Spectrometry Molecular weight, elemental formula, structural fragments.[11]High sensitivity; provides exact molecular formula (HRMS).Does not provide information on connectivity or stereochemistry.Confirms the molecular formula and the presence of chlorine through its isotopic pattern.
Computational Modeling Predicted 3D structure, conformation, spectroscopic properties.[13]Provides structural insights when crystals are unavailable; aids spectral interpretation.It's a model, not a direct measurement; accuracy depends on the level of theory used.Complements experimental data by predicting the most stable conformation and NMR spectra.

Conclusion

The structural confirmation of a molecule as significant as 5-chloro-7-iodo-8-hydroxyquinoline demands a rigorous and multi-faceted analytical strategy. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. A synergistic approach, leveraging the in-solution connectivity data from NMR spectroscopy, the precise molecular formula from mass spectrometry, and the conformational insights from computational modeling, constitutes a robust and self-validating system. This integrated workflow ensures the highest degree of confidence in the molecular structure, providing the solid foundation necessary for advancing research and development.

References

  • PubChem. 5-Chloro-8-hydroxyquinoline. [Link]

  • LibreTexts Chemistry. Molecular modeling - Computational chemistry. [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • ResearchGate. Structure of 5-chloro-7-iodo-8-hydroxyquinoline. [Link]

  • National Institutes of Health. Clioquinol. [Link]

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • PubMed. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • National Center for Biotechnology Information. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. [Link]

  • ResearchGate. MASS spectrum of quinoline (Q) derivative. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Google Patents.
  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. Chemical structure of clioquinol (CQ). [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Fiveable. Computational chemistry and molecular modeling. [Link]

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Safety & Regulatory Compliance

Safety

5-Chloro-7-iodoquinoline proper disposal procedures

An Expert Guide to the Proper Disposal of 5-Chloro-7-iodoquinoline A Note on Chemical Identity: 5-Chloro-7-iodoquinoline is most commonly known in literature and commercial supply as 5-Chloro-7-iodo-8-hydroxyquinoline, o...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Proper Disposal of 5-Chloro-7-iodoquinoline

A Note on Chemical Identity: 5-Chloro-7-iodoquinoline is most commonly known in literature and commercial supply as 5-Chloro-7-iodo-8-hydroxyquinoline, or by its common name, Clioquinol. Its CAS number is 130-26-7. This guide pertains to this compound. The procedures outlined are based on its classification as a toxic, halogenated heterocyclic organic compound.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the risks associated with 5-Chloro-7-iodoquinoline is paramount. This compound is not merely a chemical reagent; it is a biologically active molecule with a significant hazard profile.[1][2] Its structure, containing both chlorine and iodine, classifies it as a halogenated organic compound, which requires a specific waste disposal stream.[3][4]

Core Hazards:

  • Toxicity: It is classified as toxic if swallowed.[5]

  • Irritation: It can cause skin and eye irritation.[5]

  • Sensitization: May cause an allergic skin reaction.

  • Environmental Hazard: Like many quinoline derivatives, it is expected to be toxic to aquatic life with long-lasting effects.[5]

The causality behind its stringent disposal requirements is rooted in these hazards. Improper disposal, such as drain disposal, can introduce a persistent and toxic substance into waterways.[4] Incineration, the preferred disposal method, must be done at high temperatures in specialized facilities to prevent the formation and release of highly toxic gases such as halogenated dioxins and furans, hydrogen chloride, hydrogen iodide, and oxides of nitrogen.[6]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for 5-Chloro-7-iodoquinoline (Clioquinol). This information is critical for risk assessment and for completing hazardous waste profiles for disposal contractors.

Hazard CategoryGHS Classification & StatementRationale and Implication
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.Ingestion can lead to significant toxic effects. Justifies strict handling protocols to prevent accidental ingestion.
Skin Sensitization Category 1: H317 - May cause an allergic skin reaction.Repeated skin contact may lead to sensitization. Mandates the use of appropriate chemical-resistant gloves.
Reproductive Toxicity Category 2: H361 - Suspected of damaging fertility or the unborn child.Exposure during pregnancy or by those of reproductive age should be minimized. Requires stringent containment measures.
Hazardous to the Aquatic Environment Acute and Chronic toxicity (Implied)As a halogenated organic compound, it is persistent and harmful to aquatic organisms. Prohibits any form of drain disposal.

The Disposal Workflow: A Decision-Making Guide

The first step in proper disposal is correctly identifying and segregating the waste. The following diagram outlines the decision-making process for managing different waste streams containing 5-Chloro-7-iodoquinoline.

G cluster_0 Waste Identification & Segregation cluster_1 Solid Waste Stream cluster_2 Liquid & Contaminated Items Stream cluster_3 Final Disposal Waste Waste Generated Containing 5-Chloro-7-iodoquinoline is_solid Yes Waste->is_solid Is the waste solid? solid_waste_container Place in 'Solid Halogenated Organic Waste' container. Ensure container is sealed and labeled. is_solid->solid_waste_container is_liquid Is the waste liquid? is_solid->is_liquid No final_disposal Arrange for pickup by a licensed hazardous waste contractor. Provide Safety Data Sheet (SDS). solid_waste_container->final_disposal liquid_waste_container Place in 'Liquid Halogenated Organic Waste' container. Ensure container is sealed and labeled. is_liquid->liquid_waste_container Yes is_contaminated Is it contaminated labware or PPE? is_liquid->is_contaminated No liquid_waste_container->final_disposal decontaminate Decontaminate non-disposable labware. Collect rinsate as liquid hazardous waste. is_contaminated->decontaminate Labware dispose_ppe Dispose of contaminated PPE (gloves, pads) as solid hazardous waste. is_contaminated->dispose_ppe PPE/Pads decontaminate->liquid_waste_container Collect Rinsate dispose_ppe->solid_waste_container

Caption: Decision workflow for proper segregation and disposal of 5-Chloro-7-iodoquinoline waste.

Experimental Protocols: Step-by-Step Disposal Procedures

These protocols provide a self-validating system for the safe disposal of 5-Chloro-7-iodoquinoline. Following these steps ensures compliance with standard laboratory safety practices and environmental regulations.

Protocol 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense and is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical, preventing exposure through inhalation, ingestion, or skin contact.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[7]

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Conduct all handling of solid powder in a certified chemical fume hood to prevent inhalation of airborne particles.[6]

Protocol 2: Waste Segregation and Collection

The principle of waste segregation is critical for both safety and cost-effectiveness. Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste because its incineration requires more advanced technology to scrub acidic gases.[3] Mixing waste streams needlessly increases disposal costs and can create dangerous chemical incompatibilities.[3]

  • Identify Waste Streams: Prepare two dedicated, clearly labeled hazardous waste containers: one for "Solid Halogenated Organic Waste" and one for "Liquid Halogenated Organic Waste."

  • Solid Waste Collection:

    • Carefully place any unused solid 5-Chloro-7-iodoquinoline, contaminated weighing papers, or other solid materials directly into the designated solid waste container.[5]

    • Contaminated disposable PPE, such as gloves and absorbent pads from a spill cleanup, must also be placed in this container.

  • Liquid Waste Collection:

    • Collect any solutions containing 5-Chloro-7-iodoquinoline in the designated liquid waste container.

    • Crucially, do not mix this waste stream with non-halogenated solvents or aqueous waste.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[3] This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) to prevent the release of volatile organic compounds.[8]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.

Protocol 3: Decontamination of Non-Disposable Labware

Decontamination renders glassware and equipment safe for reuse. The key is to perform a triple rinse and to recognize that the rinsate itself is hazardous waste.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which 5-Chloro-7-iodoquinoline is soluble, such as dioxane or acetone.[5] Perform this rinse in a chemical fume hood.

  • Collect Rinsate: Collect this first rinsate into the "Liquid Halogenated Organic Waste" container. This is the most concentrated rinsate and must not be drain disposed.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Cleaning: After the triple rinse, the labware can be washed with soap and water.

Protocol 4: Spill Management (Small Scale)

A small spill (typically <100 mL of solution or a few grams of solid) can be managed by trained laboratory personnel. The objective is to contain, absorb, and containerize the spilled material safely.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is of a solid, avoid creating dust.

  • Don PPE: If not already wearing it, don the full PPE as described in Protocol 1.

  • Containment: Cover the spill with a dry absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Start from the outside of the spill and work inwards to prevent spreading.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable bag or container.

  • Final Cleanup: Wipe the spill area with a cloth or absorbent pad dampened with a suitable solvent (e.g., acetone). Place the used pad into the solid waste container. Finally, clean the area with soap and water.

  • Labeling and Disposal: Label the container with "Spill Debris containing 5-Chloro-7-iodoquinoline" and place it in the "Solid Halogenated Organic Waste" container for disposal.

Final Disposal and Regulatory Considerations

The ultimate disposal of 5-Chloro-7-iodoquinoline waste must be handled by a licensed and approved hazardous waste disposal facility.[5] As the generator of the waste, your institution is responsible for it from "cradle-to-grave" under the EPA's Resource Conservation and Recovery Act (RCRA).[9]

  • Waste Characterization: While 5-Chloro-7-iodoquinoline is not specifically listed by name as an F, K, P, or U-listed hazardous waste by the EPA, it must be disposed of as hazardous waste.[10][11] It is a halogenated organic compound, a class of chemicals regulated for land disposal.[12] The waste may also be classified as toxic characteristic waste (D-code) if a sample fails the Toxicity Characteristic Leaching Procedure (TCLP).[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of your properly segregated and labeled waste containers. They will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. [Link]

  • ResearchGate. (2025, August 10). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. [Link]

  • PubMed Central (PMC). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • OSTI.GOV. The thermal decomposition of the 5,7-dihalo-8-quinolinol rare earth metal chelates. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • ResearchGate. Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix. [Link]

  • Google Patents.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-7-iodoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals This document provides essential, field-tested safety protocols and logistical guidance for the handling and disposal of 5-Chloro-7-iodoquinoline (...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, field-tested safety protocols and logistical guidance for the handling and disposal of 5-Chloro-7-iodoquinoline (also known as Clioquinol, CAS No. 130-26-7). As a halogenated quinoline derivative with significant biological activity, its handling demands a meticulous and informed approach to safety.[1][2] This guide moves beyond mere compliance, offering a framework for creating a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains environmental stewardship.

Core Hazard Profile: Understanding the Risks

5-Chloro-7-iodoquinoline is a potent compound that presents multiple health hazards.[3] A thorough understanding of these risks is the foundation of a robust safety plan, dictating the necessary engineering controls, personal protective equipment, and emergency procedures. The primary hazards associated with this compound are summarized below.

Hazard ClassificationDescriptionPotential Consequences
Acute Oral Toxicity Toxic if swallowed (Category 3).[3][4]Ingestion can lead to serious health hazards, including systemic injury.[5][6] Immediate medical attention is critical.[4]
Skin Irritation & Sensitization Causes skin irritation and may cause an allergic skin reaction.[2][5]Direct contact can cause irritation, redness, and may lead to contact eczema in sensitized individuals.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][7]Direct contact with the powder or solutions can result in transient discomfort, tearing, redness, or more severe eye damage.[3][5]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[4]Inhalation of airborne powder can irritate the mucous membranes and respiratory system.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2][8]This classification necessitates stringent controls to prevent any exposure, particularly for personnel of reproductive age.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Improper disposal can cause significant environmental harm.[9]

Engineering Controls: Your Primary Barrier

Personal protective equipment is the final layer of defense. The primary method for minimizing exposure is through robust engineering controls that contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of solid 5-Chloro-7-iodoquinoline and its solutions must be performed within a certified chemical fume hood.[3][10] This is non-negotiable. The fume hood's exhaust ventilation is critical for capturing dust and potential vapors, preventing inhalation, which is a primary route of exposure.[4][10]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][9] Airflow should be directed from cleaner areas towards more hazardous ones, and pressure differentials should be maintained where necessary.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be directly correlated to the hazards identified. For 5-Chloro-7-iodoquinoline, a comprehensive approach is mandatory to prevent dermal, ocular, and respiratory exposure.[10][11]

Task/OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Stock Container/Transfers Single pair of nitrile gloves.Safety glasses with side shields.[12]Long-sleeved lab coat.Not required if performed in a fume hood.
Weighing Solid Compound Double-gloving with nitrile gloves.[10]Chemical safety goggles.Long-sleeved lab coat.Required if outside a fume hood (NIOSH-approved respirator with P100 particulate filter).[10]
Preparing Solutions Double-gloving with nitrile gloves.Chemical safety goggles and a face shield.[10]Chemically resistant apron over a lab coat.[10]Not required if performed in a fume hood.
Large-Scale Operations (>10g) Double-gloving with nitrile gloves.Chemical safety goggles and a face shield.Chemically resistant apron over a lab coat.Not required if performed in a fume hood.
Spill Cleanup Double-gloving with nitrile gloves.Chemical safety goggles and a face shield.Chemically resistant apron over a lab coat.NIOSH-approved respirator with organic vapor cartridge and P100 particulate filter.[10]

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[13] Double-gloving is a critical best practice when handling potent, sensitizing, or toxic solids.[10] It allows for the removal of a contaminated outer glove without exposing the skin.[10]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust and splashes.[14] A face shield must be worn over goggles during procedures with a high splash risk, such as preparing solutions or handling larger quantities, to protect the entire face.[12]

  • Body Protection: A standard lab coat prevents contamination of personal clothing.[10] A chemically resistant apron provides an additional, impermeable barrier against spills when handling solutions.[10]

  • Respiratory Protection: An N95 or similar respirator is designed to filter particulates and is essential if there is any risk of aerosolizing the solid powder outside of a fume hood.[14]

Standard Operating Procedure: Weighing and Solution Preparation

This step-by-step protocol outlines the safe workflow for a common laboratory task involving 5-Chloro-7-iodoquinoline.

Pre-Operational Checks:

  • Ensure the chemical fume hood is on and functioning correctly (check airflow monitor).

  • Gather all necessary materials: 5-Chloro-7-iodoquinoline, solvent, glassware, spatulas, weigh paper/boat, and waste containers.

  • Designate a specific area within the fume hood for the procedure.

  • Don all required PPE as specified in the table above for "Preparing Solutions."

Operational Workflow:

  • Carefully open the stock container inside the fume hood.

  • Using a clean spatula, transfer the approximate amount of solid to a tared weigh boat on a balance located within the hood or a vented balance enclosure.

  • Close the stock container immediately.

  • Carefully add the weighed solid to the vessel containing the solvent. Do not pour the dry powder from a height to minimize dust formation.

  • Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinsate to the bulk solution to ensure a complete transfer.

  • Seal the solution container.

Post-Operational Cleanup:

  • Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.

  • Dispose of all contaminated disposables (weigh boat, wipes, outer gloves) into the designated "Halogenated Solid Waste" container.[15]

  • Carefully remove PPE, starting with the outer gloves, then the apron, face shield, and goggles. Remove inner gloves last.

  • Wash hands and forearms thoroughly with soap and water.

Visualized Workflow for Safe Handling

Start Start: Assemble Materials Don_PPE 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) Start->Don_PPE Use_Fume_Hood 2. Verify Fume Hood Operation Don_PPE->Use_Fume_Hood Weigh_Chemical 3. Weigh Solid Compound Inside Hood Use_Fume_Hood->Weigh_Chemical Prepare_Solution 4. Prepare Solution (Add solid to solvent) Weigh_Chemical->Prepare_Solution Decontaminate_Area 5. Clean & Decontaminate Work Area Prepare_Solution->Decontaminate_Area Segregate_Waste 6. Segregate Waste (Solid, Liquid, PPE) Decontaminate_Area->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Safe handling workflow for 5-Chloro-7-iodoquinoline.

Emergency Response Plan

Spill Management: For a small solid spill (<1g) inside a fume hood:

  • Do not allow the spill to become airborne.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand.[15]

  • Carefully sweep the mixture into a designated, labeled hazardous waste container.[4]

  • Decontaminate the area with an appropriate solvent, collecting all materials for disposal as hazardous waste.

  • For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation or a rash occurs.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or physician immediately.[4][5]

Decontamination and Waste Disposal

Proper waste management is a critical final step to ensure safety and environmental compliance.

  • Waste Classification: 5-Chloro-7-iodoquinoline and any material contaminated with it are classified as halogenated organic hazardous waste .[10][15]

  • Waste Segregation:

    • Solid Waste: Collect excess solid reagent, contaminated weigh boats, gloves, wipes, and other disposables in a clearly labeled, sealed container for "Halogenated Solid Waste."[15]

    • Liquid Waste: Collect all solutions containing 5-Chloro-7-iodoquinoline in a separate, clearly labeled, sealed container for "Halogenated Liquid Waste."[15] Do not mix with non-halogenated waste streams.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable solvent (e.g., the solvent used for the solution). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[15] After rinsing, the glassware can be washed using standard laboratory procedures.

  • Disposal Arrangement: All waste containers must be stored in a designated satellite accumulation area within the lab.[15] When containers are nearing full, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[4]

References

  • 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data. Alchemist-chem. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. [Link]

  • QUINOLINE 97% (For Synthesis) - MSDS. Loba Chemie. [Link]

  • Personal Protective Equipment (PPE) Program. (2017). Westlake Chemical. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. [Link]edu/offices/publicsafety/ehs/_documents/ppe_matrix.pdf)

Sources

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